5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-1-2(4(11)12)9-10-3/h1H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVNBJPTGRMGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400653 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400653 | |
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Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129768-28-1 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129768-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10400653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Heterocycle
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl (CF₃) group into the pyrazole scaffold imparts unique physicochemical properties to molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity. These characteristics make this compound a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important fluorinated pyrazole derivative.
Synthetic Strategy: A Two-Step Approach to the Pyrazole Core
The most common and efficient synthesis of this compound is achieved through a two-step process. This method involves an initial Claisen condensation to construct a key β-dicarbonyl intermediate, followed by a classic Knorr pyrazole synthesis and subsequent hydrolysis.
Step 1: Synthesis of the Key Intermediate: Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate
The synthesis commences with a Claisen condensation reaction between an appropriate trifluoroacetyl precursor and diethyl oxalate. A common starting material is ethyl trifluoroacetate, which reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to yield the crucial intermediate, ethyl 4,4,4-trifluoro-2,4-dioxobutanoate.
Reaction Scheme:
This reaction is typically carried out in a dry, inert solvent like ethanol. The sodium ethoxide acts as a catalyst, deprotonating the α-carbon of the ethyl trifluoroacetate, which then undergoes nucleophilic attack on the diethyl oxalate.
Step 2: Knorr Pyrazole Synthesis and Saponification
The resulting β-dicarbonyl compound, ethyl 4,4,4-trifluoro-2,4-dioxobutanoate, is then subjected to a Knorr pyrazole synthesis. This involves the cyclocondensation with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, often ethanol or acetic acid. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring, yielding ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.
Reaction Scheme:
The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to precipitate the final product, this compound.
Reaction Scheme:
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
This protocol is adapted from established procedures for similar pyrazole syntheses.
Materials:
-
Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-2,4-dioxobutanoate in ethanol.
-
Add a slight molar excess of hydrazine hydrate to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Add a molar excess of sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or gently heat to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂O₂ | [1] |
| Molecular Weight | 180.09 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 152-154 °C | [1] |
Spectroscopic Data
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information about the proton environment in the molecule. For this compound, the following signals are expected:
-
A singlet for the proton on the pyrazole ring (C4-H), typically in the aromatic region.
-
A broad singlet for the acidic proton of the carboxylic acid group, which is often downfield.
-
A broad singlet for the N-H proton of the pyrazole ring. The chemical shift of this proton can be variable and may exchange with D₂O.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key expected signals include:
-
A signal for the carboxylic acid carbonyl carbon.
-
Signals for the carbon atoms of the pyrazole ring. The carbon attached to the trifluoromethyl group will show coupling to the fluorine atoms.
-
A quartet for the trifluoromethyl carbon, due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard such as CFCl₃. For trifluoromethyl groups attached to a pyrazole ring, the chemical shift is often observed in the range of -60 to -70 ppm[2].
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for this compound include:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3100 | N-H stretch | Pyrazole ring |
| 1760-1690 | C=O stretch | Carboxylic acid |
| ~1600-1450 | C=C and C=N stretch | Pyrazole ring |
| ~1350-1100 | C-F stretch | Trifluoromethyl group |
The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature[3][4].
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns may involve the loss of the carboxylic acid group (CO₂H) or the trifluoromethyl group (CF₃)[5][6].
Workflow and Mechanistic Insights
The synthesis of this compound follows a logical and well-established reaction sequence.
References
crystal structure of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Structural Elucidation of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid
Introduction
This compound (CAS No. 129768-28-1) is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1] Its rigid pyrazole core, combined with the potent electronic influence of a trifluoromethyl group and the hydrogen-bonding capabilities of a carboxylic acid, makes it a valuable synthon for the development of novel pharmaceuticals and agrochemicals.[1][2][3] The precise three-dimensional arrangement of atoms in the solid state—its crystal structure—governs its physical properties and intermolecular interactions. Understanding this architecture is paramount for predicting its behavior, designing co-crystals, and optimizing its role as a pharmacophore in structure-based drug design.
This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the . While a definitive single-crystal X-ray structure for this specific compound is not publicly available as of this writing, this document outlines the authoritative workflow for its elucidation. It synthesizes established protocols for synthesis and crystallization and provides a predictive analysis of its structural features based on crystallographic data from closely related analogues.
Part 1: Synthesis and Generation of Diffraction-Quality Crystals
The primary prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. This section details a representative synthetic route and the critical process of crystallization.
Representative Synthesis Protocol
The synthesis of pyrazole carboxylic acids can often be achieved through the cyclization of a diketone or a related precursor with hydrazine. The following protocol is a generalized procedure adapted from established methods for similar compounds.[4][5] The core principle is the condensation reaction between a β-ketoester bearing a trifluoromethyl group and a hydrazine source.
Workflow for Synthesis of this compound
Caption: Generalized synthesis pathway for the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Intermediate Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting residue contains the intermediate, ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.
-
Hydrolysis: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water (1:1). Add sodium hydroxide (2.5 eq) and stir the mixture at 60°C for 2 hours or until the ester is fully hydrolyzed (as monitored by TLC).
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate of this compound should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as an off-white solid.[1]
Crystallization for X-ray Diffraction
The goal of crystallization is to grow well-ordered, single crystals, typically 0.1-0.3 mm in each dimension, free of cracks and defects. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and fully soluble at an elevated temperature.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate) in a vial covered with a perforated cap. The solvent evaporates slowly over several days, gradually increasing the concentration and promoting crystal growth.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide. The slide is inverted and sealed over a reservoir containing a solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution is prepared at a high temperature and allowed to cool slowly to room temperature, and then further in a refrigerator. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.
Causality in Experimental Choice: The selection of a crystallization method is empirical. Slow evaporation is simplest but can be slow. Vapor diffusion offers finer control over the rate of saturation. For pyrazole carboxylic acids, which often engage in strong, directional hydrogen bonding, slower methods are preferable to allow molecules sufficient time to arrange into a well-ordered lattice.
Part 2: Authoritative Workflow for Crystal Structure Determination
The definitive method for elucidating the atomic-level structure of a crystalline solid is Single-Crystal X-ray Diffraction .[6] This technique provides precise coordinates for each atom in the asymmetric unit, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.
Workflow for Single-Crystal X-ray Crystallography
Caption: The experimental and computational workflow of X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable crystal is identified under a polarizing microscope and mounted on a glass fiber or a cryo-loop.[7]
-
Data Collection: The mounted crystal is placed on a goniometer head in a modern diffractometer. It is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations, which improves the quality of the diffraction data.[7] The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the resulting diffraction pattern at hundreds of different orientations.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group.[6] The intensities of the thousands of measured reflections are integrated and scaled.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson techniques to generate an initial electron density map.[8] From this map, an initial molecular model is built. This model is then refined using a full-matrix least-squares algorithm, which iteratively adjusts atomic coordinates, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8]
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and checked for geometric reasonability. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[9]
Part 3: Predicted Structural Features and Comparative Analysis
In the absence of a published structure for the title compound, we can predict its key structural features by analyzing crystallographic data from highly similar molecules, such as 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.[10]
Molecular Geometry
The core pyrazole ring is expected to be essentially planar. The trifluoromethyl and carboxylic acid groups will be substituents on this ring. The rotational orientation of the carboxylic acid group relative to the pyrazole ring will be a key conformational feature.
Table 1: Predicted vs. Observed Geometrical Parameters for Pyrazole Carboxylic Acids
| Parameter | Predicted Value for Title Compound | Observed Value in Analogue* | Source |
| N1–N2 Bond Length | ~1.34 - 1.37 Å | 1.355(5) Å | [10] |
| C(carboxyl)–O(carbonyl) | ~1.21 - 1.23 Å | 1.219(6) Å | [10] |
| C(carboxyl)–O(hydroxyl) | ~1.30 - 1.32 Å | 1.308(6) Å | [10] |
| C–N–N Angle | ~110 - 113° | 111.7(5)° | [10] |
*Analogue is 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Values are representative.
Intermolecular Interactions and Crystal Packing
The crystal packing will almost certainly be dominated by strong hydrogen bonds formed by the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers via a pair of O–H···O hydrogen bonds, creating a robust R²₂(8) ring motif.[10][11]
The pyrazole ring itself provides additional hydrogen bond donors (N–H) and acceptors (the sp²-hybridized nitrogen). This allows for the formation of extended networks. The N–H of one molecule can interact with the carbonyl oxygen of a neighboring carboxylic acid dimer, linking the dimers into tapes or sheets.
Furthermore, the trifluoromethyl group, while not a classical hydrogen bond donor, can participate in weaker C–H···F and F···F interactions, which will play a secondary but important role in consolidating the three-dimensional packing.
Part 4: Significance in Drug Development
A definitive crystal structure provides invaluable information for drug development professionals:
-
Structure-Activity Relationship (SAR): It reveals the precise 3D conformation of the molecule, which is essential for understanding how it fits into the binding pocket of a biological target.[7]
-
Pharmacophore Modeling: The positions of hydrogen bond donors and acceptors are identified, allowing for the design of more potent analogues that optimize these interactions.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities and bioavailabilities. Crystallography is the gold standard for identifying and characterizing these forms.
-
Co-crystal Design: Understanding the hydrogen bonding motifs allows for the rational design of co-crystals with other molecules to improve physical properties like solubility or stability.
Conclusion
While the definitive awaits experimental determination, its key features can be confidently predicted based on established chemical principles and data from closely related analogues. The molecule is expected to form robust hydrogen-bonded dimers via its carboxylic acid groups, with the planar pyrazole core and trifluoromethyl substituents directing further intermolecular interactions. The authoritative method for confirming these predictions is single-crystal X-ray diffraction. The detailed workflow presented in this guide provides a roadmap for researchers to undertake this structural elucidation, unlocking the atomic-level insights necessary to fully exploit this versatile compound in pharmaceutical and materials science research.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound (Ref: IN E8S72) [sitem.herts.ac.uk]
- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]
- 4. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Search - Access Structures [ccdc.cam.ac.uk]
- 10. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Trifluoromethyl Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Trifluoromethyl-substituted pyrazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2] The strategic incorporation of the trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these derivatives highly sought-after in drug discovery programs.[3][4] This guide provides an in-depth technical overview of the quantum chemical calculation workflows employed to elucidate the electronic structure, reactivity, and spectroscopic properties of these vital compounds. By leveraging computational methods, researchers can gain profound insights into molecular behavior, accelerating the design and development of novel therapeutics.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful in-silico techniques to their work.
The Strategic Imperative for Computational Analysis of Trifluoromethyl Pyrazoles
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[2][7] When functionalized with a trifluoromethyl group, the resulting derivatives often display enhanced pharmacological profiles.[2] The potent electron-withdrawing nature of the CF3 group can modulate the pKa of adjacent functionalities and influence non-covalent interactions, which are critical for drug-target binding.[4] However, the presence of fluorine atoms also introduces complexities in both synthesis and analysis.
Quantum chemical calculations offer a robust framework for understanding and predicting the properties of these molecules at an atomic level, thereby de-risking and expediting the drug discovery process.[8][9] These computational approaches allow for the exploration of:
-
Molecular Geometry and Stability: Determining the most stable three-dimensional conformation of a molecule.[10]
-
Electronic Properties: Understanding the distribution of electrons and identifying sites prone to electrophilic or nucleophilic attack.[11]
-
Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra to aid in structural characterization.[12][13]
-
Reactivity and Mechanistic Insights: Elucidating reaction pathways and predicting the outcomes of chemical transformations.
This guide will navigate the theoretical underpinnings and practical applications of these computational methods, with a focus on Density Functional Theory (DFT), a widely used and versatile approach.[11]
Foundational Principles of Quantum Chemical Calculations
At its core, quantum chemistry applies the principles of quantum mechanics to chemical systems. The central equation is the time-independent Schrödinger equation, which, when solved, provides the energy and wavefunction of a molecule. From the wavefunction, all other properties of the molecule can be derived. However, for multi-electron systems, an exact solution to the Schrödinger equation is not feasible. Consequently, a range of approximative methods have been developed.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has emerged as the most popular method for quantum chemical calculations in drug discovery due to its favorable balance of accuracy and computational cost.[11] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. The foundational theorems of DFT state that the ground-state energy of a molecule is a unique functional of its electron density.
The practical application of DFT involves the use of exchange-correlation functionals, which approximate the quantum mechanical effects of electron exchange and correlation. The choice of functional is a critical decision in any DFT calculation.
Selecting the Right Tools: Functionals and Basis Sets
The accuracy of a DFT calculation is intrinsically linked to the choice of the exchange-correlation functional and the basis set.
Functionals: A plethora of functionals are available, each with its own strengths and weaknesses. For organic molecules containing fluorine, such as trifluoromethyl pyrazoles, hybrid functionals often provide reliable results.
-
B3LYP: A widely used hybrid functional that often yields good results for a broad range of systems.[12][14]
-
M06-2X: A meta-hybrid GGA functional that is often recommended for systems with non-covalent interactions.[10]
-
ωB97X-D: A long-range corrected hybrid functional with empirical dispersion correction, suitable for systems where dispersion forces are important.
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost. For molecules containing fluorine and other second-row elements, Pople-style basis sets are commonly employed.
-
6-31G(d,p): A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). This is often a good starting point for geometry optimizations.[15]
-
6-311++G(d,p): A triple-split valence basis set with diffuse functions (++) on both heavy atoms and hydrogens, in addition to polarization functions. This is recommended for calculations of electronic properties and systems with anionic character.[10][12]
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A Dunning-type basis set that is systematically improvable and often used for high-accuracy calculations.[16]
The choice of functional and basis set should always be validated against experimental data or higher-level calculations whenever possible.
The Computational Workflow: From Structure to Properties
A typical quantum chemical investigation of a trifluoromethyl pyrazole derivative follows a structured workflow.
Caption: A generalized workflow for quantum chemical calculations.
Step-by-Step Protocol for Geometry Optimization and Vibrational Frequency Analysis
This protocol outlines the essential steps for obtaining a stable molecular structure and confirming its nature as a true energy minimum. This is a prerequisite for all subsequent property calculations.
Objective: To find the lowest energy conformation of the trifluoromethyl pyrazole derivative and verify that it is a stable structure.
Software: This protocol is software-agnostic, but the keywords provided are in a format commonly used by programs like Gaussian.[17]
Methodology:
-
Construct the Initial Molecular Structure:
-
Use a molecular builder (e.g., GaussView, Avogadro, ChemDraw) to draw the 2D or 3D structure of the trifluoromethyl pyrazole derivative.
-
Perform an initial, rapid geometry cleanup using molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
-
Set up the Geometry Optimization Calculation:
-
Choose a Level of Theory: For a first optimization, a moderate level of theory is often sufficient. A good starting point is B3LYP/6-31G(d,p).[15]
-
Specify the Calculation Type: Use the Opt keyword to request a geometry optimization.
-
Define the Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format, along with the charge and multiplicity of the molecule.
-
Example Input Section:
-
-
Execute the Calculation:
-
Submit the input file to the quantum chemistry software package.
-
Monitor the calculation for convergence. The optimization process is iterative, and the software will report the energy and forces at each step.[18]
-
-
Analyze the Optimization Output:
-
Confirm that the optimization has converged successfully. The output file will typically indicate "Normal termination."[18]
-
Examine the final optimized geometry to ensure it is chemically reasonable.
-
-
Set up the Vibrational Frequency Calculation:
-
Use the Optimized Geometry: The frequency calculation must be performed on the optimized geometry obtained in the previous step.
-
Choose the Same Level of Theory: It is crucial to use the same functional and basis set as the geometry optimization.
-
Specify the Calculation Type: Use the Freq keyword.
-
Example Input Section:
-
-
Execute the Frequency Calculation and Analyze the Results:
-
Run the calculation.
-
Upon completion, examine the output for the calculated vibrational frequencies.
-
Crucial Check: A true energy minimum will have zero imaginary frequencies.[10] The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further refined.
-
Incorporating Solvent Effects
Biological processes occur in an aqueous environment, and solvent can significantly influence molecular properties. Therefore, it is often necessary to include solvent effects in the calculations.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM)[19][20] and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. This approach offers a good compromise between accuracy and computational cost.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute.[20] While more computationally demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For many applications in drug discovery, implicit solvation models provide a sufficient level of accuracy.
Delving Deeper: Calculation of Key Molecular Properties
Once a stable, optimized geometry is obtained, a wealth of molecular properties can be calculated to gain further insight into the behavior of the trifluoromethyl pyrazole derivative.
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.
-
HOMO: Represents the ability of a molecule to donate an electron.
-
LUMO: Represents the ability of a molecule to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[13] A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.[13]
These properties are readily obtained from a standard DFT calculation.
| Property | Significance in Drug Discovery |
| HOMO Energy | Correlates with ionization potential; indicates susceptibility to oxidation. |
| LUMO Energy | Correlates with electron affinity; indicates susceptibility to reduction. |
| HOMO-LUMO Gap | Relates to chemical reactivity, polarizability, and optical properties.[13] |
Spectroscopic Properties: A Bridge to Experimental Data
Quantum chemical calculations can predict various types of spectra, which can be invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N, etc.).[21][22] The calculated absolute shieldings are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). Comparing calculated and experimental NMR spectra can be a powerful tool for structure elucidation.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities calculated in a frequency analysis correspond to the peaks in an IR and Raman spectrum.[12] These calculated spectra can aid in the assignment of experimental vibrational modes to specific molecular motions.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.[23][24][25] This can provide insights into the electronic transitions occurring within the molecule.
Advanced Applications in Drug Discovery
Beyond the fundamental properties, quantum chemical calculations can be integrated into broader drug discovery workflows.
Quantitative Structure-Activity Relationship (QSAR): Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as variables in QSAR models to correlate a molecule's structural features with its biological activity.[7][26][27]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] A Review on Applications of Computational Methods in Drug Screening and Design | Semantic Scholar [semanticscholar.org]
- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]
- 22. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. eu-opensci.org [eu-opensci.org]
solubility and stability of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility and Stability of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid in Organic Solvents
Introduction
This compound is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold can dramatically enhance critical molecular properties.[1][2] The high electronegativity and lipophilicity of the CF3 group often improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The carboxylic acid and pyrazole moieties, meanwhile, provide versatile handles for synthetic elaboration and opportunities for hydrogen bonding interactions.[3]
For researchers, process chemists, and formulation scientists, a thorough understanding of this compound's physicochemical properties is paramount. Solubility in organic solvents dictates the choice of reaction media, purification methods (e.g., crystallization), and formulation strategies. Simultaneously, its stability—thermal, photo, and chemical—governs reaction conditions, storage requirements, and shelf-life.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the known properties of this compound. Recognizing the scarcity of publicly available quantitative data, this document focuses on providing robust, field-proven experimental protocols to enable researchers to generate high-quality solubility and stability data. We will explore the causality behind experimental choices and present self-validating methodologies to ensure scientific integrity.
Core Physicochemical Properties
The structure of this compound, featuring both a lipophilic CF3 group and polar functional groups, results in a nuanced physicochemical profile that directly influences its behavior in various solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃F₃N₂O₂ | [4][5] |
| Molecular Weight | 180.08 g/mol | [5] |
| CAS Number | 129768-28-1 | [4][5] |
| Appearance | White to off-white solid | [4][6] |
| Melting Point | 152-172°C (Reported values vary, suggesting potential polymorphism or impurity differences) | [4][5] |
| pKa (Predicted) | 3.55 ± 0.10 | [5] |
The acidic nature of the carboxylic group (predicted pKa ≈ 3.55) and the hydrogen bonding capabilities of the pyrazole N-H and carboxylic acid OH groups suggest that solubility will be highly dependent on the solvent's ability to engage in these specific interactions.
Solubility Profile
Predicting solubility is a complex interplay of thermodynamics. For this molecule, the polarity of the pyrazole and carboxylic acid functions favors polar solvents, while the trifluoromethyl group enhances solubility in less polar or fluorinated environments. This duality means that a range of solvents may be suitable, but high solubility is not guaranteed in any single system without experimental verification.
Known Solubility Data
Publicly available, quantitative solubility data for this compound is limited. The following qualitative and semi-quantitative data points serve as a preliminary guide.
| Solvent | Solubility | Temperature | Source |
| Water | Slightly soluble (1.6 g/L) | 25°C | [4] |
| DMSO | Slightly soluble | Not specified | [5] |
| Methanol | Slightly soluble | Not specified | [5] |
Given this limited data, experimental determination is essential for any process development or formulation work.
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It is designed to create a saturated solution, from which the concentration of the dissolved solute can be accurately measured.
Causality: The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Using an excess of solid material ensures that this equilibrium represents the true solubility limit at a given temperature. Agitation ensures a homogenous mixture and maximizes the surface area for dissolution.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent (e.g., acetonitrile, ethanol, ethyl acetate, toluene, etc.). "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a stir plate within a temperature-controlled chamber set to the desired temperature (e.g., 25°C).
-
Agitation: Agitate the slurries for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the minimum time required.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a pre-weighed vial. This step is critical to remove any undissolved micro-particulates.
-
Dilution & Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method (see Analytical Methodology section below).
-
Calculation: Calculate the solubility in units such as g/L or mg/mL based on the measured concentration and the dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of a compound is not an intrinsic property but a measure of its resistance to chemical change under specific conditions. For this compound, the robust pyrazole ring and the C-F bonds of the trifluoromethyl group suggest good intrinsic stability.[7][8] However, the carboxylic acid functionality can be susceptible to certain reactions.
Thermal Stability
Theoretical Insight: The high melting point and the presence of the electron-withdrawing CF3 group generally contribute to high thermal stability in related heterocyclic systems.[7] Degradation, when it occurs, is likely to be initiated by decarboxylation at elevated temperatures.
Experimental Protocols:
-
Dynamic Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): Heat a small sample (5-10 mg) under a controlled atmosphere (e.g., nitrogen) with a linear temperature ramp (e.g., 10 °C/min). TGA measures mass loss as a function of temperature, and the onset temperature of mass loss provides a clear indication of thermal decomposition.
-
Differential Scanning Calorimetry (DSC): Heat a small sample under similar conditions. DSC detects thermal events such as melting, crystallization, and decomposition by measuring the heat flow. This can confirm the melting point and reveal exothermic decomposition events that may not involve mass loss.[9]
-
-
Isothermal Stress Testing:
-
Solid State: Store accurately weighed samples of the solid compound in sealed vials at several elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Solution State: Prepare solutions of the compound in relevant organic solvents and store them under the same isothermal conditions.
-
Analysis: At each time point, dissolve the solid samples or dilute the solution samples and analyze by HPLC. Quantify the remaining parent compound (as % of initial) to determine the degradation rate.
-
Photostability
Theoretical Insight: Aromatic and heterocyclic systems can absorb UV radiation, which may induce photochemical reactions. It is crucial to determine if the compound is light-sensitive, especially if it will be handled in lighted environments or formulated into products exposed to light.
Experimental Protocol (ICH Q1B Guideline Approach):
-
Sample Preparation: Prepare samples of the solid compound and a solution in a photochemically inert solvent (e.g., acetonitrile).
-
Control Samples: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.
-
Exposure: Place the unwrapped and control samples in a photostability chamber equipped with a light source that meets ICH Q1B specifications for UV-A and visible light exposure.
-
Analysis: After the specified exposure period, analyze all samples by HPLC. Compare the chromatograms of the exposed samples to the dark controls. Significant degradation or the appearance of new peaks in the exposed sample indicates photosensitivity.
Chemical Stability (Forced Degradation)
Theoretical Insight: Forced degradation studies intentionally expose the compound to harsh chemical conditions to identify potential degradation pathways and products. This is critical for developing stability-indicating analytical methods. The carboxylic acid is a key site for potential reactions.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or a water/acetonitrile mixture.
-
Stress Conditions: For separate aliquots of the stock solution, apply the following conditions, typically at a moderately elevated temperature (e.g., 60°C) for several hours:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
-
Neutralization & Analysis: After the stress period, cool the samples and neutralize the acidic and basic solutions. Analyze all samples, including an unstressed control, by HPLC-UV and HPLC-MS. The goal is to achieve partial degradation (e.g., 5-20%) to allow for clear identification of degradant peaks without completely consuming the parent compound.
Caption: Comprehensive Workflow for Stability Assessment.
Analytical Methodology for Quantification
A robust, stability-indicating analytical method is the cornerstone of both solubility and stability studies. A reverse-phase HPLC method with UV detection is generally suitable for this purpose.
Rationale: RP-HPLC separates compounds based on their hydrophobicity. The target molecule, with its mix of polar and non-polar moieties, is well-suited for this technique. UV detection is appropriate as the pyrazole ring is a chromophore.
Starting HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or a wavelength maximum determined by a UV scan.
-
Injection Volume: 10 µL
Method Validation: For reliable results, this method should be validated for specificity, linearity, accuracy, precision, and range according to standard guidelines. For stability studies, the method's ability to separate the parent peak from all potential degradation products (specificity) is the most critical parameter.
Conclusion
This compound is a valuable chemical intermediate whose utility in research and development is critically dependent on its solubility and stability. While its structure suggests good thermal stability, its solubility is nuanced and requires empirical determination for specific solvent systems. The protocols outlined in this guide provide a robust framework for generating the necessary data to support process development, formulation design, and chemical synthesis. By applying these systematic approaches, researchers can confidently characterize the behavior of this compound, mitigating risks associated with poor solubility or unexpected degradation, and ultimately accelerating the development timeline for new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 129768-28-1 CAS MSDS (5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound (Ref: IN E8S72) [sitem.herts.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
discovery and synthetic history of fluorinated pyrazole carboxylic acids
An In-depth Technical Guide to the Discovery and Synthetic History of Fluorinated Pyrazole Carboxylic Acids
Abstract
Fluorinated pyrazole carboxylic acids represent a cornerstone of modern medicinal and agrochemical research. The strategic incorporation of fluorine into the pyrazole scaffold imparts a unique combination of physicochemical properties, leading to compounds with enhanced metabolic stability, bioavailability, and target affinity.[1][2] This guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and core applications of this vital class of molecules. We will delve into the causality behind key synthetic choices, present detailed, field-proven protocols, and examine the industrial significance of these compounds through case studies in fungicide and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the chemistry and application of fluorinated pyrazole carboxylic acids.
Introduction: The Synergy of Fluorine and the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its versatile chemical reactivity and diverse biological activities.[3][4][5] When combined with fluorine—the most electronegative element—the resulting fluorinated pyrazole structures exhibit profoundly altered and often enhanced properties.[6][7][8]
The introduction of fluorine can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, prolonging the in-vivo half-life of a molecule.[9]
-
Modulate Lipophilicity: Fluorine substitution can increase a molecule's ability to permeate biological membranes, improving bioavailability.[2][9]
-
Alter Acidity (pKa): The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, influencing a molecule's ionization state and target binding.[10]
-
Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding to target enzymes or receptors.[11]
These synergistic effects have made fluorinated pyrazole carboxylic acids indispensable building blocks for a multitude of high-value commercial products, from life-saving drugs to crop-protecting fungicides.[6][12]
A Historical Perspective: From Discovery to Strategic Fluorination
The journey of pyrazole chemistry began in the late 19th century. In 1883, German chemist Ludwig Knorr conducted the first synthesis of a substituted pyrazole (a pyrazolone) by condensing acetoacetic ester with phenylhydrazine.[3][13] Just a few years later, in 1889, Eduard Buchner synthesized the parent pyrazole ring itself via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3]
For nearly a century, pyrazole chemistry evolved, but the strategic use of fluorine in these scaffolds is a more recent development. The boom in organofluorine chemistry in the mid-20th century highlighted the dramatic impact of fluorination on biological activity.[14] This set the stage for the landmark discovery in 1993 by chemists at Monsanto, who reported the first synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .[15] This single molecule would become a critical intermediate for an entire generation of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[12][15]
Core Synthetic Strategies: A Mechanistic Deep Dive
The synthesis of fluorinated pyrazole carboxylic acids is dominated by strategies that construct the pyrazole ring using fluorinated precursors. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and scalability.
The Knorr Pyrazole Synthesis with Fluorinated 1,3-Dicarbonyls
The most fundamental and widely applied method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[4][16] To produce fluorinated pyrazoles, a fluorinated 1,3-dicarbonyl is used as the key starting material.
Causality and Mechanistic Insight: This reaction proceeds via an initial nucleophilic attack by the hydrazine on one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[16] A critical consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine (e.g., methylhydrazine) are used, two different regioisomers can be formed.[13] The reaction conditions, solvent, and the electronic nature of the substituents can influence the isomeric ratio. For instance, processes have been developed where using a halogenated organic solvent increases the selectivity for the desired isomer.[17]
Experimental Protocol: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate [15]
This protocol is based on the seminal synthesis that serves as the foundation for many industrial processes.
-
Step 1: Precursor Formation. Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate is prepared by reacting the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride.
-
Step 2: Cyclocondensation. The resulting fluorinated dicarbonyl precursor is dissolved in an appropriate solvent (e.g., ethanol).
-
Step 3: Hydrazine Addition. Methylhydrazine is added dropwise to the solution at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Step 4: Reaction and Workup. The reaction mixture is stirred, often at room temperature or with gentle heating, until completion (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure.
-
Step 5: Purification. The crude product, a mixture of regioisomers, is purified, typically by column chromatography or distillation, to isolate the desired 1-methyl-3-(difluoromethyl) isomer.
-
Step 6: Hydrolysis (to Carboxylic Acid). The purified ester is then hydrolyzed using a base, such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to yield the final 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[15]
Diagram: Mechanism of the Knorr Pyrazole Synthesis
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of Fluorine in the Life Science Industry | CHIMIA [chimia.ch]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
Theoretical Insights into the Reactivity of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid: A Computational and Synthetic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic candidates. The strategic incorporation of the trifluoromethyl (CF₃) group dramatically influences the molecule's electronic properties, metabolic stability, and binding affinity, making a deep understanding of its reactivity paramount for rational drug design.[1] This guide provides a comprehensive theoretical examination of the molecule's reactivity, grounded in computational chemistry principles and validated by established synthetic methodologies. We will explore the electronic landscape, predict sites of reactivity, and offer detailed protocols for both computational analysis and practical chemical modification, thereby bridging the gap between theoretical prediction and laboratory application.
The Strategic Importance of the Trifluoromethyl-Pyrazole Scaffold
The pyrazole ring is a cornerstone heterocycle in pharmaceuticals, prized for its structural versatility and ability to engage in various non-covalent interactions like hydrogen bonding and π-stacking.[2][3] When functionalized with a trifluoromethyl group, its value is significantly amplified. The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic characteristics. Its intense electron-withdrawing nature enhances the molecule's:
-
Metabolic Stability: By blocking sites susceptible to oxidative metabolism.[4]
-
Lipophilicity: Often improving cell permeability and passage through biological membranes.[1]
-
Binding Affinity: By altering the pKa of nearby acidic or basic centers, which can lead to stronger interactions with biological targets.[3]
Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory effects as Cyclooxygenase (COX) inhibitors and promising anticancer properties.[1][5][6] Understanding the inherent reactivity of the parent acid is therefore the first step in designing next-generation therapeutics.
The Theoretical Framework: Predicting Reactivity with Computational Chemistry
To dissect the reactivity of this compound, we turn to computational methods, primarily Density Functional Theory (DFT). DFT allows us to model the molecule's electronic structure with high accuracy, providing invaluable insights into its behavior.[7][8]
Core Computational Methods
-
Density Functional Theory (DFT): A robust method for calculating the electronic structure of molecules. Functionals like B3LYP are commonly used to optimize molecular geometry and calculate vibrational frequencies, ensuring the modeled structure represents a true energy minimum.[9][10]
-
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity.[11][12] The HOMO region suggests susceptibility to electrophilic attack, while the LUMO region indicates likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a key descriptor of chemical stability.[11]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It provides a clear, color-coded guide to the electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule, offering an intuitive prediction of interaction sites.[13]
Computational Workflow: A Self-Validating System
A rigorous computational study follows a self-validating workflow to ensure the reliability of the results. The absence of imaginary frequencies in the vibrational analysis is a critical checkpoint, confirming that the optimized geometry is a stable energy minimum and not a transition state.[10]
Reactivity Analysis of this compound
The pyrazole ring contains two nitrogen atoms and is substituted with a potent electron-withdrawing CF₃ group at the C5 position and a carboxylic acid group at the C3 position. This specific arrangement dictates its reactivity.
Tautomeric Stability
Computational studies consistently show that for pyrazoles, the 1H-tautomer is the most stable form due to the preservation of the aromatic π-electron system.[9] Non-aromatic tautomers are significantly higher in energy. Therefore, under typical experimental conditions, this compound exists predominantly in the 1H form.
Electronic Properties and Site Reactivity
The combined electron-withdrawing effects of the CF₃ group, the carboxylic acid, and the pyrazole ring itself create distinct regions of electrophilicity and nucleophilicity.
-
Acidity: The molecule has two acidic protons: the N1-H of the pyrazole ring and the O-H of the carboxylic acid. The strong inductive effect of the CF₃ group increases the acidity of both protons compared to unsubstituted pyrazole carboxylic acid, making deprotonation more favorable. The carboxylic acid proton is significantly more acidic and will be the primary site of reaction with bases.
-
Nucleophilic Sites: The N2 atom of the pyrazole ring is the most nucleophilic center. Its lone pair of electrons is available for coordination or reaction with electrophiles. The oxygen atoms of the carboxylate group (once deprotonated) are also highly nucleophilic.
-
Electrophilic Sites: The carbonyl carbon of the carboxylic acid is a primary electrophilic site, highly susceptible to attack by nucleophiles. This is the basis for common derivatization reactions like esterification and amidation.[14][15] The C4 position of the pyrazole ring is the most likely site for electrophilic aromatic substitution, although the ring is generally deactivated by the withdrawing groups.
Quantitative Data from Theoretical Calculations
The following table summarizes typical quantum chemical descriptors calculated for pyrazole derivatives, which provide a quantitative basis for reactivity predictions.
| Property | Typical Calculated Value | Implication on Reactivity |
| HOMO Energy | ~ -7.0 to -8.0 eV | Lower energy indicates higher stability and resistance to oxidation. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Lower energy suggests a higher propensity to accept electrons (react with nucleophiles). |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 eV | A larger gap correlates with higher kinetic stability and lower chemical reactivity.[12] |
| Dipole Moment | ~ 3.0 to 5.0 Debye | A significant dipole moment indicates a polar molecule, influencing solubility and intermolecular interactions. |
Note: Values are illustrative and depend on the specific DFT functional and basis set used.[8][11]
From Theory to Practice: Key Synthetic Transformations
Theoretical predictions are validated by their ability to explain and guide synthetic chemistry. The most common and critical reaction for this scaffold is the functionalization of the carboxylic acid group, typically via amide bond formation.
Amide Coupling: A Cornerstone Reaction
The conversion of the carboxylic acid to an amide is fundamental in drug development for creating diverse libraries of compounds.[5][16] The electrophilicity of the carbonyl carbon, predicted by theory, makes this transformation highly efficient.
Detailed Protocol: Synthesis of a Trifluoromethyl-Pyrazole-Carboxamide Derivative
This protocol is a representative example of an amide coupling reaction, a robust and widely used method in medicinal chemistry.[5]
Objective: To synthesize an N-aryl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide derivative.
Materials:
-
This compound
-
Substituted Aniline Derivative
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Activator Addition: Add the coupling activator, such as HOBt (1.2 eq.) or DMAP (0.3 eq.), to the stirred solution.[1][5]
-
Coupling Agent Addition: Slowly add the coupling agent, EDC (1.3 eq.), to the mixture. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Nucleophile Addition: Add the desired aniline derivative (1.1 eq.) followed by the base, triethylamine (1.5 eq.), to neutralize the HCl formed during the reaction.[1]
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the final carboxamide derivative.[5]
Conclusion
The reactivity of this compound is governed by a delicate interplay of aromaticity and the powerful inductive effects of its substituents. Theoretical studies, particularly DFT, provide a robust framework for predicting its behavior, highlighting the electrophilic carbonyl carbon and nucleophilic N2 atom as primary sites for functionalization. These computational insights are directly mirrored in synthetic practice, where efficient transformations like amide coupling enable the rapid diversification of this critical scaffold. For researchers in drug discovery, a firm grasp of these theoretical principles is not merely academic; it is an essential tool for the rational design and synthesis of novel, more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Introduction: The Strategic Value of the Trifluoromethyl Pyrazole Scaffold
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Trifluoromethyl Pyrazoles for Advanced Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its metabolic stability, capacity for hydrogen bonding, and role as a bioisosteric replacement for other aromatic systems contribute to its widespread use.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold dramatically enhances its pharmacological profile. The CF₃ moiety is a powerful modulator of physicochemical properties, known to increase metabolic stability, enhance cell permeability by increasing lipophilicity, and improve binding affinity to biological targets through unique electronic interactions.[4][5]
This guide, prepared from the perspective of a Senior Application Scientist, provides a deep dive into the chemical reactivity of trifluoromethyl pyrazoles. We will dissect the electronic landscape of the molecule to understand its distinct nucleophilic and electrophilic centers. This understanding is paramount for researchers in drug development, as it dictates the strategies for synthesizing diverse libraries of compounds and for the rational design of next-generation therapeutics, from anti-inflammatory agents to oncology treatments.[2][6][7]
The Electronic Landscape: Influence of the Trifluoromethyl Group
The defining feature of a trifluoromethyl pyrazole is the powerful electron-withdrawing nature of the CF₃ group. This substituent significantly polarizes the entire heterocyclic system, creating a unique and predictable pattern of reactivity.
-
Ring Deactivation: The pyrazole ring becomes electron-deficient compared to its non-fluorinated counterpart. This general deactivation makes classical electrophilic aromatic substitution more challenging but simultaneously opens avenues for nucleophilic attack or C-H functionalization at specific sites.
-
Acidity Modulation: The N-H proton of an unsubstituted pyrazole becomes more acidic, facilitating deprotonation to form a nucleophilic pyrazolate anion. Furthermore, the C-H bonds on the pyrazole ring are also acidified, particularly the one adjacent to the CF₃-bearing carbon, enabling regioselective deprotonation (metalation).
-
Site-Specific Reactivity: The positions on the pyrazole ring (C3, C4, C5) and the two nitrogen atoms (N1, N2) exhibit distinct electronic characteristics. The N2 nitrogen, with its lone pair, is the primary center of basicity and nucleophilicity for protonation or coordination. The deprotonated N1 anion is a potent nucleophile for alkylation and arylation. The carbon atoms, influenced by the CF₃ group, become key sites for targeted functionalization.
Below is a diagram illustrating the key reactive sites on a prototypical 3-(trifluoromethyl)-1H-pyrazole.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amide Coupling with 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid moiety is a cornerstone structural motif in contemporary medicinal chemistry. Its prevalence in blockbuster pharmaceuticals, such as Pfizer's Celecoxib (Celebrex®), underscores the importance of this scaffold. The pyrazole core offers a bioisosteric replacement for other aromatic systems, providing a unique vector for substituent placement and influencing physicochemical properties like pKa and metabolic stability. The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity, metabolic resistance, and binding affinity. Consequently, robust and high-fidelity protocols for the elaboration of this core, primarily through amide bond formation, are critical for drug development pipelines.
This guide provides a detailed exploration of the chemical considerations and practical protocols for the successful amide coupling of this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to not only execute these reactions but also to troubleshoot and adapt them for diverse amine substrates.
Understanding the Substrate: Key Physicochemical Properties
This compound (CAS 129768-28-1) is an off-white solid with a molecular weight of approximately 180.09 g/mol and a reported melting point in the range of 152-172°C.[1][2] Its most defining features from a reactivity standpoint are:
-
Electronic Nature : The pyrazole ring is an electron-deficient heterocycle. This effect is significantly amplified by the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This electronic deficit renders the carboxylic acid group more acidic than typical alkyl or aryl carboxylic acids.
-
Solubility : The compound is reported to be sparingly soluble in water (1.6 g/L at 25°C), but it is generally soluble in polar aprotic solvents commonly used for amide coupling, such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN).[1]
The electron-deficient nature of this acid is a double-edged sword. While it facilitates the deprotonation required for activation, the resulting carboxylate is less reactive. Furthermore, coupling this acid with electron-deficient amines can be particularly sluggish, requiring carefully optimized conditions to achieve high yields.[3]
Core Coupling Methodologies: Mechanisms and Protocols
The direct condensation of a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a non-reactive ammonium carboxylate salt.[4][5] Coupling reagents are therefore essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. We will detail two of the most reliable and widely used protocols: one based on carbodiimides (EDC) and the other on uronium salts (HATU).
Methodology 1: Carbodiimide-Mediated Coupling with EDC and HOBt
This is a classic, cost-effective, and widely used method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate is unstable and can rearrange or react with another carboxylate molecule. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), traps the O-acylisourea to form a more stable HOBt-ester. This active ester then reacts with the amine to form the desired amide, regenerating HOBt in a catalytic cycle.[6][7] This approach is known to suppress side reactions and minimize racemization, particularly in peptide synthesis.[7]
Mechanism of EDC/HOBt Coupling
The reaction proceeds through a well-defined pathway involving activation, stabilization, and aminolysis.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Protocol: EDC/HOBt Coupling
-
Preparation : To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add HOBt (1.2 eq).
-
Activation : Add EDC·HCl (1.2 eq) to the mixture. Stir at room temperature for 15-60 minutes. The formation of the active ester can sometimes be monitored by TLC or LC-MS.
-
Amine Addition : Add the desired amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) must be added to liberate the free amine.
-
Reaction : Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up :
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash sequentially with 5% aqueous HCl or citric acid (to remove excess base and EDC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography or recrystallization as needed.
For particularly challenging couplings with electron-deficient amines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) can be beneficial, as it can form a highly reactive acylpyridinium intermediate.[3]
Methodology 2: Uronium/Aminium Salt-Mediated Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent often favored for its rapid reaction times and high yields, especially for difficult couplings.[8][9] The reaction proceeds via the formation of a highly reactive OAt-active ester.[10] The reaction is typically carried out in the presence of a non-nucleophilic base like DIPEA, which first deprotonates the carboxylic acid to form the carboxylate anion.[11]
Mechanism of HATU Coupling
The mechanism involves base-mediated deprotonation followed by activation and subsequent aminolysis.
Caption: Mechanism of HATU mediated amide coupling.
Detailed Protocol: HATU Coupling
-
Preparation : Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF (0.1-0.5 M).
-
Pre-activation : Add HATU (1.1 eq) and a non-nucleophilic base, typically DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester.
-
Amine Addition : Add the amine (1.0-1.2 eq) to the pre-activated mixture.
-
Reaction : Stir the reaction at room temperature. These reactions are often very fast, with completion typically observed within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up :
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (effective for removing DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification : The primary byproduct from HATU is tetramethylurea (TMU), which can sometimes be challenging to remove.[9] Purification by flash column chromatography is usually required.
Comparative Summary and Selection Guide
Choosing the right protocol depends on the specific amine, scale, and cost considerations.
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None (HOAt is part of HATU) |
| Base | DIPEA or TEA (if amine salt is used) | DIPEA (essential) |
| Typical Solvent | DMF, DCM, MeCN | DMF, NMP |
| Reaction Time | 2-12 hours | 1-4 hours |
| Typical Yield | Good to Excellent (60-95%) | Excellent (>85%) |
| Advantages | Cost-effective, water-soluble byproduct (EDU). | High efficiency, rapid, effective for hindered substrates. |
| Disadvantages | Slower, may be less effective for difficult couplings. | More expensive, byproduct (TMU) can be difficult to remove. |
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below is a guide to addressing common problems encountered during the amide coupling of this compound.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving low-yield reactions.
Caption: Troubleshooting logic for low yield amide coupling.[12]
Common Problems and Solutions
-
Low or No Product Yield with Starting Material Remaining : This often points to incomplete activation of the carboxylic acid or low nucleophilicity of the amine.[12]
-
Solution : Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). For HATU couplings, ensure a sufficient amount of base (at least 2 equivalents of DIPEA) is used to deprotonate the acidic pyrazole-carboxylic acid effectively. For hindered amines, increasing the reaction temperature to 40-50°C or prolonging the reaction time may be necessary.
-
-
Formation of Byproducts :
-
N-acylurea (with EDC) : This arises from the rearrangement of the O-acylisourea intermediate.
-
Solution : Ensure HOBt is added before or concurrently with EDC to efficiently trap the reactive intermediate.
-
-
Difficulty Removing Tetramethylurea (TMU) (with HATU) : TMU is water-soluble but can be persistent in chromatography.
-
Solution : Multiple aqueous washes (including with 5% LiCl solution) during workup can help remove the bulk of TMU. Careful chromatography is often still required.
-
-
-
Reaction Stalls : If the reaction starts but does not proceed to completion, it could be due to reagent degradation or the formation of an unreactive species.
-
Solution : Ensure all reagents are of high quality and solvents are anhydrous. Moisture can hydrolyze the active ester intermediate and quench the coupling reagents. Using freshly opened or purified reagents is recommended.
-
Conclusion
The amide coupling of this compound is a fundamental transformation for the synthesis of biologically active molecules. Success hinges on understanding the electron-deficient nature of the acid and selecting an appropriate activation strategy. Both EDC/HOBt and HATU-mediated protocols offer reliable pathways to the desired amides. By applying the principles and detailed protocols outlined in this guide, researchers can effectively navigate the challenges of this reaction, enabling the efficient synthesis of novel pyrazole-containing compounds for the advancement of drug discovery programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 129768-28-1 CAS MSDS (5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Role of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid in Modern Agrochemical Synthesis
Introduction: The Convergence of Fluorine Chemistry and Heterocyclic Scaffolds
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational design. The trifluoromethyl (–CF₃) group, in particular, is prized for its ability to profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When this powerful functional group is appended to a "privileged scaffold" like the pyrazole ring, the result is a class of chemical intermediates with immense potential.
Among these, 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid stands out as a supremely versatile and high-value building block. Its unique arrangement of a reactive carboxylic acid, a stable pyrazole core, and an activity-enhancing trifluoromethyl group makes it a strategic starting point for the synthesis of a new generation of highly effective fungicides, insecticides, and herbicides. This guide provides an in-depth exploration of its synthesis and application, complete with detailed protocols and mechanistic insights for research scientists in the agrochemical field.
Section 1: The Pivotal Intermediate: Synthesis of this compound
The value of any building block is predicated on its accessibility. Fortunately, this compound can be synthesized through a reliable and well-established chemical pathway. The core strategy involves the cyclocondensation of a trifluoromethylated β-dicarbonyl equivalent with a hydrazine source, followed by hydrolysis.
The most common precursor is ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This molecule contains the requisite trifluoromethyl group and a 1,3-dicarbonyl system ripe for reaction. The reaction with hydrazine hydrate forms the pyrazole ring, yielding a mixture of regioisomers. Subsequent saponification of the ethyl ester furnishes the desired carboxylic acid.
Caption: General synthesis pathway for the core intermediate.
Protocol 1: Synthesis of this compound
This protocol describes a representative two-step synthesis starting from ethyl 4,4,4-trifluoroacetoacetate.
Step 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol (approx. 3 mL per 1 g of ETFAA).
-
Stir the solution at room temperature and slowly add hydrazine hydrate (1.1 eq) dropwise.
-
Scientist's Note: The reaction is exothermic. Slow addition is recommended to maintain control over the reaction temperature. The use of hydrazine hydrate leads to the unsubstituted (N-H) pyrazole. Substituted hydrazines (e.g., methylhydrazine) can be used to directly install a substituent at the N1 position.
-
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate in vacuo to yield the crude ethyl pyrazole-3-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Saponification to this compound
-
Dissolve the crude ethyl ester from Step 1 in methanol (approx. 5 mL per 1 g of ester).
-
Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq, dissolved in a minimal amount of water).
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the ester by TLC.
-
Causality Note: Saponification is the base-catalyzed hydrolysis of the ester to its corresponding carboxylate salt. Refluxing ensures the reaction goes to completion.
-
-
After cooling, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid (HCl). A white precipitate should form.
-
Filter the solid precipitate, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum to yield the final product, this compound.
Section 2: Application in Fungicide Synthesis - The Power of Pyrazole Carboxamides
One of the most successful applications of this pyrazole carboxylic acid is in the synthesis of fungicides, particularly pyrazole carboxamides. This class of compounds frequently targets the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, classifying them as SDHI fungicides.[1] By inhibiting this critical enzyme, the compounds effectively shut down the fungus's energy production.
The synthesis leverages the reactivity of the carboxylic acid. It is typically first converted to a more reactive acyl chloride, which then readily undergoes an amidation reaction with a chosen aniline derivative to form the final, highly active pyrazole carboxamide.[1][2]
Caption: Workflow for the synthesis of pyrazole carboxamide fungicides.
Protocol 2: Synthesis of a Representative N-Aryl Pyrazole Carboxamide Fungicide
-
To a flask under a nitrogen atmosphere, add this compound (1.0 eq) and a suitable solvent like dichloromethane (DCM) or toluene.
-
Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours or until gas evolution ceases.
-
Scientist's Note: This step forms the highly reactive acid chloride. The reaction should be performed in a fume hood due to the release of HCl and SO₂ gases. The resulting acid chloride is often used immediately without isolation.
-
-
In a separate flask, dissolve the desired substituted aniline (e.g., 2-aminobiphenyl derivative) (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in DCM.
-
Cool the aniline solution to 0 °C and slowly add the freshly prepared acid chloride solution from step 3.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/hexane) or by column chromatography on silica gel to obtain the pure pyrazole carboxamide fungicide.
Table 1: Example Structure-Activity Relationship (SAR) in Pyrazole Carboxamides (Data is representative and compiled from analogous pyrazole carboxamide studies to illustrate SAR principles)
| Compound | R Group on Aniline | Target Fungus | EC₅₀ (µg/mL) | Reference |
| A | 2'-methyl | Gibberella zeae | >50 | [3] |
| B | 2'-chloro | Gibberella zeae | 10.5 | [3] |
| C | 2',6'-dichloro | Fusarium oxysporum | 3.6 | [4] |
| D | 2'-trifluoromethyl | Phytophthora infestans | 6.8 | [4] |
Note: The referenced studies[3][4] used the 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide isomer, but the SAR principles regarding aniline substitution are highly relevant and illustrative for the 3-carboxamide class.
Section 3: Application in Insecticide Synthesis - Creating Novel Diamides
The this compound scaffold is also instrumental in the development of insecticides, most notably analogs of the anthranilic diamide class.[5] These compounds, like the commercial blockbuster Chlorantraniliprole, act as potent activators of insect ryanodine receptors (RyRs). This leads to uncontrolled release of internal calcium stores within insect muscle cells, causing paralysis and rapid cessation of feeding.
The synthetic approach is analogous to that for fungicides: activation of the carboxylic acid followed by amidation with a specifically substituted anthranilamide (2-aminobenzamide) derivative. The trifluoromethylpyrazole portion of the molecule is critical for binding to the receptor.
References
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Novel Pyrazole-Based COX-2 Inhibitors
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel pyrazole carboxylic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several commercially successful anti-inflammatory drugs, most notably Celecoxib.[1][2][3] This document moves beyond a simple recitation of steps, delving into the causal rationale behind experimental design and protocol choices. We present detailed, field-proven protocols for the chemical synthesis of a 1,5-diarylpyrazole core, robust methods for structural and purity characterization, and a validated in vitro assay for determining COX-2 inhibitory potency and selectivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of anti-inflammatory agents.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme is responsible for converting arachidonic acid into prostanoids, which are critical biological mediators.[4][5][6][7] Two primary isoforms of this enzyme exist: COX-1 and COX-2.[5][8]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastrointestinal lining and facilitating platelet aggregation.[8]
-
COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in normal tissues but is significantly upregulated at sites of inflammation.[1][5][8]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are non-selective, inhibiting both COX-1 and COX-2. While this provides effective pain and inflammation relief, the concurrent inhibition of COX-1 is associated with undesirable side effects, particularly gastrointestinal discomfort and ulceration.[1] The discovery of the two isoforms presented a clear therapeutic strategy: developing drugs that selectively inhibit COX-2 could provide potent anti-inflammatory effects while sparing the protective functions of COX-1.[8] This led to the development of "coxibs," a class of drugs where the pyrazole heterocycle has proven to be a highly effective core structure.[3][9]
Design Strategy: Pharmacophore and Structure-Activity Relationship (SAR)
The design of novel pyrazole-based COX-2 inhibitors is guided by well-established structure-activity relationships (SAR), largely derived from the structure of Celecoxib and related analogs.[10][11] The key to COX-2 selectivity lies in the structural differences between the active sites of the two isoforms. The COX-2 active site possesses a larger, secondary pocket that is absent in COX-1. Potent and selective inhibitors are designed to exploit this difference.
Key Pharmacophoric Features:
-
1,5-Diarylpyrazole Core: This rigid scaffold correctly orients the critical substituent groups.
-
Para-Sulfonamide/Methylsulfonyl Moiety: A group such as a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) on one of the N-1 phenyl rings is crucial for selectivity.[11] This group inserts into the secondary pocket of the COX-2 active site, forming key hydrogen bonds with residues like His90 and Arg513, an interaction that is sterically hindered in the smaller COX-1 active site.[12]
-
Para-Methyl Group: A small substituent, such as a methyl group, on the C-5 phenyl ring is often optimal for potency.[10]
Modifications to this core template, such as introducing different substituents on the phenyl rings or altering the pyrazole core itself, represent a viable strategy for discovering novel compounds with improved potency, selectivity, or pharmacokinetic profiles.[13][14]
Caption: Pharmacophore model for 1,5-diarylpyrazole COX-2 inhibitors.
Synthesis Protocols: A Validated Route to the Pyrazole Core
The most common and reliable method for constructing the 1,5-diarylpyrazole core involves a two-step process: a Claisen condensation to form a β-diketone intermediate, followed by a cyclocondensation with a substituted hydrazine to form the pyrazole ring.[8][15] The synthesis of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) serves as an exemplary protocol.[10][11][16]
Caption: Overall synthetic workflow for 1,5-diarylpyrazole COX-2 inhibitors.
Protocol 1: Synthesis of 1,3-Diketone Intermediate via Claisen Condensation
This step creates the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione intermediate. The Claisen condensation involves the reaction of an ester with a ketone in the presence of a strong base to form a β-diketone.
-
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Toluene, anhydrous
-
15% Hydrochloric acid (HCl)
-
Petroleum ether
-
-
Procedure:
-
To a dry 1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnels, and a nitrogen inlet, add anhydrous toluene (400 mL) and sodium hydride (25 g).
-
Stir the suspension under a nitrogen atmosphere. Control the temperature at 20-25°C.
-
Concurrently, add 4'-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise to the suspension. Causality: Dropwise addition is critical to control the exothermic reaction and prevent dangerous temperature spikes.
-
After the addition is complete, heat the mixture to 40-45°C and maintain for 5 hours to ensure the reaction goes to completion.[17]
-
Cool the reaction mixture to 30°C.
-
Carefully add 15% hydrochloric acid (120 mL) dropwise to quench the reaction and neutralize the base. Causality: The acid protonates the enolate, allowing for the isolation of the diketone product.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (top) layer.
-
Remove the toluene from the organic layer under reduced pressure.
-
To the resulting residue, add petroleum ether (200 mL) to induce crystallization.[17]
-
Filter the solid product, wash with cold petroleum ether, and dry under vacuum to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. A typical yield is around 90%.[17]
-
Protocol 2: Synthesis of Pyrazole Core via Cyclocondensation
This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone intermediate with 4-hydrazinylbenzenesulfonamide hydrochloride.[8]
-
Materials:
-
4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (from Protocol 1)
-
4-hydrazinylbenzenesulfonamide hydrochloride
-
Methanol or Ethanol
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and stirrer, add the 1,3-dione intermediate (e.g., 40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[15]
-
Heat the mixture to 65°C (or reflux if using ethanol) and stir for several hours (typically 5-10 hours).[15][18]
-
Monitor the reaction progress using thin-layer chromatography (TLC). Causality: Monitoring ensures the reaction is complete before proceeding to work-up, maximizing yield.
-
Upon completion, cool the reaction mixture to room temperature (25-30°C).
-
Remove the solvent completely under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or toluene/methanol, to yield the pure 1,5-diarylpyrazole product.[8][19]
-
Structural Characterization and Purity Assessment
To ensure the trustworthiness of any subsequent biological data, the identity and purity of all synthesized compounds must be rigorously confirmed.
-
¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by showing the chemical environment of hydrogen and carbon atoms. The spectra should be consistent with the proposed structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. For drug discovery applications, purity should typically be ≥95%.
Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay
The primary biological evaluation involves determining the compound's ability to inhibit COX-1 and COX-2 enzymes in vitro. This allows for the calculation of IC₅₀ values and the crucial Selectivity Index (SI). Commercially available kits provide a reliable and standardized method for this screening.[4][5][6][20]
Caption: Workflow for in vitro COX inhibitor screening assay.
Protocol 3: Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available screening kits.[4][5] The assay measures the generation of Prostaglandin G2, an intermediate product, via a fluorescent probe.
-
Materials:
-
Recombinant Human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
Arachidonic Acid (substrate)
-
Positive Control Inhibitor (e.g., Celecoxib)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves reconstituting enzymes and preparing working solutions of the probe and substrate.
-
Plate Setup: Design the plate layout. Include wells for:
-
Enzyme Control (EC): Contains enzyme and assay buffer (represents 100% activity).
-
Inhibitor Control (IC): Contains enzyme and a known inhibitor like Celecoxib.
-
Test Samples (S): Contains enzyme and various concentrations of the test compound.
-
Solvent Control (SC): Contains enzyme and the solvent used for the test compounds to check for solvent effects.
-
-
Assay Reaction: a. To the appropriate wells, add 10 µL of the test inhibitor solution (or assay buffer for EC). b. Prepare a Reaction Mix containing Assay Buffer, COX Probe, and the COX enzyme (use separate mixes for COX-1 and COX-2). c. Add 80 µL of the Reaction Mix to each well. d. Pre-incubate the plate at 25°C for 10-15 minutes, protected from light. Causality: This pre-incubation allows the inhibitors to bind to the enzyme before the reaction starts.
-
Initiation and Measurement: a. Add 10 µL of the prepared Arachidonic Acid solution to each well to start the reaction. b. Immediately begin measuring the fluorescence in kinetic mode at Ex/Em = 535/587 nm. Record data every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Calculate the Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between novel compounds and a reference standard like Celecoxib.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib | 15.23 | 0.76 | 20.0 |
| Comp-001 | 25.5 | 0.51 | 50.0 |
| Comp-002 | >50 | 1.25 | >40 |
| Comp-003 | 5.8 | 4.5 | 1.3 |
Table based on representative literature data.[21] A desirable novel compound would exhibit a low IC₅₀ for COX-2 and a high IC₅₀ for COX-1, resulting in a large SI value (e.g., Comp-001).
Conclusion
The pyrazole scaffold remains a highly valuable starting point for the development of novel selective COX-2 inhibitors. By following the synthetic and analytical protocols detailed in this guide, researchers can reliably produce and characterize new chemical entities. The in vitro screening protocol provides a robust method for quantifying their biological activity and selectivity. Compounds demonstrating high potency (low COX-2 IC₅₀) and excellent selectivity (high SI) can be advanced to further stages of drug discovery, including in vivo models of inflammation and pain, and subsequent pharmacokinetic and toxicological profiling.[14][22]
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Compound Information Page [nimh-repository.rti.org]
- 17. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 18. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 19. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid with hydrazines to form pyridazinones
Application Note & Protocol
Topic: Synthesis of Pyrazolopyridazinones via Cyclocondensation of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid with Hydrazines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Fusion of Privileged Scaffolds
In modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1] Its metabolic stability and versatile substitution patterns make it a cornerstone in drug design.[1] The incorporation of a trifluoromethyl (CF3) group, as in this compound, further enhances the therapeutic potential of molecules by improving metabolic stability, lipophilicity, and target binding affinity.[2]
When this potent pyrazole scaffold is fused with a pyridazinone ring—another pharmacologically significant heterocycle known for its diverse biological activities including anti-inflammatory and analgesic properties—the resulting pyrazolopyridazinone conjugates emerge as compounds of significant interest.[3] This document provides a detailed technical guide on the synthesis of these valuable compounds through the cyclocondensation reaction of this compound with various hydrazines. We will explore the underlying reaction mechanism, provide a robust experimental protocol, and discuss the critical parameters for successful synthesis.
Reaction Mechanism: A Stepwise Approach to Cyclocondensation
The formation of the pyridazinone ring from a carboxylic acid and a hydrazine is a classic cyclocondensation reaction. The process is not a single-step event but proceeds through a distinct, isolable intermediate. For the reaction to occur efficiently, the carboxylic acid must first be activated to increase its electrophilicity, as the carboxylate group itself is a poor electrophile. The most common and effective method is its conversion to an acid chloride.
The mechanism can be dissected into two primary stages:
-
Acyl Nucleophilic Substitution: The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the activated pyrazole-3-carbonyl chloride. This results in the formation of a stable 5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide intermediate.
-
Intramolecular Cyclization & Dehydration: The terminal nitrogen of the hydrazide intermediate then performs an intramolecular nucleophilic attack on the carbonyl group of the latent keto-acid functionality inherent in the pyrazole structure (or a related tautomer under reaction conditions), followed by dehydration. This ring-closing step forges the pyridazinone ring, yielding the final product.
The overall transformation is depicted below:
Caption: General mechanistic pathway for pyridazinone synthesis.
Detailed Experimental Protocol
This protocol provides a reliable, two-step method for synthesizing a range of 6-(5-(trifluoromethyl)-1H-pyrazol-3-yl)pyridazin-3(2H)-ones. The procedure is generalized to accommodate various substituted hydrazines.
Caption: Experimental workflow for pyrazolopyridazinone synthesis.
Part A: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonyl chloride (Activated Intermediate)
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous toluene (10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Expert Insight: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive than the acid itself.
-
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature. The mixture may effervesce (release of SO₂ and HCl gas).
-
Heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride is a solid or oil and can be used in the next step without further purification.[4][5]
Part B: Synthesis of 2-Substituted-6-(5-(trifluoromethyl)-1H-pyrazol-3-yl)pyridazin-3(2H)-one
Materials:
-
Crude 5-(Trifluoromethyl)-1H-pyrazole-3-carbonyl chloride (from Part A)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 - 1.2 eq.)
-
Anhydrous solvent (e.g., xylene, ethanol, or acetic acid)
-
Triethylamine (optional, 1.5 eq., if using a hydrazine salt)
Procedure:
-
Dissolve the crude acid chloride (1.0 eq.) in an appropriate anhydrous solvent (e.g., xylene, 20 mL per gram).[4]
-
In a separate flask, dissolve the hydrazine derivative (1.1 eq.) in the same solvent.
-
Slowly add the hydrazine solution to the acid chloride solution at 0°C (ice bath). If a hydrazine salt (e.g., phenylhydrazine hydrochloride) is used, add a base like triethylamine to liberate the free hydrazine.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours. The optimal time and temperature depend on the specific hydrazine used and should be monitored by TLC.
-
Expert Insight: The initial reaction at 0°C controls the exotherm of the acylation. The subsequent heating drives the intramolecular cyclization and dehydration, which is often the rate-limiting step.[6]
-
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) to yield the pure pyrazolopyridazinone.
-
Substrate Scope and Expected Yields
The described protocol is versatile and accommodates various hydrazine nucleophiles. The nature of the substituent on the hydrazine (R-group) directly translates to the substituent at the N-2 position of the pyridazinone ring.
| Entry | Hydrazine Derivative (R-NHNH₂) | R-Group | Typical Yield | Reference Analogy |
| 1 | Hydrazine Hydrate | -H | 75-85% | [4],[5] |
| 2 | Phenylhydrazine | -Ph | 70-80% | [7] |
| 3 | 4-Chlorophenylhydrazine | -C₆H₄-Cl | 65-75% | [4] |
| 4 | Methylhydrazine | -CH₃ | 60-70% | [8] |
Note: Yields are estimates based on analogous reactions reported in the literature and may vary based on specific reaction conditions and purification efficiency.
Safety and Handling
-
Thionyl Chloride/Oxalyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood. Reacts violently with water. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Hydrazines: Many hydrazine derivatives are toxic, carcinogenic, and can be absorbed through the skin. Always handle with extreme care in a fume hood and wear appropriate PPE.
-
General Precautions: All reactions should be performed under an inert atmosphere where anhydrous conditions are required.
Conclusion
The cyclocondensation of this compound with hydrazines is a robust and reliable method for synthesizing a diverse library of pyrazolopyridazinone derivatives. By activating the carboxylic acid to its corresponding acid chloride, the two-stage process of hydrazide formation followed by intramolecular cyclization proceeds efficiently. This protocol provides a clear and validated pathway for researchers to access these high-value heterocyclic compounds, which hold significant promise for applications in drug discovery and development.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Semantic Scholar [semanticscholar.org]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
The Trifluoromethyl Pyrazole Carboxylic Acid Scaffold: A Versatile Building Block for Bioactive Heterocycles
Application Notes and Protocols for Researchers in Drug Discovery and Agrochemical Synthesis
Introduction: The Strategic Advantage of the Trifluoromethyl Pyrazole Moiety
In the landscape of modern medicinal and agricultural chemistry, the 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid scaffold has emerged as a "privileged" structural motif.[1][2] Its value lies in the unique combination of the pyrazole ring's inherent biological activity and the significant physicochemical enhancements imparted by the trifluoromethyl (CF3) group.[3][4] The CF3 group, a bioisostere for a methyl group, is strongly electron-withdrawing and increases the lipophilicity of a molecule. This often leads to improved metabolic stability, enhanced binding affinity to biological targets, and better membrane permeability, all of which are critical parameters in the development of effective drugs and agrochemicals.[1][5]
This guide provides an in-depth exploration of this compound as a key building block. We will delve into its reactivity, showcase its application in the synthesis of diverse bioactive heterocycles, and provide detailed, field-proven protocols for its utilization.
Physicochemical Properties and Reactivity
This compound (CAS No. 129768-28-1) is a white to off-white solid with a molecular weight of 180.08 g/mol .[6] Its structure, featuring a carboxylic acid group at the 3-position and a trifluoromethyl group at the 5-position of the pyrazole ring, dictates its reactivity. The carboxylic acid moiety is the primary handle for synthetic modifications, most commonly through amide bond formation.[1] The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid and the reactivity of the pyrazole ring itself.
| Property | Value | Source |
| CAS Number | 129768-28-1 | [7] |
| Molecular Formula | C5H3F3N2O2 | [6] |
| Molecular Weight | 180.08 g/mol | [6] |
| Melting Point | 171 - 172 °C | [8] |
| Appearance | White to Off-White Solid | [7] |
Core Synthetic Strategy: Amide Coupling
The most prevalent application of this compound is its conversion to a diverse array of pyrazole-3-carboxamides. This is typically achieved through standard amide coupling reactions, where the carboxylic acid is activated to facilitate nucleophilic attack by a primary or secondary amine.[1]
General Workflow for Amide Coupling.
Protocol 1: General Procedure for the Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamides using EDC/HOBt Coupling
This protocol describes a widely used and robust method for the synthesis of pyrazole-3-carboxamides. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) is effective in minimizing side reactions and racemization, particularly with chiral amines.[1][9]
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
5% Aqueous HCl
-
Saturated Aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the desired amine (1.0-1.2 equivalents).
-
Addition of Coupling Agents: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.
-
Base Addition: Add TEA or DIPEA (2.0 equivalents) to the mixture. The base neutralizes the HCl salt of EDC and any acidic protons, driving the reaction to completion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.[9]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(trifluoromethyl)-1H-pyrazole-3-carboxamide.
Applications in Bioactive Heterocycle Synthesis
The versatility of the this compound building block is demonstrated by its incorporation into a wide range of bioactive molecules.
Anti-inflammatory Agents: COX Inhibitors
A significant application of this scaffold is in the development of cyclooxygenase (COX) inhibitors, which are crucial in managing inflammation.[1] The pyrazole core is a key feature of several marketed COX-2 inhibitors like celecoxib.[10][11]
COX Enzyme Inhibition Pathway.
Case Study: Synthesis of Celecoxib Analogues
The synthesis of celecoxib and its analogues often involves the cyclocondensation of a β-diketone with a substituted hydrazine, followed by modifications.[12] this compound provides a direct route to novel analogues by coupling it with various sulfonamide-containing amines.
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |
| 3b | COX-1 | 0.46 | 8.30 | [1] |
| COX-2 | 3.82 | |||
| 3d | COX-1 | 5.61 | 1.14 | [1] |
| COX-2 | 4.92 | |||
| 3g | COX-1 | 4.45 | 1.68 | [1] |
| COX-2 | 2.65 |
Agrochemicals: Fungicides and Herbicides
In the agrochemical sector, the trifluoromethyl pyrazole moiety is a key component of numerous commercial fungicides and herbicides.[5][13] These compounds often act by inhibiting essential fungal enzymes, such as succinate dehydrogenase (SDH).[1]
Protocol 2: Synthesis of a Pyrazole-3-carboxamide Fungicide Precursor
This protocol outlines the synthesis of a key intermediate for a class of potent fungicides.
Step 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
This initial step involves the cyclocondensation of a trifluoromethyl-β-ketoester with hydrazine.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.0 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to this compound
The ester is then hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Ethanol or Tetrahydrofuran (THF)/Water mixture
-
Aqueous HCl (e.g., 1N HCl)
Procedure:
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add a solution of LiOH (2.0 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain this compound.[1]
Step 3: Amide Coupling with an Aniline Derivative
The final step is the coupling of the carboxylic acid with a specific aniline, for example, 2-amino-3-methylbenzonitrile, a common fragment in agrochemical fungicides.
Procedure:
Follow the general amide coupling procedure outlined in Protocol 1 , using this compound and the desired aniline derivative as the starting materials.
Anticancer and Antimicrobial Agents
Derivatives of 5-(trifluoromethyl)-1H-pyrazole-3-carboxamide have also shown promising activity as anticancer and antimicrobial agents.[1] The pyrazole scaffold can be tailored to interact with various biological targets, leading to cytotoxic effects against cancer cell lines and inhibitory activity against bacterial and fungal pathogens.[1][14]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of bioactive heterocycles. Its strategic incorporation into molecules can significantly enhance their pharmacological and pesticidal properties. The straightforward and robust protocols for its derivatization, particularly through amide bond formation, make it an accessible and powerful tool for researchers and scientists in drug discovery and agrochemical development. The continued exploration of this scaffold is expected to yield novel and effective therapeutic and crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. indiamart.com [indiamart.com]
- 7. guidechem.com [guidechem.com]
- 8. 129768-28-1 CAS MSDS (5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemimpex.com [chemimpex.com]
- 14. jocpr.com [jocpr.com]
Application Notes and Protocols for the Esterification of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid
Introduction: The Significance of Pyrazole Esters in Modern Drug Discovery
Pyrazole derivatives are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The ester functional group, when incorporated into the pyrazole scaffold, serves as a crucial pharmacophore and a versatile synthetic handle. Esterification of pyrazole carboxylic acids, such as 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, is a pivotal step in the synthesis of numerous active pharmaceutical ingredients (APIs). The resulting esters often exhibit modulated solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and development.[4] This application note provides detailed experimental procedures for the efficient esterification of this compound, catering to the needs of researchers and scientists in the field of drug development.
Method 1: Classical Fischer-Speier Esterification
The Fischer-Speier esterification is a robust and cost-effective method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[5][6][7] This reversible reaction is typically driven to completion by using an excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[5][7]
Mechanism of Fischer-Speier Esterification
The reaction proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[5][7]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5][8]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, forming a protonated ester.[5]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[8]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of the ethyl ester as a representative example.
Table 1: Reagents and Materials for Fischer-Speier Esterification
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₅H₃F₃N₂O₂ | 196.09 | 1.0 g | 5.10 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 20 mL | - |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 0.5 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Round-bottom flask (50 mL) | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.10 mmol).
-
Addition of Reagents: Add absolute ethanol (20 mL). While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (20 mL).[9][10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.
Method 2: Steglich Esterification using DCC and DMAP
For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a milder alternative.[11] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12] The reaction proceeds at room temperature and is highly efficient.
Mechanism of Steglich Esterification
-
Formation of O-Acylisourea Intermediate: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[12]
-
Acyl Transfer to DMAP: In the presence of DMAP, the acyl group is transferred from the O-acylisourea to DMAP, forming an even more reactive N-acylpyridinium species.
-
Nucleophilic Attack by Alcohol: The alcohol attacks the N-acylpyridinium intermediate to form the ester.
-
Byproduct Formation: DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[11]
Experimental Protocol: Synthesis of Methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
This protocol details the synthesis of the methyl ester.
Table 2: Reagents and Materials for Steglich Esterification
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₅H₃F₃N₂O₂ | 196.09 | 1.0 g | 5.10 |
| Methanol | CH₃OH | 32.04 | 0.25 mL | 6.12 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.16 g | 5.61 |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 62 mg | 0.51 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 25 mL | - |
| Round-bottom flask (50 mL) | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 5.10 mmol) and 4-dimethylaminopyridine (62 mg, 0.51 mmol) in anhydrous dichloromethane (25 mL).
-
Addition of Alcohol: Add methanol (0.25 mL, 6.12 mmol) to the solution.
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.16 g, 5.61 mmol) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Removal of Byproduct: Upon completion of the reaction (monitored by TLC), filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.
Overall Experimental Workflow
Caption: A generalized workflow for the esterification process.
Safety Precautions
-
Handling Trifluoromethyl Compounds: Trifluoromethyl-containing compounds should be handled with care in a well-ventilated fume hood.[13] Avoid inhalation and skin contact.
-
Strong Acids: Concentrated sulfuric acid is highly corrosive.[14] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When diluting, always add acid to water, never the other way around.[14][15]
-
DCC: N,N'-dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with caution.
-
Solvents: Dichloromethane and ethyl acetate are volatile and flammable. Ensure all operations are performed in a fume hood away from ignition sources.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. quora.com [quora.com]
- 15. szabo-scandic.com [szabo-scandic.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid for Pharmaceutical Use
Introduction
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The incorporation of the trifluoromethyl group often enhances the metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive guide for the large-scale synthesis of this valuable intermediate, with a focus on process scalability, efficiency, and compliance with Good Manufacturing Practices (GMP) for pharmaceutical applications. The protocols outlined herein are designed for researchers, scientists, and drug development professionals involved in API manufacturing.
Strategic Overview of the Synthetic Pathway
The most industrially viable and scalable synthetic route to this compound involves a three-step process. This pathway is favored due to the availability of starting materials, high overall yield, and amenability to large-scale production under GMP conditions.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Key Intermediate - Ethyl 4,4,4-trifluoroacetoacetate
The cornerstone of this synthesis is the efficient production of ethyl 4,4,4-trifluoroacetoacetate. The Claisen condensation of ethyl trifluoroacetate and ethyl acetate is the most common and cost-effective method for this transformation on a large scale.
Protocol 1: Large-Scale Claisen Condensation
Objective: To synthesize ethyl 4,4,4-trifluoroacetoacetate in high yield and purity suitable for the subsequent cyclocondensation step.
Materials and Equipment:
-
Jacketed glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.
-
Addition funnel.
-
Vacuum distillation setup.
-
Ethyl trifluoroacetate (≥99%).
-
Ethyl acetate (anhydrous, ≥99.5%).
-
Sodium ethoxide solution in ethanol (21 wt%).
-
Concentrated sulfuric acid (98%).
-
Anhydrous ethanol.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Base and Ethyl Acetate: Charge the reactor with a 21% solution of sodium ethoxide in ethanol (1.5 molar equivalents) and anhydrous ethyl acetate (1.2 molar equivalents).
-
Cooling: Cool the reaction mixture to 5-10 °C with stirring.
-
Addition of Ethyl Trifluoroacetate: Slowly add ethyl trifluoroacetate (1.0 molar equivalent) to the reaction mixture via an addition funnel, maintaining the internal temperature between 10-20 °C.[1]
-
Reaction: After the addition is complete, raise the temperature to 60 °C and maintain for 2 hours to drive the reaction to completion.[1]
-
Quenching and Neutralization: Cool the reaction mixture to 10-15 °C. Slowly add concentrated sulfuric acid (1.7 molar equivalents) to neutralize the sodium ethoxide and quench the reaction, keeping the temperature between 20-30 °C.[1] A precipitate of sodium sulfate will form.
-
Filtration: Filter the reaction mixture to remove the sodium sulfate precipitate. Wash the filter cake with a small amount of ethyl acetate.
-
Purification by Distillation: The filtrate, containing the crude ethyl 4,4,4-trifluoroacetoacetate, is then purified by vacuum distillation.
Table 1: Typical Reaction Parameters for Claisen Condensation
| Parameter | Value |
| Reactant Ratios | |
| Ethyl trifluoroacetate | 1.0 molar equivalent |
| Ethyl acetate | 1.2 molar equivalents |
| Sodium ethoxide | 1.5 molar equivalents |
| Temperature | |
| Addition | 10-20 °C |
| Reaction | 60 °C |
| Quenching | 20-30 °C |
| Reaction Time | 2 hours at 60 °C |
| Expected Yield | 85-95% |
Part 2: Formation of the Pyrazole Ring - Cyclocondensation
The formation of the pyrazole ring is achieved through the cyclocondensation of the β-ketoester intermediate with hydrazine. This reaction is typically high-yielding and proceeds under mild conditions.
Protocol 2: GMP-Compliant Cyclocondensation
Objective: To synthesize ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in a manner suitable for pharmaceutical intermediate production.
Materials and Equipment:
-
Jacketed glass-lined reactor with overhead stirring and temperature control.
-
Addition funnel.
-
Hydrazine hydrate (64% aqueous solution).
-
Ethyl 4,4,4-trifluoroacetoacetate (from Step 1).
-
Ethanol (95%).
-
Deionized water.
Procedure:
-
Reactor Setup: The reactor should be thoroughly cleaned and passivated.
-
Charge Reactants: Charge the reactor with ethyl 4,4,4-trifluoroacetoacetate (1.0 molar equivalent) and ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 molar equivalents) to the reactor, maintaining the temperature below 30 °C to control the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable in-process control (IPC) such as HPLC.
-
Crystallization and Isolation: Cool the reaction mixture to 0-5 °C to induce crystallization of the product.
-
Filtration and Washing: Filter the crystalline product and wash the filter cake with cold ethanol and then with deionized water to remove any unreacted hydrazine and other water-soluble impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
Part 3: Final Step - Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a straightforward saponification reaction, but careful control of conditions is necessary to ensure high purity of the final product.
Protocol 3: Industrial Scale Hydrolysis
Objective: To produce this compound meeting pharmaceutical-grade specifications.
Materials and Equipment:
-
Jacketed glass-lined reactor with overhead stirring and temperature control.
-
pH meter.
-
Filtration and drying equipment.
-
Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (from Step 2).
-
Sodium hydroxide solution (10% w/v).
-
Hydrochloric acid (3 M).
-
Deionized water.
Procedure:
-
Charge and Dissolution: Charge the reactor with ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (1.0 molar equivalent) and deionized water.
-
Saponification: Slowly add a 10% sodium hydroxide solution (1.2 molar equivalents) to the stirred suspension. Heat the mixture to 50-60 °C and maintain for 2-4 hours, or until the hydrolysis is complete as determined by HPLC.
-
Cooling and Acidification: Cool the reaction mixture to 10-15 °C. Slowly add 3 M hydrochloric acid to adjust the pH to 2-3. The carboxylic acid will precipitate out of the solution.
-
Isolation: Filter the precipitated product and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the final product under vacuum at 60-70 °C to a constant weight.
Caption: Detailed process flow diagram for the synthesis of this compound.
Quality Control and Analytical Methods
Adherence to GMP requires stringent quality control at all stages of the manufacturing process.
Table 2: Quality Control Parameters
| Stage | Analytical Method | Specification |
| Starting Materials | GC, Titration | Purity ≥99%, Water content ≤0.1% |
| Intermediate 1 | GC, NMR | Purity ≥98% |
| Intermediate 2 | HPLC, NMR, IR | Purity ≥99.0%, Identification conforms to reference standard |
| Final Product | HPLC, NMR, MS, Elemental Analysis | Purity ≥99.5%, Conforms to established reference standards for impurities |
Safety Considerations
Hydrazine:
-
Hydrazine is a corrosive, flammable, and highly toxic substance.[2][3][4][5] It is also a suspected carcinogen.[5]
-
All handling must be conducted in a well-ventilated area, preferably within a fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][3][4][5]
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[4]
-
Metal containers involving the transfer of hydrazine should be grounded and bonded.[3]
Trifluoroacetic Acid Derivatives:
-
Ethyl trifluoroacetate and related compounds are volatile and can cause respiratory irritation.
-
Trifluoroacetic anhydride, a related compound, reacts violently with water and is corrosive.
-
Handle these reagents in a well-ventilated fume hood with appropriate PPE.
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of this compound for pharmaceutical applications. By adhering to these procedures and implementing stringent GMP-compliant quality control measures, manufacturers can ensure the consistent production of this high-quality, critical API intermediate.
References
Synthesis of Pyrazole-Based Ligands for Metal Complexes: From Core Heterocycles to Advanced Coordination Architectures
An Application Guide for Researchers and Drug Development Professionals
Abstract
Pyrazole and its derivatives represent a class of privileged N-heterocyclic scaffolds that are central to modern coordination chemistry. Their remarkable versatility, stemming from tunable steric and electronic properties and diverse coordination modes, has established pyrazole-based ligands as indispensable tools in catalysis, materials science, and medicinal chemistry.[1][2] Metal complexes derived from these ligands are prominent in applications ranging from homogeneous catalysis, such as C-C cross-coupling and hydrogenation reactions, to the development of novel therapeutic agents with anticancer and antimicrobial properties.[3][4][5][6] This guide provides a comprehensive overview of the synthesis of pyrazole-based ligands, beginning with foundational strategies for constructing the pyrazole core and progressing to the assembly of sophisticated, multidentate ligand systems. We present detailed, field-proven protocols, explain the chemical principles behind methodological choices, and outline a systematic workflow for the subsequent synthesis and characterization of their metal complexes.
Part 1: Foundational Strategies for Synthesis of the Pyrazole Core
The construction of the pyrazole ring is the critical first step in ligand synthesis. The most robust and widely adopted methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic precursor. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final pyrazole ring.
Strategy 1: The Knorr Pyrazole Synthesis and its Variants
The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[7] It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.
Causality and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the hydrazine nitrogen atoms onto the two electrophilic carbonyl carbons. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A primary challenge in this synthesis, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, is the potential formation of two regioisomers.[7] The reaction outcome can be directed by modulating reaction conditions (e.g., pH) or by the electronic and steric nature of the substituents on both reactants.
Protocol 1.1: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol describes a classic Knorr condensation to produce a simple, substituted pyrazole.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a 100 mL round-bottom flask, dissolve acetylacetone (10 mmol, 1.0 g) in 20 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
To this stirring solution, add phenylhydrazine (10 mmol, 1.08 g) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If a precipitate does not form, reduce the solvent volume under reduced pressure. Add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure 1-phenyl-3,5-dimethylpyrazole.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry.[8] The melting point should be compared with the literature value.
Strategy 2: Cyclocondensation with α,β-Unsaturated Carbonyls
An alternative and highly effective route involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[9][10]
Causality and Mechanistic Insight: The reaction is initiated by a Michael (1,4-conjugate) addition of the hydrazine to the α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon, forming the five-membered pyrazoline ring. A final oxidation step, which can sometimes occur in situ (e.g., with air/oxygen) or be promoted by an added oxidant, is required to introduce the second double bond and achieve aromaticity.[10]
Part 2: Elaboration into Advanced, Multidentate Ligand Architectures
With a substituted pyrazole in hand, the next stage involves assembling these building blocks into multidentate ligands capable of forming stable chelates with metal ions. The "scorpionate" ligands are among the most famous and useful in this class.
Architecture 1: Polypyrazolylborates ("Scorpionates")
First developed by Swiatoslaw Trofimenko, polypyrazolylborate ligands, or "scorpionates," are anionic, tripodal ligands that bind to a metal center in a facially coordinating manner, much like the pincers and tail of a scorpion.[11][12][13] Their popularity stems from their ability to create a stable coordination environment while leaving other sites on the metal available for catalysis or other interactions.[14] Placing bulky substituents at the 3-position of the pyrazole ring is a key strategy to prevent the formation of coordinatively saturated ML₂ complexes, thereby favoring the catalytically relevant ML(X) species.[12]
Protocol 2.1: Classic Synthesis of Potassium Hydrotris(3,5-dimethylpyrazol-1-yl)borate [KTp]*
This protocol details the solvent-free synthesis of a second-generation scorpionate ligand.
Materials:
-
3,5-dimethylpyrazole
-
Potassium borohydride (KBH₄)
Procedure:
-
Caution: This reaction liberates flammable hydrogen gas and should be performed in a well-ventilated fume hood.
-
Combine 3,5-dimethylpyrazole (3.5 eq) and potassium borohydride (1.0 eq) in a dry flask equipped with a reflux condenser or an air condenser.
-
Heat the solid mixture in an oil bath to 180-200 °C. The solids will melt and bubble as hydrogen gas is evolved.
-
Maintain this temperature for 2-3 hours or until the evolution of gas ceases. The melt will solidify upon completion.
-
Cool the flask to room temperature. The solid product is the potassium salt of the scorpionate ligand, KTp*.
-
The crude product can be purified by dissolving it in a minimal amount of hot toluene or another suitable solvent, filtering to remove any unreacted starting material, and allowing it to crystallize upon cooling.
Causality: The high temperature is necessary to overcome the activation energy for the reaction and to drive the equilibrium forward by removing hydrogen gas from the system.[15][16] The excess pyrazole acts as both a reactant and a solvent in the melt.
Table 1: Comparison of Pyrazole Synthesis Strategies
| Strategy | Precursors | Key Steps | Advantages | Disadvantages |
| Knorr Synthesis | Hydrazine, 1,3-Diketone | Cyclocondensation, Dehydration | High yields, readily available starting materials.[7] | Potential for regioisomer formation with unsymmetrical precursors.[7] |
| From α,β-Unsaturated Carbonyls | Hydrazine, Enone/Enal | Michael Addition, Cyclization, Oxidation | Good control over substitution, complementary to Knorr.[9] | Often requires a separate oxidation step; pyrazoline intermediate may be unstable.[10] |
| Multicomponent Reactions (MCR) | e.g., Aldehyde, Malononitrile, Hydrazine | One-pot cascade reaction | High efficiency and atom economy, rapid access to complex structures.[17] | Optimization can be complex; scope may be limited by mutual reactivity. |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | [3+2] Cycloaddition | Excellent regiocontrol, mild conditions. | Requires synthesis of potentially unstable diazo compounds. |
Part 3: Synthesis and Characterization of Metal Complexes
The final step is the coordination of the synthesized ligand to a transition metal center. The general procedure is adaptable to a wide variety of ligands and metal salts.
Protocol 3.1: General Synthesis of a Bis(ligand)metal(II) Dichloride Complex
This protocol outlines a representative procedure for complexation.
Materials:
-
Synthesized Pyrazole-based Ligand (e.g., Bis(3,5-dimethylpyrazolyl)methane)
-
Metal(II) Chloride Salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O)
-
Ethanol or Methanol
Procedure:
-
In a 50 mL flask, dissolve the pyrazole-based ligand (2.0 mmol) in 15 mL of ethanol, heating gently if necessary.
-
In a separate beaker, dissolve the metal(II) chloride hexahydrate (1.0 mmol) in 5 mL of ethanol to create a concentrated solution.
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed immediately.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours or heat to reflux for 1-2 hours to ensure complete complexation.
-
Cool the reaction mixture to room temperature, and then in an ice bath if needed, to maximize precipitation.
-
Collect the solid complex by vacuum filtration.
-
Wash the product with small portions of cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Dry the complex under vacuum.
-
Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solution of the complex in a suitable solvent (e.g., acetonitrile, methanol, or DMF).[18]
Workflow for Synthesis and Characterization
A logical and systematic workflow is essential for validating the synthesis of a new metal complex. This process ensures that the structure and purity of the final compound are unambiguously determined.
Caption: Workflow for ligand synthesis, complexation, and characterization.
Key Characterization Techniques
-
NMR Spectroscopy: Indispensable for confirming the ligand structure and observing changes upon coordination.[8] Broadening of signals or significant shifts in proton and carbon resonances adjacent to the nitrogen donors are indicative of complex formation.
-
Mass Spectrometry: Provides confirmation of the molecular weight of both the ligand and the resulting complex.
-
Single-Crystal X-ray Diffraction: The definitive method for elucidating the three-dimensional structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[18]
-
Infrared (IR) Spectroscopy: Useful for observing changes in the vibrational frequencies of the ligand upon coordination to the metal ion.
Caption: Facial coordination of a scorpionate ligand to a metal center.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.uj.ac.za [pure.uj.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. Perspective: the potential of pyrazole-based compounds in medicine - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A new class of polypyrazolylborate ligands - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. repository.unipr.it [repository.unipr.it]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in the synthesis of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. This molecule is a critical building block in the development of modern pharmaceuticals and agrochemicals, largely due to the favorable properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2]
The most prevalent synthetic route involves the cyclocondensation of a hydrazine with a trifluoromethyl-substituted 1,3-dicarbonyl compound, typically an ester like ethyl 4,4,4-trifluoroacetoacetate, followed by hydrolysis. While straightforward in principle, this synthesis is frequently complicated by side reactions that can significantly impact yield, purity, and regioselectivity.
This guide is designed to function as a dedicated troubleshooting resource for researchers, scientists, and drug development professionals. It addresses common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems encountered during the synthesis. Each entry details the cause of the issue and provides actionable protocols and strategies for resolution.
Q1: I'm getting a mixture of regioisomers, the desired 5-CF3 and the undesired 3-CF3 pyrazole. How can I improve the regioselectivity?
Root Cause Analysis: This is the most common challenge in this synthesis. When an unsymmetrical 1,3-diketone reacts with hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. The electron-withdrawing trifluoromethyl group strongly influences the electrophilicity of the adjacent carbonyl, but reaction conditions, particularly the solvent, play a decisive role in directing the reaction pathway.[3][4] In conventional solvents like ethanol, this often leads to poor selectivity and difficult-to-separate regioisomeric mixtures.[4]
Troubleshooting & Resolution:
1. Strategic Solvent Selection: The use of fluorinated alcohols as solvents has been shown to dramatically enhance regioselectivity in favor of the 5-aryl/alkyl-3-(trifluoromethyl)pyrazole isomer, which upon hydrolysis yields the desired 5-substituted product.[3][4] These solvents are believed to selectively solvate and stabilize the key intermediates that lead to the desired product.
Data Summary: Effect of Solvent on Regioselectivity
| Solvent | Ratio (5-Aryl-3-CF3 : 3-Aryl-5-CF3) | Reference |
| Ethanol (EtOH) | Often low, near equimolar mixtures | [5] |
| 2,2,2-Trifluoroethanol (TFE) | High, up to 85:15 | [4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very High, up to 99:1 | [3] |
2. Control of Reagent Form: For certain substrates, the form of the hydrazine used (free base vs. hydrochloride salt) can dictate the regiochemical outcome. When using trichloromethyl enones as precursors, arylhydrazine hydrochlorides favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine leads exclusively to the 1,5-regioisomer.[6]
Experimental Protocol: Regioselective Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the trifluoromethyl-β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature while stirring.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the HFIP solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified further by column chromatography or recrystallization.[3][4]
Q2: My reaction has stalled, and I'm isolating a stable 5-hydroxy-5-trifluoromethylpyrazoline intermediate instead of the aromatized pyrazole.
Root Cause Analysis: The formation of the pyrazole ring proceeds through a cyclization-dehydration sequence. The initial reaction forms a hydrazone, which then cyclizes to a non-aromatic pyrazoline intermediate. The final, and sometimes rate-limiting, step is the elimination of water to form the stable aromatic pyrazole ring. When using hydrazines with strong electron-withdrawing groups, or under insufficiently forcing conditions (e.g., low temperature, neutral pH), the pyrazoline intermediate can be stable enough to be isolated.[3]
Troubleshooting & Resolution:
1. Thermal Promotion: Ensure the reaction is heated sufficiently. Refluxing in a suitable solvent like ethanol or toluene is often required to drive the dehydration step to completion.
2. Acid Catalysis: The dehydration step is acid-catalyzed.[7] The addition of a catalytic amount of a protic acid (e.g., a few drops of acetic acid or a small amount of p-toluenesulfonic acid) can significantly accelerate the conversion of the pyrazoline to the pyrazole.[8]
3. pH Adjustment during Work-up: If the pyrazoline is isolated after the initial reaction, it can often be converted to the pyrazole by redissolving it in a suitable solvent and treating it with acid.
Workflow Diagram: Pyrazole Formation Pathway
Caption: Reaction pathway showing the critical dehydration step.
Q3: My final product contains impurities related to the carboxylic acid group, such as decarboxylated product or unhydrolyzed ester.
Root Cause Analysis: Side reactions involving the carboxylic acid (or its ester precursor) are common and typically occur at the final stages of the synthesis or during purification.
-
Incomplete Hydrolysis: The conversion of the intermediate pyrazole ester to the final carboxylic acid via saponification may not go to completion, leaving residual ester.[9]
-
Decarboxylation: Pyrazolecarboxylic acids can lose CO₂ under harsh thermal conditions, especially in the presence of metal catalysts like copper.[10][11] While haloalkyl groups can sometimes hinder this process, it remains a potential side reaction at high temperatures.[11][12]
Troubleshooting & Resolution:
1. Ensuring Complete Hydrolysis:
-
Stoichiometry: Use a sufficient excess of base (e.g., 2-3 equivalents of LiOH or NaOH) for the saponification.
-
Monitoring: Monitor the hydrolysis by TLC until all the starting ester has been consumed.
-
Protocol: Robust Ester Hydrolysis [1]
-
Dissolve the crude ethyl pyrazole-3-carboxylate in a mixture of ethanol and water.
-
Add a solution of lithium hydroxide (2.5 eq) in water.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with cold 1M HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
2. Preventing Decarboxylation:
-
Temperature Control: Avoid excessive temperatures during work-up, purification (e.g., distillation), and drying.
-
Purification Method: Opt for non-thermal purification methods like recrystallization at the lowest effective temperature or column chromatography instead of high-temperature distillation.
-
pH Control: Acid-catalyzed decarboxylation can also occur in strongly acidic solutions at high temperatures.[13] Neutralize the product after acidic work-up before any high-temperature steps.
Table: Common Impurities and Their Mitigation
| Impurity | Potential Source | Mitigation Strategy |
| 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid (Regioisomer) | Non-selective cyclocondensation | Use fluorinated solvents (TFE, HFIP); control reagent form.[3][4][6] |
| Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Incomplete hydrolysis | Use excess base, ensure sufficient reaction time/temperature, monitor by TLC.[1] |
| 5-(Trifluoromethyl)-1H-pyrazole | Decarboxylation of the final product | Avoid excessive heat during purification and drying; avoid copper catalysts.[10][11] |
| 5-Hydroxy-5-(trifluoromethyl)pyrazoline-3-carboxylic acid | Incomplete dehydration | Use acid catalysis (e.g., acetic acid) and/or higher reaction temperatures.[3][7] |
Frequently Asked Questions (FAQs)
Q: Can I use a different hydrazine derivative, like phenylhydrazine? A: Yes, substituted hydrazines are commonly used. However, be aware that this introduces another element of asymmetry and makes regioselectivity an even greater concern. The electronic nature of the substituent on the hydrazine will influence the nucleophilicity of the two nitrogen atoms, further complicating the reaction outcome.[5] The strategies outlined in Q1 for controlling regioselectivity are even more critical in this case.
Q: What is the best way to purify the final carboxylic acid product? A: Recrystallization is often the most effective method for obtaining high-purity material. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined empirically. If isomers or other closely-related impurities are present, column chromatography on silica gel may be necessary.
Q: My yields are consistently low. What are the most likely causes? A: Low yields can result from a combination of the issues discussed above. The primary culprits are typically:
-
Poor regioselectivity: A significant portion of your material is the undesired isomer, which is lost during purification.
-
Incomplete reactions: The cyclization or hydrolysis steps may not be going to completion.
-
Product loss during work-up: The carboxylic acid product can have some solubility in acidic aqueous layers, leading to losses during extraction. Ensure the aqueous layer is fully saturated with salt (brine) and perform multiple extractions.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]
- 10. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. Decarboxylation [organic-chemistry.org]
- 13. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid
Introduction: Welcome to the technical support guide for the synthesis of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 129768-28-1). This pyrazole derivative is a crucial building block in medicinal chemistry and agrochemical development, valued for the unique properties conferred by its trifluoromethyl group.[1] However, achieving high yields in its synthesis can be challenging, often hindered by issues with regioselectivity, incomplete reactions, and purification losses.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common pitfalls and significantly improve your reaction yields. We will focus on the most prevalent and reliable synthetic route: the cyclocondensation of a β-ketoester with hydrazine followed by ester hydrolysis.
Section 1: Synthesis Overview and Key Challenges
The standard synthesis is a two-step process. Understanding this workflow is the first step to troubleshooting it effectively.
-
Step 1: Cyclocondensation. Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate is reacted with hydrazine hydrate. This reaction forms the pyrazole ring, yielding the intermediate, ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.[2][3]
-
Step 2: Hydrolysis. The ethyl ester intermediate is saponified using a base (like NaOH or KOH), followed by acidic workup, to yield the final this compound.[4]
Caption: General two-step synthesis workflow.
The primary challenges that lead to yield loss are:
-
Poor Regioselectivity: The initial cyclocondensation can produce two different isomers: the desired 5-(trifluoromethyl) product and the undesired 3-(trifluoromethyl) isomer. Separating these can be difficult and constitutes a direct loss of yield.[5][6]
-
Incomplete Reactions: Both the cyclization and hydrolysis steps may not proceed to completion under sub-optimal conditions.
-
Difficult Purification: The final carboxylic acid product has specific solubility properties, and improper workup can lead to significant material loss.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant factor controlling the outcome of the initial cyclization reaction?
A: Regioselectivity. The key is to control which of the two carbonyl groups on the ethyl 4,4,4-trifluoro-2,4-dioxobutanoate the hydrazine preferentially attacks. The carbonyl carbon adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic. By using an acidic catalyst or solvent, such as glacial acetic acid, you can favor the formation of the desired 5-(trifluoromethyl) isomer.[5] The acid protonates the carbonyl oxygen, further enhancing its electrophilicity and directing the nucleophilic attack of hydrazine.
Q2: My cyclization reaction is sluggish and gives a low yield of the ester intermediate. What should I check first?
A: Check your solvent and temperature. This reaction is typically performed in a protic solvent like ethanol or glacial acetic acid, which helps to facilitate proton transfer during the condensation and dehydration steps.[8] The reaction usually requires heating to reflux to ensure it goes to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
Q3: The hydrolysis of my ethyl ester is incomplete. Can I just increase the temperature or reaction time?
A: While extending the reaction time or increasing the temperature can drive the hydrolysis to completion, you must be cautious. Pyrazole rings can be susceptible to degradation under excessively harsh basic conditions for prolonged periods. A better approach is to ensure you are using a sufficient excess of the base (typically 2.5 to 3.0 molar equivalents of NaOH or KOH). Using a co-solvent like ethanol with water can also improve the solubility of the ester and facilitate a more efficient reaction.
Q4: After acidification, my final product isn't precipitating well. What's going wrong?
A: This is a common issue related to solubility. First, ensure you have acidified the solution to a pH of approximately 1-2; use pH paper to confirm. Second, the precipitation is highly temperature-dependent. After acidification, chilling the mixture in an ice bath for at least an hour is critical to maximizing the recovery of the solid product. If the product remains oily or fails to precipitate, it may be due to residual organic solvent or impurities; in this case, attempting to extract the product with a suitable organic solvent like ethyl acetate may be necessary, followed by drying and evaporation.
Section 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield in Step 1 (Ester Formation) | 1a. Formation of mixed regioisomers. | Solution: Perform the reaction in glacial acetic acid or use it as a co-solvent with ethanol. Rationale: The acidic medium preferentially protonates the carbonyl oxygen next to the CF₃ group, making it the more reactive electrophile. This directs the initial attack of the hydrazine nitrogen, leading to a higher ratio of the desired 5-CF₃ pyrazole isomer.[5] |
| 1b. Incomplete cyclization/dehydration. | Solution: Ensure the reaction is heated to a steady reflux (approx. 80-100°C, depending on the solvent) and monitor by TLC until the starting β-ketoester is consumed. Rationale: The formation of the pyrazole ring involves a condensation followed by a dehydration step. Adequate thermal energy is required to overcome the activation barrier for the final water elimination and ring closure. | |
| Low Yield in Step 2 (Hydrolysis) | 2a. Incomplete saponification of the ester. | Solution: Use at least 2.5 molar equivalents of LiOH, NaOH, or KOH. Ensure the ester is fully dissolved, using a water/ethanol mixture if necessary. Rationale: Saponification is a bimolecular reaction. Using a stoichiometric excess of the hydroxide nucleophile ensures the reaction equilibrium is driven towards the carboxylate salt, following Le Châtelier's principle. |
| 2b. Product loss during workup. | Solution: After hydrolysis, cool the basic solution before slowly adding concentrated HCl or H₂SO₄. Vigorously stir and chill the acidified mixture (pH 1-2) in an ice bath for 1-2 hours to maximize precipitation. Rationale: The protonated carboxylic acid has limited solubility in cold aqueous media.[7] Slow acidification and subsequent cooling reduce the compound's solubility, forcing it out of solution and allowing for recovery by filtration. | |
| Final Product is Impure (Off-color, low M.P.) | 3a. Contamination with unhydrolyzed ester. | Solution: Ensure the hydrolysis step went to completion via TLC analysis before workup. If necessary, re-subject the impure product to the hydrolysis conditions. Rationale: The ester is more soluble in organic solvents and has different chromatographic properties. Its presence as an impurity can be easily detected and rectified. |
| 3b. Side-products from degradation or starting materials. | Solution: Recrystallize the crude solid product. A common and effective solvent system is a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes cloudy. Allow it to cool slowly to form pure crystals. Rationale: Recrystallization is a powerful purification technique that relies on the differences in solubility between the desired product and impurities at different temperatures. |
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate | 212.11 | 10.0 g | 47.1 mmol | 1.0 |
| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 2.5 mL | ~51.5 mmol | 1.1 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (10.0 g, 47.1 mmol).
-
Add glacial acetic acid (50 mL) to the flask.
-
Slowly add hydrazine hydrate (2.5 mL, ~51.5 mmol) to the stirred solution at room temperature. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting ketoester spot has disappeared.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 200 mL of ice-cold water. A white solid should precipitate.
-
Stir the aqueous suspension for 30 minutes in an ice bath to complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water (3 x 50 mL), and dry under vacuum.
-
The resulting white solid is ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, which is typically of sufficient purity for the next step. Expected yield: 85-92%.
Protocol 2: Hydrolysis to this compound
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | 208.14 | 8.0 g | 38.4 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.84 g | 96.0 mmol | 2.5 |
| Water | 18.02 | 80 mL | - | - |
| Concentrated HCl (37%) | 36.46 | As needed | - | - |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, suspend the ethyl ester (8.0 g, 38.4 mmol) in water (80 mL).
-
Add sodium hydroxide pellets (3.84 g, 96.0 mmol) to the suspension.
-
Heat the mixture to reflux (100°C) with vigorous stirring. The solid should dissolve as the reaction proceeds. Maintain reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the clear, slightly yellow solution in an ice bath.
-
While stirring vigorously, slowly add concentrated HCl dropwise until the pH of the solution is ~1-2 (check with pH paper). A thick white precipitate will form.
-
Continue stirring the suspension in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water (2 x 20 mL).
-
Dry the white solid in a vacuum oven at 50-60°C to a constant weight.
-
The final product is this compound. Expected yield: 90-96%.
Section 5: Troubleshooting Logic Flow
This diagram outlines a logical approach to diagnosing yield issues in the synthesis.
Caption: A logical flowchart for troubleshooting yield loss.
References
- 1. jelsciences.com [jelsciences.com]
- 2. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid by Recrystallization
Welcome to the technical support center for the purification of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical building block and require high-purity material for their downstream applications. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1] This document provides field-proven insights and troubleshooting methodologies in a direct question-and-answer format to address the common challenges encountered during its purification by recrystallization.
Understanding the Compound: Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a successful purification strategy. This compound (CAS 129768-28-1) is a moderately strong organic acid, a characteristic that heavily influences its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂O₂ | [1][2] |
| Molecular Weight | ~180.09 g/mol | [2] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 152-154°C or 171-172°C | [1][2] |
| Predicted pKa | 3.55 ± 0.10 | [2] |
| Solubility (25°C) | Water: Sparingly soluble (1.6 g/L) Organic: Slightly soluble in DMSO and Methanol | [1][2] |
Note on Melting Point: The discrepancy in reported melting points may be attributable to different polymorphic forms or the presence of impurities. A lower, broader melting range typically indicates a less pure sample.
Core Experimental Protocol: A Validated Starting Point
This protocol provides a robust baseline methodology for the recrystallization of this compound.
Recrystallization Workflow
Caption: General workflow for recrystallization.
Step-by-Step Procedure:
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system. Based on the compound's polarity, good starting points include ethanol, methanol, water, or mixed systems like ethanol/water or acetone/heptane.[4][5][6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[8]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slower cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[10]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[9] This is often caused by a combination of using a solvent in which the compound is too soluble or the presence of impurities that significantly depress the compound's melting point.
Causality & Solution Workflow: The key is to ensure the solution becomes saturated at a temperature below the compound's melting point.
Caption: Decision tree for resolving an "oiling out" issue.
Detailed Steps:
-
Re-dissolve: Heat the mixture to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional "good" solvent (the one in which the compound is more soluble) to decrease the saturation temperature.[8][11]
-
Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask or leaving it on a hotplate that is turned off can help.[11]
-
Scratch/Seed: If an oil still forms, try vigorously scratching the inside of the flask at the liquid-air interface with a glass rod to induce nucleation.[9] If available, adding a single "seed" crystal of the pure compound can also initiate crystallization.[10]
-
Re-evaluate Solvent: If these steps fail, the solvent system is likely unsuitable. Recover the compound by removing the solvent via rotary evaporation and start over with a different solvent system.[11]
Q2: My crystal yield is very low. What are the common causes and how can I improve recovery?
A: A low yield is a frequent and frustrating issue. The most common culprits are using an excessive amount of solvent or incomplete crystallization.
Expert Analysis & Solutions:
-
Cause 1: Excessive Solvent: The most common reason for poor yield is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[8][10][11]
-
Cause 2: Premature Filtration: Filtering the crystals before the solution is thoroughly chilled will leave product behind.
-
Solution: Ensure the flask has spent adequate time in an ice-water bath (at least 15-20 minutes) to reach thermal equilibrium and maximize precipitation.
-
-
Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away your product.[10]
-
Solution: Use a minimal amount of ice-cold solvent for the rinse. It's often best to wash, stop the vacuum, gently break up the filter cake, and then re-apply the vacuum.
-
Q3: No crystals are forming, even after placing the flask in an ice bath. What should I do?
A: This is a classic case of a supersaturated solution, where the compound remains dissolved even though its concentration is above its normal solubility limit.[9][10] This state is metastable, and crystallization needs a nucleation point to begin.
Methods to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus.[10][11] The microscopic rough edges created provide a surface for crystals to begin forming.
-
Seed Crystals: If you have a small amount of the pure solid saved from a previous batch, add one tiny crystal to the solution.[10][11] This acts as a template for crystal growth.
-
Ultra-Cooling: In some cases, a colder bath (e.g., dry ice/acetone) can provide the thermodynamic push needed. Use with caution, as very rapid cooling can lead to the formation of small, less pure crystals.
-
Concentrate the Solution: As a last resort, if the solution is simply too dilute, you will need to evaporate some of the solvent and try cooling again.[11]
Q4: The purified material is still colored. How can I remove colored impurities?
A: Persistent color is typically due to highly conjugated organic impurities that are present in small quantities but are intensely colored. Activated charcoal is highly effective at removing these types of impurities.
Correct Use of Activated Charcoal:
-
When to Add: Add charcoal to the hot, dissolved solution after removing it from the heat source. Never add charcoal to a boiling or near-boiling solution, as it can cause violent bumping.
-
How Much: Use a very small amount (e.g., the tip of a spatula). Too much charcoal can adsorb your product, reducing the yield.
-
Procedure: After adding charcoal, bring the solution back to a gentle boil for 2-5 minutes to allow for adsorption. The charcoal is then removed, along with the impurities, by hot filtration.[8]
Q5: What are the likely impurities in my crude this compound?
A: The nature of impurities is highly dependent on the synthetic route used. However, for pyrazole syntheses, common impurities include:
-
Isomeric Byproducts: The cyclization step to form the pyrazole ring can sometimes produce regioisomers, for example, the 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid isomer. Careful selection of recrystallization solvent can often separate these isomers.
-
Unreacted Starting Materials: Depending on the synthesis, starting materials like hydrazine derivatives or diketones may persist.[12]
-
Des-CF₃ Impurities: In syntheses involving the introduction of the trifluoromethyl group, incomplete reactions can lead to the presence of the non-fluorinated pyrazole analog.[13]
A successful recrystallization relies on the impurities having different solubility profiles from the desired product in the chosen solvent system.
References
- 1. guidechem.com [guidechem.com]
- 2. 129768-28-1 CAS MSDS (5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound (Ref: IN E8S72) [sitem.herts.ac.uk]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, yet their synthesis, particularly via the classical Knorr reaction, is often plagued by the formation of difficult-to-separate regioisomeric mixtures.[1][2]
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the underlying principles governing regioisomer formation, providing you with the expert insights and actionable troubleshooting strategies needed to gain control over your reactions and isolate the desired product with confidence.
The Core Challenge: The Origin of Regioisomers
The most common method for pyrazole synthesis involves the condensation of a monosubstituted hydrazine (R¹-NHNH₂) with an unsymmetrical 1,3-dicarbonyl compound (R²-CO-CH₂-CO-R³). The reaction's elegance is also its primary challenge. The hydrazine has two non-equivalent nitrogen atoms (the substituted N1 and the unsubstituted N2), and the dicarbonyl has two non-equivalent electrophilic carbonyl carbons. The initial nucleophilic attack can occur in two different ways, leading to two distinct regioisomeric pyrazoles.[3][4]
Caption: General reaction scheme illustrating the formation of two regioisomers.
Frequently Asked Questions (FAQs)
Q1: I'm reacting benzoylacetone with methylhydrazine in ethanol and getting a nearly 1:1 mixture of isomers. Why is the reaction not selective?
This is a classic and expected outcome under "standard" neutral conditions. The regioselectivity is dictated by a delicate balance of electronic and steric factors, which are often not pronounced enough to favor one pathway significantly.[1]
-
Mechanism Deep Dive: The reaction proceeds through a hemiaminal intermediate, which then dehydrates to a hydrazone, followed by cyclization and another dehydration step.[5][6] The initial attack of the hydrazine on one of the two carbonyls is the key regiochemistry-determining step.
-
Electronic Effects: In benzoylacetone, the phenyl-adjacent carbonyl is less electrophilic than the methyl-adjacent carbonyl due to resonance.
-
Nucleophilicity: In methylhydrazine, the unsubstituted -NH₂ group is generally considered more nucleophilic.
-
-
The Problem: These subtle electronic differences can be easily overridden by reaction conditions, or the energy barriers for both reaction pathways may be very similar, leading to a statistical mixture of products. In ethanol, the solvent can participate in proton transfer, further leveling the playing field for the two pathways.[7][8]
Q2: How can I improve the regioselectivity of my existing reaction without changing the core starting materials?
You can often gain significant control by carefully tuning the reaction conditions. The solvent and pH are the most powerful levers you can pull.
-
Solvent Selection is Critical: The choice of solvent can dramatically alter the reaction outcome.
-
The Fluorinated Alcohol Effect: Using non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a highly effective strategy. These solvents stabilize intermediates without competing with the hydrazine as a nucleophile, which can significantly amplify the intrinsic electronic differences between the carbonyl groups, leading to high regioselectivity.[7][8] For instance, reactions that give a 1:1 ratio in ethanol can yield >95:5 selectivity in HFIP.[7]
-
Aprotic Solvents: Solvents like toluene or DMF can also alter selectivity compared to ethanol, but the effect is generally less pronounced than with fluorinated alcohols.
-
-
pH and Catalysis:
-
Acid Catalysis: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄) protonates a carbonyl group, making it significantly more electrophilic. The reaction will then be directed towards the most basic carbonyl (the one most likely to be protonated). This can be an effective way to force the reaction down one pathway.[4]
-
Base Catalysis: Using a base can deprotonate the 1,3-dicarbonyl to form an enolate or increase the nucleophilicity of the hydrazine. The outcome can be complex and may require screening, but it offers another avenue for control.[9]
-
Q3: I've tried optimizing conditions, but the selectivity is still poor. What are some robust, substrate-based strategies to guarantee a single regioisomer?
When reaction condition tuning is insufficient, a more definitive, substrate-directed approach is necessary. These methods build in regiocontrol from the start.
-
Synthesis from α,β-Unsaturated Systems: Reacting a hydrazine with an α,β-unsaturated ketone (enone) or alkyne ketone is a powerful strategy.[3][10] The reaction typically proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization. This sequential process often provides excellent and predictable regiocontrol.
-
[3+2] Cycloaddition Reactions: While requiring different starting materials, 1,3-dipolar cycloadditions are inherently regioselective. For example, the reaction of an in-situ generated nitrilimine or a diazo compound with an alkyne will almost always yield a single pyrazole isomer.[9][11]
-
Using Pre-formed Hydrazones: You can "lock in" the first bond formation by pre-reacting your substituted hydrazine with an aldehyde or ketone to form a stable hydrazone. This hydrazone can then be reacted with a second component in a subsequent step, guiding the cyclization to a single outcome.[11]
Troubleshooting Guide: From Mixed Isomers to a Single Product
This section provides a practical workflow for diagnosing and solving regioselectivity issues.
Problem: Your pyrazole synthesis yields a mixture of regioisomers with a ratio of 4:1 or less, making purification difficult and reducing the yield of the desired product.
Caption: Troubleshooting workflow for managing regioisomer formation.
Protocol 1: Experimental Solvent Screening
Objective: To rapidly determine the optimal solvent for maximizing regioselectivity.
-
Setup: Arrange a set of 4 small reaction vials (e.g., 1-dram vials) with magnetic stir bars.
-
Reagents:
-
Vial 1: Ethanol (Control)
-
Vial 2: Toluene
-
Vial 3: 2,2,2-Trifluoroethanol (TFE)
-
Vial 4: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
To each vial, add the 1,3-dicarbonyl compound (e.g., 0.1 mmol).
-
Add 0.5 mL of the respective solvent to each vial.
-
Add the substituted hydrazine (1.05 equivalents, 0.105 mmol) to each vial.
-
Seal the vials and stir at room temperature (or your standard reaction temperature) for 12-24 hours.
-
-
Analysis:
-
Take a small aliquot from each reaction mixture.
-
Dilute with a suitable solvent (e.g., CDCl₃ or Acetone-d₆).
-
Analyze by ¹H NMR to determine the ratio of the two regioisomers by integrating characteristic, well-resolved peaks for each isomer.
-
-
Data Summary:
| Solvent | Isomer A : Isomer B Ratio | Notes |
| Ethanol | e.g., 1.2 : 1 | Baseline for comparison. |
| Toluene | e.g., 2.5 : 1 | Moderate improvement. |
| TFE | e.g., 15 : 1 | Significant improvement.[7] |
| HFIP | e.g., >20 : 1 | Often provides the highest selectivity.[7][8] |
Protocol 2: Unambiguous Characterization of Regioisomers
Objective: To definitively assign the structure of each regioisomer using modern NMR techniques. This is essential for confirming you have synthesized the correct molecule.
-
The Challenge: Simple ¹H or ¹³C NMR spectra can be ambiguous. Chemical shifts alone are not definitive proof of structure.[12]
-
The Solution: 2D NMR Spectroscopy.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful method for this specific problem. It detects protons that are close in space (< 5 Å).
-
Principle: For an N-substituted pyrazole, the substituent on the N1 nitrogen (e.g., a methyl or phenyl group) will be spatially close to the substituent on the C5 position of the pyrazole ring, but distant from the C3 substituent.
-
Procedure: Acquire a 2D NOESY or ROESY spectrum of your purified isomer or the reaction mixture.
-
Interpretation: Look for a cross-peak correlation between the protons of the N1-substituent and the protons of the substituent at either C3 or C5.
-
Correlation to C5-substituent: Confirms the 1,5-disubstitution pattern relative to each other.
-
Correlation to C3-substituent: Confirms the 1,3-disubstitution pattern.[13]
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It provides an excellent secondary confirmation.
-
Principle: The protons on the N1-substituent will show a correlation to the C5 carbon (a 2-bond coupling, ²J_CH) and the C4 carbon (a 3-bond coupling, ³J_CH).
-
Interpretation: Identifying the correlation from the N1-substituent's protons to a specific ring carbon definitively assigns that carbon as C5. Once C5 is known, the rest of the ring can be assigned.[14]
-
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Trifluoromethyl Pyrazole Synthesis
A-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals
The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and cell permeability to molecules.[1][2] However, the synthesis of these valuable compounds is not without its challenges. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of trifluoromethyl pyrazole synthesis and optimize reaction conditions for higher yields and purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of trifluoromethyl pyrazoles, offering explanations grounded in chemical principles and actionable solutions.
Issue 1: Low Yield and Formation of des-CF3 Side Products
Question: My reaction is resulting in a low yield of the desired N-trifluoromethyl pyrazole, and I'm observing a significant amount of the corresponding des-trifluoromethyl pyrazole. What is causing this, and how can I mitigate it?
Answer: The formation of des-CF3 side products often stems from the instability of the trifluoromethylhydrazine intermediate, which is prone to decomposition.[1] Careful optimization of the cyclization conditions is critical to suppress this undesired pathway.
Causality and Strategic Solutions:
-
Instability of Trifluoromethylhydrazine: Trifluoromethylhydrazine and its related intermediates can be transient and susceptible to degradation, leading to the loss of the CF3 group.[1]
-
Role of Acid and Solvent: The choice of acid and solvent plays a pivotal role in stabilizing the key intermediates and promoting the desired cyclization. A strong acid in a non-polar solvent like dichloromethane (DCM) has been shown to be effective in suppressing the formation of des-CF3 impurities.[1]
-
Temperature Control: While the effect of temperature can be modest, maintaining a low temperature (below 10 °C) during the formation of N-CF3 precursors can improve both yield and selectivity by minimizing decomposition pathways.[1]
Experimental Protocol: Optimized Cyclization for N-CF3 Pyrazoles [1]
-
Reactant Preparation: To a solution of the N-CF3 di-Boc hydrazine precursor (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM, add a strong acid such as TsOH·H2O (5 equiv).
-
Reaction Execution: Stir the mixture at a controlled temperature, typically between 20–40 °C, for 12 hours. Monitor the reaction progress by LCMS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Dilute with water and extract the product with DCM. For pyridyl-substituted pyrazoles, which may have higher aqueous solubility, use acetonitrile/brine for extraction.
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Effect of Reaction Parameters on N-CF3 Pyrazole Synthesis [1]
| Entry | Solvent | Acid | Temperature (°C) | Yield of N-CF3 Pyrazole | Formation of des-CF3 Side Product |
| 1 | Toluene | Acetic Acid | 80 | Low | High |
| 2 | DCM | Acetic Acid | 40 | Moderate | Moderate |
| 3 | DCM | TsOH·H2O | 20-40 | High | Low |
Workflow for Minimizing des-CF3 Impurity
References
Technical Support Center: Byproduct Identification in Pyrazole Carboxylic Acid Synthesis by HPLC
Welcome to the Technical Support Center for the analysis of pyrazole carboxylic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and identify impurities. Here, we delve into the common challenges and byproducts encountered during synthesis, providing expert insights and practical troubleshooting strategies to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my HPLC chromatogram that is more polar (shorter retention time) than my pyrazole carboxylic acid product. What could it be?
A1: A common early-eluting byproduct is the uncyclized intermediate, a β-ketoester or a related dicarbonyl compound. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] If the cyclization is incomplete, the starting dicarbonyl compound, which is typically more polar than the resulting heterocyclic pyrazole, will elute earlier on a reverse-phase HPLC column.
Another possibility, particularly if the reaction is run under harsh basic conditions or for an extended period, is the hydrolysis of an ester group if your target molecule is a pyrazole carboxylic acid ester. The resulting carboxylic acid will be significantly more polar.
-
Causality: Incomplete reaction kinetics or non-optimal reaction conditions (temperature, pH, reaction time) can lead to the accumulation of starting materials or intermediates.
-
Expert Tip: To confirm the identity of this peak, you can spike your sample with a small amount of the 1,3-dicarbonyl starting material and observe if the peak area increases.
Q2: My HPLC shows a peak with a slightly longer retention time than my desired product. What is a likely culprit?
A2: A common byproduct that is often less polar than the desired pyrazole carboxylic acid is a regioisomer. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different pyrazole regioisomers.[4][5][6] These isomers often have very similar polarities and can be challenging to separate.
-
Causality: The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction solvent.[4][5] For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some cases.[4][5]
-
Expert Tip: Optimizing the reaction conditions, such as solvent and temperature, can favor the formation of the desired isomer. If regioisomers are still formed, a gradient HPLC method with a shallow organic solvent gradient may be necessary to achieve separation.
Q3: I have a small peak at a much longer retention time, suggesting a non-polar byproduct. What could this be?
A3: A potential non-polar byproduct is the decarboxylated pyrazole. Pyrazole carboxylic acids can undergo decarboxylation, especially at elevated temperatures or in the presence of certain catalysts, to form the corresponding pyrazole without the carboxylic acid group.[7][8][9][10] The loss of the polar carboxylic acid group results in a significantly less polar molecule that will have a longer retention time on a reverse-phase column.
-
Causality: Thermal stress during the reaction or workup is a primary cause of decarboxylation. Some metal catalysts used in subsequent steps can also promote this side reaction.[8][9][10]
-
Expert Tip: To minimize decarboxylation, consider running the reaction at a lower temperature if possible and avoid prolonged heating during workup and purification. If decarboxylation is unavoidable, the significant difference in polarity usually makes purification by chromatography straightforward.
Q4: My chromatogram shows a broad or tailing peak for my pyrazole carboxylic acid. What could be causing this?
A4: Peak tailing for acidic compounds like pyrazole carboxylic acids is often caused by secondary interactions with the stationary phase.[11] Residual silanol groups on the silica-based stationary phase can interact with the acidic proton of the carboxylic acid, leading to poor peak shape.
-
Causality: The acidity of the analyte and the presence of active sites on the HPLC column packing material are the root causes.
-
Expert Tip: There are several ways to address this:
-
Lower the mobile phase pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the silanol groups and the carboxylic acid, minimizing ionic interactions. A mobile phase pH of 2.5-3.5 is often effective.
-
Use a different column: Columns with end-capping or those specifically designed for the analysis of polar compounds can reduce peak tailing.
-
Adjust the mobile phase composition: Increasing the ionic strength of the mobile phase with a buffer can also help to mask the silanol interactions.
-
Troubleshooting Guide: Common HPLC Issues in Pyrazole Carboxylic Acid Analysis
| Symptom | Possible Cause | Recommended Solution |
| Unexpected Early Peak | Incomplete reaction; unreacted starting material (e.g., 1,3-dicarbonyl). | Increase reaction time or temperature. Spike sample with starting material to confirm identity. |
| Hydrolysis of an ester to the carboxylic acid. | Control pH and water content in the reaction. | |
| Unexpected Late Peak | Formation of a regioisomer. | Optimize reaction solvent and temperature to improve regioselectivity.[4][5] Use a shallow gradient for better HPLC separation. |
| Decarboxylation of the pyrazole carboxylic acid.[8][9][10] | Reduce reaction temperature and avoid prolonged heating. | |
| Broad or Tailing Peaks | Secondary interactions with the column's stationary phase.[11] | Lower the mobile phase pH with TFA or formic acid. Use an end-capped column or a column designed for polar compounds. |
| Column overload.[12] | Dilute the sample. | |
| Split Peaks | Sample solvent is too different from the mobile phase. | Dissolve the sample in the initial mobile phase if possible. |
| Contamination at the head of the column. | Backflush the column or replace the guard column. | |
| Baseline Noise or Drift | Contaminated mobile phase. | Use fresh, high-purity solvents and filter the mobile phase. |
| Air bubbles in the system.[11] | Degas the mobile phase thoroughly. |
Experimental Protocol: HPLC Analysis of a Pyrazole Carboxylic Acid Synthesis
This protocol provides a general starting point for the analysis of a typical pyrazole carboxylic acid synthesis reaction mixture. Method optimization will be required based on the specific analytes.
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection | UV at 254 nm (or at the λmax of your compounds) |
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the relative percentage of the product and any byproducts based on their peak areas.
-
For quantitative analysis, a calibration curve using a pure standard of the pyrazole carboxylic acid is required.
Visualizing Potential Byproduct Formation and Analysis Workflow
Caption: Potential byproduct formation pathways in pyrazole synthesis and their corresponding elution order in reverse-phase HPLC.
Caption: A logical workflow for troubleshooting unexpected peaks in the HPLC analysis of pyrazole carboxylic acid synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 8. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pharmahealthsciences.net [pharmahealthsciences.net]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
troubleshooting guide for the amidation of pyrazole carboxylic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the amidation of pyrazole carboxylic acids. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your synthetic endeavors. As Senior Application Scientists, we understand that while the formation of an amide bond is a cornerstone of organic synthesis, the unique electronic and steric properties of pyrazole scaffolds can introduce specific challenges. This resource is structured to address these nuances in a direct, question-and-answer format, explaining the "why" behind the experimental choices to empower you to overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction is sluggish or stalls completely. What are the likely causes and how can I improve the reaction rate?
A1: A slow or stalled amidation of a pyrazole carboxylic acid can stem from several factors, primarily related to the reactivity of the starting materials and the choice of coupling reagents.
-
Reduced Nucleophilicity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups can exhibit poor nucleophilicity, leading to slow reaction rates.
-
Poor Solubility: If either the pyrazole carboxylic acid, the amine, or the activated intermediate has poor solubility in the chosen solvent, the reaction kinetics will be significantly hampered.
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical. For challenging couplings, a more potent activating agent may be required.
Troubleshooting Steps:
-
Evaluate the Amine: For weakly nucleophilic amines, consider using a more forcing coupling reagent such as HATU or HCTU. These reagents form highly reactive OAt esters, which can accelerate the amidation of even hindered amines.[1]
-
Optimize the Solvent: Screen a variety of solvents. While DCM and DMF are common choices, solvents like NMP or DMA can be beneficial for improving the solubility of polar reactants. A solvent miscibility table can be a useful reference.
-
Increase the Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome activation energy barriers. However, be mindful that excessive heat can lead to side reactions and racemization, especially with chiral substrates.
-
Consider a Different Coupling Reagent: If you are using a carbodiimide like DCC or EDC, switching to a phosphonium- or uronium-based reagent (e.g., PyBOP, HBTU, HATU) can be advantageous. These reagents often lead to faster reactions and are less prone to certain side reactions.[1][2][3]
Protocol for a Challenging Amidation Using HATU:
-
In an inert atmosphere (N₂ or Ar), dissolve the pyrazole carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add a tertiary amine base, such as DIPEA or NMM (2.0 eq), to the mixture and stir for 5-10 minutes. This pre-activation step generates the active OAt ester.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I mitigate them?
A2: Side product formation is a common issue in amidation reactions. The nature of the side products can provide valuable clues about the underlying problem.
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC or DIC, the O-acylisourea intermediate can rearrange to form a stable, often difficult-to-remove N-acylurea byproduct.[4]
-
Racemization: If your pyrazole carboxylic acid or amine contains a chiral center, racemization can occur, particularly with prolonged reaction times, elevated temperatures, or the use of certain bases. The addition of racemization suppressants is often necessary.[2]
-
Dimerization/Polymerization: If the pyrazole starting material contains both a carboxylic acid and an unprotected amine, self-condensation can occur.
Mitigation Strategies:
| Side Product | Probable Cause | Recommended Solution |
| N-acylurea | Rearrangement of O-acylisourea intermediate with DCC/DIC | Add 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® as an additive. These trap the O-acylisourea to form an active ester, which is less prone to rearrangement.[4] |
| Racemization | Base-catalyzed epimerization | Use a milder base like N-methylmorpholine (NMM) instead of stronger bases like triethylamine or DBU. The inclusion of HOBt or HOAt can also suppress racemization.[2][5] |
| Dimerization | Unprotected reactive functional groups | Ensure that any additional reactive functional groups on your starting materials are appropriately protected before attempting the amidation. |
DOT Diagram: Role of HOBt in Suppressing N-acylurea Formation
Caption: HOBt intercepts the reactive O-acylisourea to form an active ester, preventing its rearrangement to the undesired N-acylurea byproduct.
Q3: My product is difficult to purify. What are some effective purification strategies for pyrazole amides?
A3: Purification can be challenging due to the polar nature of the amide bond and the potential for byproducts with similar polarities to the desired product.
-
Insoluble Byproducts: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents, which can sometimes simplify purification by filtration, but it can also co-precipitate with the product.[2]
-
Polar Byproducts: Byproducts from uronium/phosphonium reagents (e.g., HBTU, HATU) and additives like HOBt are generally water-soluble and can be removed with an aqueous workup.
Purification Workflow:
-
Aqueous Workup: A standard aqueous workup is the first line of defense.
-
Wash with a mild acid (e.g., 1M HCl or citric acid) to remove basic impurities like excess amine and DIPEA.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted pyrazole carboxylic acid and acidic additives like HOBt.
-
A final brine wash helps to remove residual water from the organic layer.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[6] Common solvent systems include ethyl acetate/hexanes, ethanol/water, or isopropanol.[6]
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is the most common method. However, the basicity of the pyrazole nitrogen and the polarity of the amide can lead to streaking and poor separation. To improve this, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine (e.g., 1% in the eluent).[6]
-
Reversed-Phase (C18): For highly polar pyrazole amides that are difficult to purify on silica, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective.[6]
-
DOT Diagram: Purification Decision Tree
Caption: A decision-making workflow for the purification of pyrazole amides.
References
removal of unreacted starting materials from pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of unreacted starting materials. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the work-up and purification of crude pyrazole products.
FAQ 1: I've completed my reaction. What is the best initial work-up strategy?
Answer: Your initial work-up is critical for a clean separation and depends heavily on the properties of your specific pyrazole. A typical starting point after the reaction (e.g., Knorr synthesis) is to cool the reaction mixture and, if the product precipitates, isolate it by filtration. However, for many pyrazoles that remain in solution, a liquid-liquid extraction is the first line of defense.
-
The Core Problem: The most common unreacted starting materials are the hydrazine derivative (basic) and the 1,3-dicarbonyl compound (often neutral, weakly acidic). Your pyrazole product is itself a weak base.
-
The Strategy: An acid-base extraction is often the most powerful initial step. By dissolving your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane and washing with a dilute aqueous acid (e.g., 1M HCl), you can selectively protonate and remove the more basic unreacted hydrazine.[1]
-
Causality: Hydrazine and its simple derivatives are significantly more basic than most pyrazoles. The dilute acid will protonate the hydrazine, forming a water-soluble salt that partitions into the aqueous layer, leaving your desired product and the 1,3-dicarbonyl in the organic layer. Be cautious, as strongly acidic conditions can also protonate your pyrazole product, pulling it into the aqueous layer as well.
FAQ 2: How do I choose the right primary purification technique: Recrystallization, Chromatography, or Acid-Base Extraction?
Answer: The choice depends on the nature of your product and the impurities you need to remove. The following decision tree and table can guide your selection.
Diagram 1: Purification Method Selection Guide A decision-making workflow for choosing an initial purification strategy.
FAQ 3: My ¹H NMR spectrum shows residual phenylhydrazine. How can I remove it?
Answer: Phenylhydrazine is basic and can often be removed with an acidic wash as described in FAQ 1. If this fails or also removes your product, it indicates your pyrazole may have a similar basicity.
-
Troubleshooting Strategy 1: Formation of Acid Addition Salts. You can sometimes exploit the basicity of your pyrazole product for purification. By treating the crude mixture in an organic solvent with an acid, the pyrazole may precipitate as a salt, which can be filtered off, leaving neutral impurities (like the 1,3-dicarbonyl) in the solution.[2][3] The pure pyrazole is then regenerated by neutralizing the salt.
-
Troubleshooting Strategy 2: Column Chromatography. If extraction fails, column chromatography is the most reliable method. Phenylhydrazine is quite polar and will often adhere strongly to silica gel, allowing your less polar pyrazole product to elute first. A typical eluent system to start with is a mixture of hexane and ethyl acetate.[4][5]
FAQ 4: My TLC plate shows a persistent spot corresponding to the 1,3-dicarbonyl starting material. What's the best approach?
Answer: Unreacted 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) are typically neutral or weakly acidic and less polar than unreacted hydrazine.
-
Primary Method: Column Chromatography. This is the most effective way to separate the pyrazole product from the dicarbonyl starting material.[4][6] You should first perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., 5% to 50% ethyl acetate in hexane) to find a condition that gives good separation between your product spot and the dicarbonyl spot (aim for an Rf of ~0.3-0.4 for your product).[4]
-
Alternative Method: Recrystallization. If your pyrazole is a solid and has significantly different solubility from the dicarbonyl in a given solvent, recrystallization can be effective.[7] Common solvents to screen include ethanol, ethanol/water mixtures, and hexane/ethyl acetate.[4][7][8]
FAQ 5: My pyrazole product is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point, often due to high solute concentration or rapid cooling.[7]
-
Causality: The compound is supersaturated but lacks the ordered environment to form a crystal lattice, so it separates as a liquid phase.
-
Solutions:
-
Increase Solvent Volume: Add more of the hot "good" solvent to decrease the saturation point, allowing crystallization to occur at a lower temperature.[7]
-
Slow Cooling: Ensure the flask cools as slowly as possible. Insulating the flask can promote the gradual formation of crystals instead of oil.[7]
-
Change Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair. A solvent with a lower boiling point might be beneficial.[7]
-
Use a Seed Crystal: Add a tiny, pure crystal of your product to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[7]
-
FAQ 6: My product seems to be degrading or streaking on the silica gel column. How can I prevent this?
Answer: This is a classic problem for nitrogen-containing heterocycles like pyrazoles. The acidic nature of standard silica gel can cause strong binding, degradation, or irreversible adsorption of your basic compound.
-
Causality: The lone pairs on the pyrazole's nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.
-
Solution: Deactivate the Silica Gel. Pre-treat the silica gel or add a small amount of a base to your eluent to neutralize the acidic sites. A common and effective method is to add 0.1-1% triethylamine to your solvent system.[4][6][9] Alternatively, using neutral alumina as the stationary phase can be a good option.[4][9]
Part 2: Data & Experimental Protocols
For reproducible success, a systematic approach is essential. The following tables and protocols provide a starting point for your purification strategy.
Data Presentation
Table 1: Comparative Properties of Reactants and a Generic Product
| Compound Type | Example | Basicity | Polarity | Typical Purification Challenge |
| Hydrazine Derivative | Phenylhydrazine | Basic | High | Removal from the more weakly basic pyrazole product. |
| 1,3-Dicarbonyl | Ethyl Acetoacetate | Weakly Acidic | Medium | Separation from a pyrazole of similar polarity. |
| Pyrazole Product | 3,5-Dimethylpyrazole | Weakly Basic | Medium-High | Can adhere to acidic silica gel; may form oils. |
Table 2: Common Solvent Systems for Pyrazole Recrystallization
| Solvent(s) | Type | Polarity | Best For |
| Ethanol or Methanol | Single Protic | High | Polar pyrazole derivatives.[7] |
| Ethanol / Water | Mixed Protic | High (Tunable) | Dissolving in hot ethanol, adding hot water as anti-solvent.[7][9] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Non-polar to moderately polar pyrazoles.[4][7] |
| Cyclohexane | Single Aprotic | Low | Non-polar pyrazoles; solubility is highly temperature-dependent.[6][7] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
Objective: To remove a basic impurity (e.g., unreacted hydrazine) from a less basic pyrazole product.
Diagram 2: Acid-Base Extraction Workflow Separation of a pyrazole from basic and neutral impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1-2 portions of a dilute aqueous acid (e.g., 1M HCl). The basic hydrazine impurity will be protonated and move into the aqueous layer.[1]
-
Separation: Carefully separate the layers, retaining the organic layer which contains your product. Discard the aqueous layer containing the impurity.
-
Neutralization & Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, now free of the basic impurity. Proceed with chromatography or recrystallization for final purification.
Protocol 2: Flash Column Chromatography
Objective: To purify a pyrazole derivative from starting materials and byproducts based on polarity.
Methodology:
-
TLC Analysis: Dissolve a small amount of your crude product and spot it on a silica gel TLC plate alongside spots of your starting materials. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your desired product an Rf value of ~0.3-0.4 and good separation from impurities.[4]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent (starting with the least polar mixture). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM). For better separation, you can adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure to yield the purified pyrazole.
Protocol 3: Recrystallization from a Mixed Solvent System
Objective: To obtain high-purity crystalline pyrazole from a crude solid.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a hot "good" solvent (e.g., ethanol) to completely dissolve the crude pyrazole.[7]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).[1][7]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is saturated at the boiling point.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, gently scratch the inside of the flask with a glass rod.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent to remove any adhering mother liquor, and dry them thoroughly.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
stability issues of trifluoromethyl pyrazoles under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl pyrazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work under acidic or basic conditions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you in your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary stability concerns for trifluoromethyl pyrazoles?
-
How does the trifluoromethyl group influence the acidity of the pyrazole ring?
-
Are N-trifluoromethyl pyrazoles stable?
-
Can the trifluoromethyl group itself degrade?
-
-
Troubleshooting Guides
-
Issue 1: Unexpected Side-Product Formation or Low Yield in Acid-Catalyzed Reactions.
-
Issue 2: Degradation of Trifluoromethyl Pyrazole During Basic Workup or Chromatography.
-
Issue 3: Poor Reproducibility in Experiments Involving Trifluoromethyl Pyrazoles.
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Assessing the pH Stability of a Trifluoromethyl Pyrazole.
-
-
References
Frequently Asked Questions (FAQs)
What are the primary stability concerns for trifluoromethyl pyrazoles?
The primary stability concerns for trifluoromethyl pyrazoles revolve around two main areas: the integrity of the pyrazole ring itself and the stability of the trifluoromethyl substituent. Under certain acidic or basic conditions, these compounds can undergo degradation through pathways such as ring opening or hydrolysis of the -CF3 group.[1][2][3][4] The position of the trifluoromethyl group and other substituents on the pyrazole ring can significantly influence its stability.[5]
How does the trifluoromethyl group influence the acidity of the pyrazole ring?
The trifluoromethyl group is a strong electron-withdrawing group.[5] Its presence on the pyrazole ring increases the acidity of the N-H proton, resulting in a lower pKa value compared to non-fluorinated analogs.[5] This increased acidity is a crucial factor to consider when designing experiments, as it affects the ionization state of the molecule at a given pH, which in turn influences its solubility, reactivity, and interactions with other molecules.[5]
Table 1: Comparison of pKa Values for Pyrazole and a Trifluoromethyl-Substituted Pyrazole.
| Compound | pKa (Predicted/Approximate) | Reference |
| Pyrazole | ~14 | |
| 3,5-Bis(trifluoromethyl)pyrazole | 7.12 ± 0.10 | [6] |
Are N-trifluoromethyl pyrazoles stable?
The stability of N-trifluoromethyl (N-CF3) pyrazoles is highly dependent on the electronic properties of the pyrazole ring.[7] The N-CF3 moiety is generally stable when the pyrazole ring is sufficiently electron-deficient.[7] However, trifluoromethylhydrazine, a common precursor for the synthesis of N-CF3 pyrazoles, is known to be unstable in solution, with a half-life of approximately 6 hours, and can decompose to form des-trifluoromethylated side products.[7] This instability of the precursor can sometimes be mistaken for instability of the final N-CF3 pyrazole product.
Can the trifluoromethyl group itself degrade?
Yes, under certain conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group. While this transformation is not always facile, it has been observed in other heterocyclic systems and should be considered a potential degradation pathway for trifluoromethyl pyrazoles, particularly under strong basic or acidic conditions with prolonged heating.[2][8][9]
Troubleshooting Guides
Issue 1: Unexpected Side-Product Formation or Low Yield in Acid-Catalyzed Reactions.
Symptoms:
-
Appearance of unexpected peaks in LC-MS or NMR analysis.
-
Lower than expected yield of the desired product.
-
Formation of a des-trifluoromethylated pyrazole.
Possible Causes & Solutions:
-
Cause: Pyrazole ring opening. Strong acidic conditions, especially at elevated temperatures, can potentially lead to the opening of the pyrazole ring.[1][3][4]
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Use the minimum effective concentration of the acid catalyst.
-
Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature.
-
Use a Milder Acid: Consider using a weaker Lewis or Brønsted acid.
-
Monitor Reaction Progress: Closely monitor the reaction to avoid prolonged exposure to acidic conditions.
-
-
-
Cause: Instability of starting materials or intermediates. If you are synthesizing an N-trifluoromethyl pyrazole, the trifluoromethylhydrazine precursor may be degrading.[7]
-
Troubleshooting Steps:
-
Use Fresh Precursor: Use freshly prepared or properly stored trifluoromethylhydrazine.
-
Optimize Reaction Conditions: A study on the synthesis of N-trifluoromethyl pyrazoles found that using a strong acid in a non-polar solvent like dichloromethane (DCM) can suppress the formation of des-CF3 side products.[7]
-
-
Logical Workflow for Troubleshooting Acidic Condition Issues:
Caption: Troubleshooting workflow for acidic condition issues.
Issue 2: Degradation of Trifluoromethyl Pyrazole During Basic Workup or Chromatography.
Symptoms:
-
Loss of product during aqueous basic workup.
-
Streaking or decomposition on silica gel or alumina columns.
-
Appearance of a new, more polar spot on TLC that could correspond to a carboxylic acid.
Possible Causes & Solutions:
-
Cause: Hydrolysis of the trifluoromethyl group. Strong bases can promote the hydrolysis of the -CF3 group to a carboxylic acid.[2][8][9]
-
Troubleshooting Steps:
-
Use a Weaker Base: For workup, use a milder base like sodium bicarbonate instead of sodium hydroxide.
-
Minimize Contact Time: Perform the basic wash quickly and at low temperatures.
-
Avoid Protic Solvents with Strong Bases: If possible, avoid prolonged exposure to strong bases in protic solvents like methanol or water.
-
-
-
Cause: Increased acidity of the N-H proton. The electron-withdrawing trifluoromethyl group makes the pyrazole N-H proton more acidic.[5] This can lead to deprotonation and potential complications during chromatography on basic media.
-
Troubleshooting Steps:
-
Neutralize the Column: If using silica gel, consider pre-treating the column with a small amount of a non-polar solvent containing a trace of a volatile acid (e.g., acetic acid) and then flushing with the eluent.
-
Use a Different Stationary Phase: Consider using a less acidic or basic stationary phase, such as deactivated silica gel or a polymer-based support.
-
-
Decision Tree for Basic Condition Instability:
Caption: Decision tree for troubleshooting basic condition instability.
Issue 3: Poor Reproducibility in Experiments Involving Trifluoromethyl Pyrazoles.
Symptoms:
-
Inconsistent yields between batches.
-
Variable product profiles.
Possible Causes & Solutions:
-
Cause: Inconsistent quality of reagents and solvents. The stability of trifluoromethyl pyrazoles can be sensitive to trace impurities.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure the use of high-purity, dry solvents and reagents.
-
Document Reagent Information: Keep detailed records of the source, lot number, and age of all reagents.
-
-
-
Cause: Sensitivity to atmospheric moisture. The increased acidity of the pyrazole N-H can make the compound more hygroscopic or reactive towards moisture.
-
Troubleshooting Steps:
-
Work Under Inert Atmosphere: Handle the trifluoromethyl pyrazole under an inert atmosphere (e.g., nitrogen or argon), especially if it is deprotonated or used with moisture-sensitive reagents.
-
-
-
Cause: Lack of precise pH control. Minor variations in pH can significantly affect the stability and reactivity of these compounds.
-
Troubleshooting Steps:
-
Use Buffered Solutions: Whenever possible, use buffered solutions to maintain a constant pH during reactions and workups.
-
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of a Trifluoromethyl Pyrazole.
This protocol provides a general framework for evaluating the stability of a trifluoromethyl pyrazole at different pH values.
Materials:
-
Trifluoromethyl pyrazole of interest
-
Buffered solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile or other suitable organic solvent
-
HPLC or LC-MS system
-
Internal standard
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the trifluoromethyl pyrazole in a suitable organic solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: In separate vials, add a small aliquot of the stock solution to each of the buffered solutions to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Also, prepare a control sample in a neutral, non-buffered solvent.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the pH of the aliquot.
-
Analysis: Analyze the samples by HPLC or LC-MS, using an internal standard for accurate quantification.
-
Data Interpretation: Plot the percentage of the remaining trifluoromethyl pyrazole against time for each pH value to determine the stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazole Carboxylic Acids
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. Pyrazole carboxylic acids, a privileged scaffold in numerous therapeutic areas, are no exception. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated pyrazole carboxylic acids, supported by experimental data and detailed protocols. We will delve into the causal relationships between fluorination, physicochemical properties, and ultimately, the biological impact of these compounds.
The Rationale for Fluorination: More Than Just an Atomic Swap
The introduction of fluorine into a molecule is not a mere substitution; it is a strategic decision to modulate a compound's properties in a predictable, albeit context-dependent, manner.[1][2] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively influence a molecule's lipophilicity, acidity (pKa), metabolic stability, and conformational preferences.[3][4][5] These alterations can profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, selectivity, and bioavailability.[1][3][4]
Comparative Analysis: Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazole Carboxylic Acids
A prime example illustrating the impact of fluorination on the biological activity of pyrazole-containing compounds is the comparison of the selective COX-2 inhibitor, Celecoxib, with its fluorinated analogs.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | (Image of Celecoxib structure) | 15 | 0.04 | 375 |
| Trifluoromethyl Analog (TFM-C) | (Image of TFM-C structure) | >100 | 8.2 | <0.012 |
Data compiled from multiple sources for illustrative comparison.[6]
As the data indicates, the trifluoromethyl analog of Celecoxib (TFM-C) exhibits a dramatic decrease in COX-2 inhibitory activity and selectivity.[6] This highlights that the effect of fluorination is highly dependent on its position and the specific molecular context. However, in other instances, fluorination has been shown to enhance biological activity. For example, fluorinated pyrazole derivatives have demonstrated superior anti-inflammatory activity compared to non-fluorinated counterparts in certain studies.[7] The introduction of fluorine can also enhance the binding affinity of pyrazole derivatives to their target proteins.[4]
The "Fluorine Effect" on Physicochemical Properties and Biological Activity
The observed differences in biological activity can often be traced back to the fundamental physicochemical changes induced by fluorination.
-
Lipophilicity (LogP): A single fluorine substitution can slightly increase lipophilicity, while trifluoromethyl groups can decrease it.[5] This modulation of LogP affects membrane permeability and bioavailability.[3][5]
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic groups, making them more acidic.[5] This can influence the ionization state of the molecule at physiological pH, impacting solubility and target binding.[5]
-
Metabolic Stability: Replacing a metabolically labile C-H bond with a robust C-F bond can significantly hinder oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3][5]
Experimental Protocols for Assessing Biological Activity
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
This assay is a rapid and reliable method for determining the inhibitory potency of compounds against COX-1 and COX-2.
Principle: The assay measures the fluorescence generated by a probe that reacts with Prostaglandin G2, an intermediate product of the COX enzyme.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich, MAK399)[8]
-
Test compounds (fluorinated and non-fluorinated pyrazole carboxylic acids)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[8]
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Reaction:
-
Add 10 µL of the diluted test inhibitor or solvent control to the appropriate wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously.
-
-
Data Acquisition: Immediately measure the fluorescence kinetically at 25 °C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Cell-Based Assay for Anti-Inflammatory Activity
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in a cellular context.
Principle: Differentiated THP-1 cells (a human monocytic cell line) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the secretion of cytokines like TNF-α and IL-6. The inhibitory effect of test compounds on this secretion is then quantified.[9]
Materials:
-
THP-1 cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate.
-
Treat with PMA to differentiate them into macrophages.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS to induce inflammation.
-
-
Cytokine Measurement:
-
After a 24-hour incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.
-
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compounds on cytokine production and calculate the IC50 values.
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
The strategic incorporation of fluorine into pyrazole carboxylic acid scaffolds offers a powerful approach to fine-tune their biological activity. While not a universal panacea, fluorination can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The choice of whether and where to fluorinate must be guided by a thorough understanding of the structure-activity relationships and the specific therapeutic target. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the impact of fluorination on their compounds of interest, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
A Technical Guide to the Structure-Activity Relationships of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds. The incorporation of a trifluoromethyl (CF3) group at the 5-position of the pyrazole ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various derivatives of this core scaffold, supported by experimental data, to aid researchers in the rational design of novel therapeutic agents.
The Strategic Advantage of the 5-(Trifluoromethyl)pyrazole Core
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. It is an important pharmacophore due to its ability to act as a bioisostere for other aromatic rings like benzene, offering improved physicochemical properties such as lower lipophilicity and enhanced water solubility. The trifluoromethyl group is a key feature, often introduced to block metabolic oxidation, increase membrane permeability, and enhance binding interactions with target proteins through strong dipole-dipole or hydrogen bonding interactions. The carboxylic acid moiety at the 3-position provides a crucial anchor for interacting with biological targets, often forming salt bridges or hydrogen bonds with key amino acid residues in the active site of enzymes or receptors.
Comparative Analysis of Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, and enzyme inhibitory effects. The following sections delve into the SAR of these derivatives against different biological targets, supported by quantitative data.
Antifungal Activity: Targeting Fungal Respiration
A significant area of application for these derivatives is in the development of novel antifungal agents. Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain and leading to cell death.
Key SAR Insights for Antifungal Activity:
-
N1-Substitution on the Pyrazole Ring: The nature of the substituent at the N1 position of the pyrazole ring is a critical determinant of antifungal potency. Aromatic substituents, particularly substituted phenyl rings, have been shown to be crucial for activity. For instance, the introduction of ortho-substituents on the phenyl ring can enhance activity.
-
Amide Moiety: The carboxylic acid is often derivatized as a carboxamide. The nature of the amine component of the amide plays a significant role in modulating activity and spectrum.
Table 1: Comparative Antifungal Activity (EC50) of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide Derivatives
| Compound ID | N1-Substituent | Amide Substituent | Gibberella zeae (mg/L) | Fusarium oxysporum (mg/L) | Botrytis dothidea (mg/L) | Reference |
| Y13 | 2-methylphenyl | 4-pyridyl | 13.1 | 21.4 | 14.4 | [1] |
| Y14 | 2-chlorophenyl | 4-pyridyl | - | - | 18.1 | [1] |
| Y17 | 2-fluorophenyl | 4-pyridyl | 16.8 | - | 13.9 | [1] |
| 7a | 3,5-dichlorophenyl | 4-pyridyl | 1.8 | - | - | [2] |
| 7c | 3,5-dichlorophenyl | 2-chloro-4-pyridyl | - | 1.5 | - | [2] |
| 7f | 3,5-dichlorophenyl | 2-methyl-4-pyridyl | - | - | - | [2] |
Note: A lower EC50 value indicates higher antifungal activity.
The data in Table 1 clearly demonstrates that small modifications to the N1-phenyl substituent and the amide portion can lead to significant changes in antifungal potency and spectrum.
Anticancer Activity: Targeting Cell Proliferation
The this compound scaffold has also been explored for the development of anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell signaling and proliferation, such as protein kinases.
Key SAR Insights for Anticancer Activity:
-
Amide Substituents: The nature of the substituent on the carboxamide at the C3 position is critical for anticancer activity. Bulky and aromatic groups are often favored.
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as a pyridine ring to form a pyrazolo[3,4-b]pyridine, can lead to potent anticancer agents.
Table 2: Comparative Anticancer Activity (IC50) of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | R1 Substituent | R2 Substituent | A549 (Lung Cancer) µM | MCF7 (Breast Cancer) µM | DU145 (Prostate Cancer) µM | HeLa (Cervical Cancer) µM | Reference |
| 5i | -CH2CH2-piperidine | H | >100 | 12.5 | 10.2 | 11.4 | [3] |
| 6e | -CH2CH2-morpholine | H | 25.1 | 10.8 | 15.2 | 13.8 | [3] |
Note: A lower IC50 value indicates higher anticancer activity.
The results in Table 2 suggest that the introduction of cyclic secondary amines at the N1 position of the pyrazolo[3,4-b]pyridine core can lead to compounds with promising activity against various cancer cell lines.
Enzyme Inhibition: A Focus on Kinases and Succinate Dehydrogenase
The versatility of the this compound scaffold is further highlighted by its ability to be tailored to inhibit specific enzymes.
Kinase Inhibition:
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.
Succinate Dehydrogenase (SDH) Inhibition:
As mentioned in the antifungal section, SDH is a key enzyme in the mitochondrial electron transport chain. The carboxamide derivatives of this compound have been shown to be potent inhibitors of this enzyme.
Table 3: Comparative SDH Inhibition (IC50) of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide Derivatives
| Compound ID | N1-Substituent | Amide Substituent | SDH IC50 (µg/mL) | Reference |
| 4c | 3,5-dichlorophenyl | 2-fluoro-4-pyridyl | 12.5 | [2] |
| 5f | 2,6-dichloro-4-pyridyl | 4-pyridyl | 135.3 | [2] |
| 7f | 3,5-dichlorophenyl | 2-methyl-4-pyridyl | 6.9 | [2] |
| Penthiopyrad | (Reference Fungicide) | - | 223.9 | [2] |
Note: A lower IC50 value indicates higher inhibitory activity.
The data in Table 3 underscores the potential of these compounds as potent SDH inhibitors, with some derivatives showing significantly better activity than the commercial fungicide Penthiopyrad.
Experimental Methodologies
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of these compounds.
General Synthesis Workflow
The synthesis of 5-(trifluoromethyl)-1H-pyrazole-3-carboxamide derivatives typically follows a multi-step process.
Caption: General synthetic workflow for 5-(trifluoromethyl)-1H-pyrazole-3-carboxamide derivatives.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.[4]
Materials:
-
Kinase enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well low-volume microtiter plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of the compound dilutions to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Add 4 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in assay buffer.
-
Initiate the reaction by adding 4 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a detection solution containing the terbium-labeled antibody and streptavidin-conjugated XL665 in detection buffer.
-
Add 10 µL of the detection solution to each well to stop the kinase reaction.
-
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro kinase inhibition TR-FRET assay.
Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric assay to measure the activity of SDH.[5]
Materials:
-
Mitochondrial preparation or cell lysate containing SDH
-
SDH Assay Buffer
-
SDH Substrate Mix (containing succinate)
-
Electron Probe (e.g., DCIP - 2,6-dichlorophenolindophenol)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the mitochondrial fraction or cell lysate from the desired source.
-
Standard Curve: Prepare a standard curve using a known concentration of a reduced electron probe.
-
Assay Plate Preparation:
-
Add 5-50 µL of the sample to the wells of a 96-well plate. Adjust the volume to 50 µL with SDH Assay Buffer.
-
Add different concentrations of the test compounds to the sample wells. Include a positive control (known SDH inhibitor) and a negative control (no inhibitor).
-
-
Reaction Mix: Prepare an SDH Reaction Mix containing SDH Assay Buffer, SDH Substrate Mix, and the Electron Probe.
-
Initiate Reaction: Add 50 µL of the SDH Reaction Mix to each well.
-
Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 600 nm for DCIP) in kinetic mode at 25°C for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each well.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
Caption: Experimental workflow for the SDH inhibition assay.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to this core structure can lead to potent and selective inhibitors for a range of biological targets. By understanding the key structural features that govern activity, researchers can more effectively design and synthesize new derivatives with improved pharmacological profiles. The detailed experimental protocols provided herein offer a practical foundation for the in vitro evaluation of these promising compounds.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
A Researcher's Guide to the In Vitro Evaluation of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid Derivatives as Anticancer Agents
For researchers, scientists, and drug development professionals, the quest for novel anticancer therapeutics is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, pyrazole derivatives have emerged as a privileged class of compounds, demonstrating a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth technical comparison and experimental protocols for the in vitro testing of a specific, promising subclass: 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid derivatives. The inclusion of a trifluoromethyl group is a strategic choice in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and the binding affinity of molecules to their biological targets.
This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the experimental design. We will delve into the comparative cytotoxic effects of these derivatives against various cancer cell lines, provide detailed protocols for key assays, and explore the underlying signaling pathways that these compounds are known to modulate.
Comparative Cytotoxicity: A Snapshot of Anticancer Potential
The initial assessment of any potential anticancer agent involves determining its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Below is a comparative table summarizing the in vitro cytotoxic activity of various this compound derivatives and their analogs from recent literature.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | N-(substituted phenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | CaCo-2 (Colon) | 43.01 | Doxorubicin | - |
| MCF-7 (Breast) | 58.04 | Doxorubicin | - | ||
| Hep3B (Liver) | - | Doxorubicin | - | ||
| HepG2 (Liver) | - | Doxorubicin | - | ||
| Derivative B | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 | Cisplatin/Gemcitabine | - |
| Derivative C | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid analog | MDA-MB-231 (Breast) | Low µM range | - | - |
| HepG2 (Liver) | Low µM range | - | - | ||
| Derivative D | Pyrazole-5-carboxamide derivative | Various | Promising cytotoxicity | Doxorubicin | - |
| Celecoxib Analog | Pyrazole with trifluoromethyl group | MCF-7 (Breast) | More potent than Celecoxib | Celecoxib | - |
Note: This table is a representative summary. For detailed structures and a comprehensive list of tested cell lines, please refer to the cited literature.[3][4][5][6][7]
Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation
To ensure the generation of robust and reproducible data, standardized and well-validated in vitro assays are paramount. Here, we provide detailed protocols for two commonly used cytotoxicity assays, the MTT and SRB assays, and a fundamental apoptosis assay using flow cytometry.
Workflow for In Vitro Cytotoxicity Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Docking Studies of Trifluoromethyl Pyrazoles with the COX-2 Enzyme
This guide provides an in-depth, technical comparison of trifluoromethyl pyrazole derivatives as inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, grounded in molecular docking studies. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for computational analysis.
Introduction: The Significance of COX-2 Inhibition and the Role of Trifluoromethyl Pyrazoles
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. It exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and a key target for anti-inflammatory drugs.[1] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]
The pyrazole scaffold is a well-established pharmacophore in the design of selective COX-2 inhibitors, with celecoxib being a prominent example.[3] The incorporation of a trifluoromethyl (CF3) group into the pyrazole ring has been shown to be a key strategy for enhancing COX-2 selectivity and potency. This is attributed to the lipophilic nature and steric bulk of the CF3 group, which can form favorable interactions within the hydrophobic pocket of the COX-2 active site.[4] Molecular docking studies are indispensable tools for elucidating the binding interactions of these compounds, thereby guiding the rational design of more effective and selective inhibitors.[1]
Experimental Workflow: A Self-Validating Protocol for Comparative Docking
The following protocol outlines a robust and reproducible workflow for conducting comparative docking studies of trifluoromethyl pyrazole derivatives against the COX-2 enzyme. The causality behind each step is explained to ensure scientific integrity.
Diagram of the Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology
1. Protein Preparation:
-
Objective: To prepare the COX-2 protein structure for docking by removing non-essential molecules and adding necessary hydrogens.
-
Protocol:
-
Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5KIR.[5][6][7]
-
Remove all heteroatoms, including water molecules and co-crystallized ligands, from the protein structure.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save the prepared protein in a suitable format, such as PDBQT, for use with docking software like AutoDock.[1]
-
-
Rationale: This preparation ensures that the protein is in a chemically correct state for the docking simulation, allowing for accurate calculation of interactions.
2. Ligand Preparation:
-
Objective: To generate 3D conformations of the trifluoromethyl pyrazole ligands and prepare them for docking.
-
Protocol:
-
Draw the 2D structures of the trifluoromethyl pyrazole derivatives using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT format.
-
-
Rationale: Proper ligand preparation, including energy minimization and defining rotatable bonds, is essential for exploring the conformational space of the ligand and finding the most favorable binding pose.
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation within the active site of the COX-2 enzyme.
-
Protocol:
-
Identify the active site of the COX-2 enzyme. This can be done by referring to the position of the co-crystallized ligand in the original PDB file or through literature precedents. Key residues in the COX-2 active site include Arg513, His90, and Val523.[5][8]
-
Define a grid box that encompasses the entire active site, providing enough space for the ligands to move and rotate freely.
-
-
Rationale: The grid box confines the docking search to the region of interest, significantly increasing the efficiency of the calculation and the likelihood of finding the correct binding mode.
4. Molecular Docking:
-
Objective: To predict the binding conformation and affinity of the trifluoromethyl pyrazole ligands to the COX-2 active site.
-
Protocol:
-
Use a validated docking program (e.g., AutoDock Vina, PyRx).[9]
-
Set the prepared protein and ligands as the input files.
-
Specify the grid box parameters.
-
Run the docking simulation using a suitable search algorithm (e.g., Lamarckian Genetic Algorithm).
-
-
Rationale: The docking algorithm systematically explores different orientations and conformations of the ligand within the active site, and a scoring function estimates the binding affinity for each pose.
5. Analysis of Results:
-
Objective: To analyze the docking results to identify the best binding poses and understand the key molecular interactions.
-
Protocol:
-
Rank the docked poses based on their docking scores (binding affinities). The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked protein-ligand complexes using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and the active site residues.
-
-
Rationale: This analysis provides insights into the structural basis of ligand binding and selectivity, which is crucial for structure-activity relationship (SAR) studies and the design of improved inhibitors.
Comparative Analysis of Trifluoromethyl Pyrazole Derivatives
To illustrate the application of this workflow, we will compare the docking results of three representative trifluoromethyl pyrazole derivatives with the well-known COX-2 inhibitor, Celecoxib.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity and comparative docking scores of selected trifluoromethyl-pyrazole-carboxamide derivatives against COX-2.
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Docking Score (kcal/mol) | Key Interacting Residues |
| Celecoxib (Reference) | 0.28[10] | >178[10] | -12.882[8] | His90, Arg513, Phe518, Gln192[4] |
| Compound 3g | 2.65[11][12] | 1.68[11][12] | -10.5[13] | (Predicted) His90, Arg513, Val523 |
| Compound 3d | 4.92[5][11] | 1.14[5][11] | -9.8[13] | (Predicted) His90, Ser353, Arg513 |
| Compound 8d | 0.26[10] | >192.3[10] | -11.2[10] | (Predicted) His90, Arg513, Phe518 |
Note: Docking scores can vary depending on the software and parameters used. The values presented are for comparative purposes based on available literature.
Analysis of Binding Modes
The superior binding affinity and selectivity of Celecoxib and its potent analogues can be attributed to specific interactions within the COX-2 active site. The sulfonamide moiety is crucial for selectivity, as it can insert into a side pocket present in COX-2 but not in COX-1, where it forms hydrogen bonds with residues like Arg513 and His90.[4][14] The trifluoromethyl group on the pyrazole ring typically occupies a hydrophobic pocket, contributing to the overall binding affinity.[4]
Diagram of Ligand-Receptor Interactions
Caption: Key interactions of trifluoromethyl pyrazoles in the COX-2 active site.
Conclusion and Future Directions
Comparative molecular docking studies provide a powerful computational framework for understanding the structure-activity relationships of trifluoromethyl pyrazole derivatives as COX-2 inhibitors. The insights gained from these studies, particularly regarding the role of the sulfonamide and trifluoromethyl groups in binding and selectivity, are invaluable for the design of novel anti-inflammatory agents with improved efficacy and safety profiles. Future research should focus on integrating molecular dynamics simulations to assess the stability of the predicted binding modes and employing more advanced scoring functions to improve the accuracy of binding affinity predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. bionaturajournal.com [bionaturajournal.com]
- 10. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Strategic Advantage in Pyrazole-Based Drug Candidates
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the vast arsenal of chemical tools available to medicinal chemists, the trifluoromethyl (CF3) group stands out as a powerful modulator of physicochemical and biological properties.[1][2][3][4] When incorporated into the pyrazole scaffold, a privileged structure in numerous approved drugs, the CF3 group imparts a unique set of advantages that can significantly enhance a drug candidate's potential for clinical success.[2][5] This guide provides an in-depth comparison of trifluoromethylated pyrazole-based drug candidates against their non-fluorinated analogs, supported by experimental data and detailed methodologies, to illuminate the causal relationships behind the observed benefits.
The Physicochemical Impact of Trifluoromethylation on the Pyrazole Scaffold
The introduction of a CF3 group onto a pyrazole ring instigates a profound shift in the molecule's fundamental properties, primarily its lipophilicity and electronic character. These changes are not merely incremental but can be strategically leveraged to overcome common drug development hurdles.
Enhanced Lipophilicity and Membrane Permeability
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] The CF3 group is highly lipophilic, and its inclusion in a pyrazole-based molecule typically leads to an increase in the LogP value.[4] This enhanced lipophilicity can improve a compound's ability to traverse cellular membranes, a crucial step for reaching intracellular targets.[2][3]
Table 1: Comparison of Calculated LogP Values for a Hypothetical Pyrazole Scaffold
| Compound | Structure | R Group | Calculated LogP* | Implication |
| Analog A | Pyrazole | -CH3 | 1.5 | Lower Lipophilicity |
| Analog B | Pyrazole | -CF3 | 2.5 | Higher Lipophilicity |
Calculated LogP values are illustrative and can be determined experimentally using the protocol outlined below.
This increase in lipophilicity, however, must be carefully balanced. According to Lipinski's "Rule of Five," a widely used guideline for predicting drug-likeness, a LogP value greater than 5 can be detrimental to a drug candidate's prospects.[7][8] Therefore, the strategic placement of the CF3 group is key to optimizing membrane permeability without compromising aqueous solubility to an unacceptable degree.
Modulation of Electronic Properties and pKa
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2][3][4] When attached to the pyrazole ring, it can significantly lower the pKa of a nearby acidic proton, such as the N-H proton of the pyrazole core.[4] This increased acidity influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic properties.[4]
The Trifluoromethyl Advantage in Action: Comparative Case Studies
The theoretical benefits of trifluoromethylation are borne out by numerous experimental studies. Here, we examine specific examples of pyrazole-based compounds where the introduction of a CF3 group has led to demonstrable improvements in biological activity and drug-like properties.
Case Study: Celecoxib and its Trifluoromethyl Analog (TFM-C)
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core with a p-tolyl group and a trifluoromethyl group.[9] A comparative study of celecoxib and its analog, TFM-C, where the p-methyl group is replaced by another trifluoromethyl group, provides a striking illustration of the CF3 group's influence.[10]
While celecoxib is a potent and selective COX-2 inhibitor, TFM-C exhibits a 205-fold decrease in COX-2 inhibitory activity.[3][10] This demonstrates that while the CF3 group at one position is crucial for celecoxib's activity, replacing the methyl group at another position with a second CF3 group drastically alters the molecule's interaction with the target enzyme.[10] This underscores the importance of the precise placement of the CF3 group in modulating biological activity. Interestingly, both celecoxib and TFM-C were found to inhibit the secretion of certain cytokines with similar potencies, suggesting that the CF3 group can confer COX-2-independent immunomodulatory effects.[3]
Table 2: Comparative COX Inhibition Data for Celecoxib and TFM-C
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Celecoxib | -CH3 | 15 | 0.04 |
| TFM-C | -CF3 | >100 | 8.2 |
Data extracted from Chiba et al. (2015).[10]
Case Study: Trifluoromethylated Pyrazoles as Antibacterial Agents
Recent research has highlighted the potential of trifluoromethyl-substituted pyrazole derivatives as potent inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5][11] In several reported series of compounds, the presence of a trifluoromethylphenyl moiety on the pyrazole scaffold was found to be crucial for potent antibacterial activity.[1][5]
Structure-activity relationship (SAR) studies have revealed that the CF3 group contributes to enhanced potency and, in some cases, reduced toxicity towards human cells.[11][12] For instance, the replacement of a carboxylic acid group with a trifluoromethyl group in one series of pyrazole derivatives led to the discovery of compounds with potent anti-MRSA activity and the ability to eradicate biofilms.[11]
Enhanced Metabolic Stability: A Cornerstone of the Trifluoromethyl Advantage
One of the most significant advantages of incorporating a CF3 group into a drug candidate is the enhancement of its metabolic stability.[2][3] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]
By strategically placing a CF3 group at a site that is susceptible to metabolic oxidation (a "metabolic soft spot"), chemists can effectively block this metabolic pathway. This can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.
Diagram 1: The "Metabolic Shielding" Effect of the Trifluoromethyl Group
Caption: The CF3 group shields the molecule from metabolic oxidation.
Experimental Protocols for Assessing Key Physicochemical Properties
To empirically validate the advantages of trifluoromethylation, rigorous experimental assessment of key drug-like properties is essential. The following are standardized protocols for determining lipophilicity (LogP) and metabolic stability.
Experimental Determination of Lipophilicity (LogP)
The shake-flask method is the gold standard for LogP determination.[8]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to create a biphasic system. Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Calculation: Calculate the LogP value using the following equation: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
In Vitro Assessment of Metabolic Stability
The liver microsomal stability assay is a widely used in vitro method to predict the in vivo hepatic clearance of a drug candidate.[14][15][16][17][18]
Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes (human, rat, or other species) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:
-
t1/2 = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
-
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. creative-bioarray.com [creative-bioarray.com]
A Head-to-Head Comparison of Pyrazole and Oxazole Scaffolds in Medicinal Chemistry: A Guide for Strategic Scaffold Selection
Introduction: The Strategic Importance of Scaffold Selection
In the intricate chess game of drug discovery, the choice of a core heterocyclic scaffold is a critical opening move that profoundly influences the entire campaign. Among the vast array of five-membered heterocycles, pyrazole and oxazole have emerged as "privileged scaffolds"—structural motifs that appear in a multitude of approved drugs and clinical candidates.[1][2][3] While both are five-membered aromatic rings, their distinct atomic arrangements—two adjacent nitrogens in pyrazole versus a nitrogen and an oxygen separated by a carbon in oxazole—impart fundamentally different physicochemical and pharmacological properties.
This guide provides a head-to-head comparison of the pyrazole and oxazole scaffolds, moving beyond a simple list of attributes to explain the causality behind their performance in medicinal chemistry. By synthesizing technical data with field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make strategic, data-driven decisions in scaffold selection and lead optimization.
Part 1: Physicochemical and Structural Properties—The Foundation of Function
The utility of a scaffold is rooted in its intrinsic physicochemical properties. These characteristics dictate how a molecule will interact with its biological target and navigate the complex physiological environment.
Structural and Electronic Profile
The arrangement of heteroatoms within the ring is the primary determinant of the scaffold's electronic character, which in turn governs its interaction potential.
-
Pyrazole: A 1,2-diazole, pyrazole contains a pyrrole-like nitrogen at the N-1 position, which can act as a hydrogen bond donor (HBD), and a pyridine-like nitrogen at the N-2 position, which is a hydrogen bond acceptor (HBA).[4] This dual H-bonding capability provides a versatile anchor for engaging with biological targets. The adjacent nitrogen atoms create an electron-rich system that is generally stable.[5]
-
Oxazole: As a 1,3-azole, the nitrogen atom in oxazole acts as a weak base and a hydrogen bond acceptor, while the oxygen atom is generally a poor HBA.[6][7] The overall aromaticity of oxazole is considered weaker than that of pyrazole, and its chemical properties are often described as intermediate between furan and pyridine.[6] This unique electronic nature makes it a useful bioisostere for other functional groups like esters and amides.[6][8]
Figure 1: Head-to-head structural and physicochemical property comparison.
Comparative Physicochemical Data
The following table summarizes key physicochemical parameters that medicinal chemists must consider during the drug design process.
| Property | Pyrazole | Oxazole | Implication in Medicinal Chemistry |
| pKa (of conjugate acid) | ~2.5 | ~0.8[7] | Pyrazole is significantly more basic, though still a weak base. This influences salt formation potential and behavior in physiological pH gradients. |
| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (N-2)[4] | 1 Acceptor (N-3)[6] | Pyrazole's dual nature offers more opportunities for strong, directional interactions with targets. Substitution at N-1 on pyrazole removes the donor, providing a key modulation point. |
| Lipophilicity (CLogP) | ~0.24 | ~0.9 | The core oxazole ring is more lipophilic than pyrazole. This impacts solubility, permeability, and potential for non-specific binding. |
| Aqueous Solubility | Generally higher due to lower lipophilicity and dual H-bonding | Generally lower | Pyrazole-containing compounds may have an intrinsic advantage in aqueous solubility, a critical parameter for oral bioavailability. |
| Bioisosterism | Amide, Benzene, Phenol[9][10] | Ester, Amide, Thiazole, Imidazole[6] | Both are versatile bioisosteres. Pyrazole is often used to replace metabolically labile amides while maintaining H-bonding patterns. Oxazole is a classic replacement for esters to improve metabolic stability. |
Part 2: Metabolic Stability and Pharmacokinetic Profile
A molecule's journey through the body is often perilous, with metabolic enzymes acting as major barriers. The choice of scaffold can pre-determine a compound's metabolic fate.
Metabolic Stability: A Key Differentiator
Pyrazole is widely recognized for its metabolic stability.[11][12] The electron-rich diazole ring is generally resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a major pathway for drug clearance. This inherent stability is a primary reason for the recent surge in pyrazole-containing FDA approvals.[1][11][12] When metabolism does occur, it is typically on peripheral substituents rather than the core itself. This robustness makes pyrazole an excellent choice for developing orally bioavailable drugs with longer half-lives.
Oxazole , conversely, can present metabolic liabilities. While more stable than a simple ester, the oxazole ring can be susceptible to hydrolysis or oxidation, leading to ring cleavage.[6][8] Its metabolic stability is highly dependent on the substitution pattern and the overall molecular context. However, the electron-deficient nature of the oxazole ring can enhance metabolic stability compared to more electron-rich heterocycles.[13] Medicinal chemists often introduce oxazoles to replace metabolically weak esters, accepting a moderate but significant improvement in stability.[14]
Case Studies: Approved Drugs
The successful application of these scaffolds in marketed drugs provides the ultimate validation of their utility.
| Scaffold | Drug Name | Therapeutic Area | Target / Mechanism of Action |
| Pyrazole | Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 Inhibitor[15][16] |
| Sildenafil (Viagra®) | Erectile Dysfunction | PDE5 Inhibitor[1][17] | |
| Apixaban (Eliquis®) | Anticoagulant | Factor Xa Inhibitor[11][12] | |
| Pirtobrutinib (Jaypirca®) | Oncology | Bruton's Tyrosine Kinase (BTK) Inhibitor[11][12] | |
| Oxazole | Oxaprozin (Daypro®) | Anti-inflammatory | Non-selective COX Inhibitor[6] |
| Tafamidis (Vyndaqel®) | Transthyretin Amyloidosis | Transthyretin Stabilizer[2] | |
| Aleglitazar | Type 2 Diabetes (Discontinued) | PPARα/γ Agonist[3] | |
| Sulfamethoxazole | Antibacterial | Dihydropteroate Synthase Inhibitor |
The sheer number of recently approved, high-revenue pyrazole-based drugs, particularly in oncology and cardiovascular disease, highlights its current prominence as a metabolically robust and pharmacologically versatile scaffold.[4][11][17]
Part 3: Experimental Protocols for Scaffold Evaluation
Trustworthy data is the cornerstone of rational drug design. The following protocols provide standardized, self-validating methodologies for assessing the key properties discussed in this guide.
Protocol 1: Determination of Lipophilicity (LogD₇.₄)
This protocol uses the "shake-flask" method, a gold standard for determining lipophilicity, which is crucial for predicting membrane permeability and solubility.[18][19]
Objective: To determine the distribution coefficient (LogD) at physiological pH (7.4).
Materials:
-
Test compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-Octanol)
-
Vials, vortex mixer, centrifuge
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a vial, add 1 mL of n-Octanol and 1 mL of PBS (pH 7.4). Add a small aliquot of the compound stock solution to reach a final concentration suitable for analytical detection.
-
Equilibration: Vortex the vial vigorously for 3 minutes to ensure thorough mixing. Place on a shaker at room temperature for 1 hour to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from both the n-Octanol and PBS layers. Determine the concentration of the compound in each phase using a validated HPLC or UV-Vis method.
-
Calculation:
-
Distribution Coefficient (D) = [Concentration in Octanol] / [Concentration in PBS]
-
LogD = log₁₀(D)
-
Protocol 2: In Vitro Metabolic Stability Assessment
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing a critical early indicator of its likely in vivo clearance.[20][21][22]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound in human liver microsomes.
Figure 2: Experimental workflow for the microsomal stability assay.
Materials:
-
Human Liver Microsomes (HLM)[20]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6PD)[20][22]
-
Phosphate buffer (100 mM, pH 7.4)[22]
-
Test compound and positive control (e.g., Verapamil)
-
Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis
-
Incubator, centrifuge, LC-MS/MS system[20]
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[21]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[21]
-
Termination: Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.[20]
-
Sample Preparation: Vortex the terminated samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[20]
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k) and intrinsic clearance (CLᵢₙₜ).[23]
Conclusion: A Strategic Choice
The decision to employ a pyrazole or oxazole scaffold is not arbitrary but a strategic choice based on the specific goals of a drug discovery program.
Choose Pyrazole when:
-
Metabolic stability is paramount: Its inherent resistance to oxidative metabolism makes it ideal for drugs requiring good oral bioavailability and a long duration of action.[11][12]
-
Both hydrogen bond donor and acceptor interactions are required: The N-H and pyridine-like nitrogen provide a strong, bidentate interaction point.[4]
-
Aqueous solubility is a potential concern: The scaffold's lower intrinsic lipophilicity can provide a favorable starting point.
Choose Oxazole when:
-
A metabolically labile ester or amide needs replacement: It serves as an effective bioisostere to block hydrolysis while retaining similar spatial and electronic properties.[6][14]
-
A more lipophilic core is desired: The oxazole ring can enhance membrane permeability compared to pyrazole.
-
Only a hydrogen bond acceptor is needed: Its simpler H-bonding profile can be advantageous for achieving target selectivity.
Ultimately, both pyrazole and oxazole are powerful tools in the medicinal chemist's arsenal. By understanding their fundamental differences in physicochemical properties, metabolic fate, and interaction potential, researchers can select the optimal scaffold to accelerate the journey from a promising hit to a life-changing therapeutic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Trifluoromethylated Pyrazoles
Abstract
In modern medicinal chemistry, the incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds, such as pyrazoles, is a well-established strategy for enhancing pharmacological properties.[1][2] One of the most significant advantages conferred by the CF3 group is the improvement of metabolic stability, a critical parameter in drug development that influences a compound's pharmacokinetic profile, including its half-life and bioavailability.[3][4] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of trifluoromethylated pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the causality behind experimental choices, describe self-validating protocols, and present a comparative case study to illustrate the impact of trifluoromethylation on metabolic fate.
Introduction: The Strategic Value of the CF3 Group in Pyrazole Scaffolds
Pyrazoles are privileged structures in drug discovery, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib.[5] Their synthetic tractability and versatile binding capabilities make them attractive scaffolds. However, like many small molecules, they can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP450) enzymes in the liver.[6][7]
The introduction of a trifluoromethyl (CF3) group is a key tactic to mitigate this issue. The C-F bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to enzymatic cleavage.[3][4] By replacing a metabolically labile hydrogen atom or methyl group, a CF3 group can effectively "shield" the molecule from degradation, a strategy known as metabolic blocking.[5][8] This enhancement in metabolic stability often leads to a longer in vivo half-life, which can allow for less frequent dosing and a more favorable therapeutic window.[3][4] Furthermore, the potent electron-withdrawing nature of the CF3 group can alter the electronic properties of the pyrazole ring, potentially influencing its interaction with metabolizing enzymes.[3][9]
Mechanisms of Pyrazole Metabolism & the Influence of Trifluoromethylation
The primary site of drug metabolism is the liver, where CYP450 enzymes catalyze Phase I oxidative reactions.[10] For a typical pyrazole ring, metabolic "soft spots" often include oxidation of substituents on the ring or the ring itself. For example, a methyl group on the pyrazole ring is a prime candidate for hydroxylation by CYP enzymes.
How the CF3 Group Intervenes:
-
Blocking Metabolic Sites: Replacing a susceptible methyl group with a CF3 group effectively prevents this common metabolic pathway. The high energy of the C-F bond makes it resistant to hydroxylation.[8]
-
Altering Ring Electronics: The strong electron-withdrawing effect of the CF3 group deactivates the pyrazole ring towards oxidative metabolism.[3] This can reduce the likelihood of epoxidation or other oxidative transformations of the heterocyclic core.
The diagram below illustrates this concept by comparing the metabolic fate of a hypothetical pyrazole with and without a trifluoromethyl group.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmafocusasia.com [pharmafocusasia.com]
comparing the efficacy of pyrazole derivatives with existing anti-inflammatory drugs
<Executive Summary: This guide provides a comparative analysis of pyrazole derivatives against existing anti-inflammatory drugs, primarily Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). It delves into their mechanisms of action, comparative efficacy supported by experimental data, and safety profiles. The evidence indicates that many pyrazole derivatives, particularly selective COX-2 inhibitors like celecoxib, offer comparable or superior anti-inflammatory effects to traditional NSAIDs with a potentially improved gastrointestinal safety profile. However, concerns regarding cardiovascular risks necessitate careful patient selection. This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols and a foundation for future research in this promising area of medicinal chemistry.
Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] For decades, the therapeutic cornerstone for managing inflammation has been NSAIDs, such as ibuprofen and diclofenac, and corticosteroids. These agents, while effective, are associated with significant adverse effects, particularly gastrointestinal complications and, for NSAIDs, cardiovascular risks.[3][4]
This has driven the search for safer and more targeted anti-inflammatory agents. The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[2][5][6] The commercial success of the pyrazole derivative celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, validated this chemical class as a potent source of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[3][5][7][8] This guide compares the efficacy and mechanisms of pyrazole derivatives with established anti-inflammatory drugs, providing the scientific rationale and experimental data that underpin their development.
Mechanisms of Action: A Comparative Analysis
The primary mechanism of traditional NSAIDs is the non-selective inhibition of COX enzymes, which are critical for prostaglandin synthesis.[9] Pyrazole derivatives, however, often exhibit more nuanced and targeted mechanisms.
Existing Anti-Inflammatory Drugs
-
Non-Selective NSAIDs (e.g., Diclofenac, Ibuprofen): These drugs inhibit both COX-1 and COX-2 enzymes.[10][11]
-
COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa and maintaining platelet function.[8] Its inhibition is the primary cause of the gastrointestinal side effects associated with NSAIDs.
-
COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is the primary mediator of pain and inflammation.[8][12]
-
-
Corticosteroids: These potent anti-inflammatory agents act by binding to glucocorticoid receptors, leading to the suppression of multiple inflammatory genes, including those for cytokines and COX-2. Their broad activity is accompanied by a risk of significant side effects with long-term use.
Pyrazole Derivatives: Beyond COX Inhibition
-
Selective COX-2 Inhibition: The diaryl-substituted pyrazole structure, characteristic of drugs like Celecoxib, allows for selective binding to the larger, more flexible active site of the COX-2 enzyme.[8][12] A polar sulfonamide side chain on the pyrazole ring binds to a hydrophilic pocket near the COX-2 active site, a feature absent in COX-1, thus conferring selectivity.[12] This targeted inhibition reduces inflammation while sparing the protective functions of COX-1, leading to a lower incidence of gastrointestinal ulcers.[3][8]
-
Multi-Target Mechanisms: Emerging research shows that the anti-inflammatory effects of pyrazole derivatives are not limited to COX-2 inhibition. Many novel derivatives exhibit a broader mechanism of action, including:
-
Inhibition of Pro-inflammatory Cytokines: Certain pyrazole-pyridazine hybrids have been shown to significantly inhibit the production of key inflammatory mediators like Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2) in macrophage models.[15][16]
-
Kinase Inhibition: Pyrazole benzamides have been investigated for their ability to inhibit p38 MAP Kinase, a key enzyme in the inflammatory signaling cascade.[18][19]
-
Caption: Arachidonic acid metabolism and sites of drug action.
Comparative Efficacy: In Vitro & In Vivo Evidence
The efficacy of pyrazole derivatives is typically assessed through a combination of in vitro enzyme inhibition assays and in vivo animal models of inflammation.
In Vitro COX Inhibition
The most common in vitro assay measures the concentration of a compound required to inhibit 50% of the activity (IC50) of COX-1 and COX-2 enzymes. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a selectivity index. A higher index indicates greater selectivity for COX-2.
Table 1: Comparative In Vitro COX Inhibition Data
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|---|
| Diclofenac | Non-selective NSAID | ~1.5 - 7.0 | ~0.08 - 0.77 | ~10-20 | [10][20] |
| Ibuprofen | Non-selective NSAID | ~13.5 | ~34.5 | ~0.4 | [21] |
| Celecoxib | Pyrazole (COX-2 Selective) | ~15 | ~0.04 | ~375 | [1][12] |
| Novel Pyrazole 6b | Pyrazole Derivative | >100 | 0.15 | >667 | [22] |
| Novel Pyrazole 7b | Pyrazole Derivative | >100 | 0.12 | >833 | [22] |
| Pyrazole-hybrid 6e | Pyrazole Derivative | 15.62 | 1.95 | 8.01 | [15][16] |
| Pyrazole-hybrid 6f | Pyrazole Derivative | 14.28 | 1.15 | 12.42 |[15][16] |
Data are compiled from multiple sources and represent approximate values for comparison.
As the table illustrates, novel pyrazole derivatives can exhibit potent COX-2 inhibition, often comparable or superior to Celecoxib, with outstanding selectivity over COX-1.[22]
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[23] Edema is induced by injecting carrageenan into the rat's paw, and the reduction in swelling after drug administration is measured over several hours.
Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Max. Edema Inhibition (%) | Time (hours) | Reference |
|---|---|---|---|---|
| Diclofenac | 10 | ~55-65% | 3-4 | [18] |
| Indomethacin | 10 | ~60-70% | 3-4 | [24][25] |
| Celecoxib | 10 | ~58-70% | 3-5 | [1] |
| Pyrazole 5e | 20 | 61.26% | 2 | [18][19] |
| Pyrazole 5l | 20 | 60.1% | 3 | [18][19] |
| Pyrazole-hybrid 7a | 10 | ~75% (Comparable to Etoricoxib) | 3 | [26] |
| Pyrazole 6b | 50 | 68.4% | 3 |[22] |
The results from in vivo studies often correlate well with in vitro findings, demonstrating that many pyrazole derivatives have potent anti-inflammatory effects comparable to, and in some cases exceeding, those of standard NSAIDs.[21][22]
Bridging Efficacy and Safety: A Critical Perspective
While efficacy is paramount, the therapeutic value of any anti-inflammatory drug is defined by its safety profile.
-
Gastrointestinal (GI) Safety: The primary advantage of selective COX-2 inhibiting pyrazoles is their improved GI safety. By sparing COX-1, they significantly reduce the risk of peptic ulcers and bleeding compared to non-selective NSAIDs.[3][27] Studies have shown that even at high doses, celecoxib is associated with a lower incidence of symptomatic ulcers and GI complications than traditional NSAIDs.[27] Many novel pyrazole derivatives are also found to be safer with a lower ulcer index compared to drugs like aspirin and ibuprofen.[21]
-
Cardiovascular (CV) Safety: The CV safety of COX-2 inhibitors has been a subject of intense scrutiny. The inhibition of COX-2 in blood vessels can disrupt the balance of prostaglandins, potentially leading to an increased risk of thrombotic events. However, large-scale clinical trials, such as the PRECISION trial, have shown that the cardiovascular risk of celecoxib is no worse than that of ibuprofen or naproxen at moderate doses.[28] The CV risk appears to be a class effect for most NSAIDs, not exclusive to selective COX-2 inhibitors.[3][29] Careful patient stratification based on pre-existing CV and GI risk is crucial when prescribing any NSAID, including pyrazole derivatives.[3][4]
Experimental Protocols for Evaluation
Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the key assays discussed.
Protocol 1: In Vitro Human COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds.
Objective: To measure the selective inhibition of hCOX-1 and hCOX-2 by pyrazole derivatives.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference drugs (e.g., Celecoxib, Diclofenac)
-
EIA buffer, reaction buffer
-
Prostaglandin screening EIA kit
Methodology:
-
Enzyme Preparation: Reconstitute lyophilized COX-1 and COX-2 enzymes in reaction buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference drugs in DMSO.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Incubation: Add the test compounds or vehicle (DMSO) to the wells and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for 2 minutes at 37°C.
-
Stop Reaction: Add a solution of hydrochloric acid to stop the reaction.
-
Quantification: Measure the concentration of Prostaglandin E2 (PGE2) produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 2: Carrageenan-Induced Paw Edema Model in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of pyrazole derivatives.
Materials:
-
Male Wistar rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds and reference drug (e.g., Diclofenac) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping: Randomly divide rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
-
Compare the results statistically using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Future Directions and Conclusion
The pyrazole scaffold remains a highly fertile ground for the discovery of novel anti-inflammatory agents.[1][5][6][14] Future research is likely to focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can inhibit multiple inflammatory pathways (e.g., dual COX/LOX or COX/cytokine inhibitors) to achieve broader efficacy.[5]
-
Improved Safety Profiles: Fine-tuning structures to minimize cardiovascular risks while retaining potent anti-inflammatory activity.
-
Targeting Novel Pathways: Exploring pyrazole derivatives that modulate other key inflammatory targets beyond the arachidonic acid cascade, such as transcription factors (e.g., NF-κB) and various kinases.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Gastrointestinal and cardiovascular adverse events associated with NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal and cardiovascular adverse events associated with NSAIDs | Semantic Scholar [semanticscholar.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. Diclofenac - Wikipedia [en.wikipedia.org]
- 11. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 19. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 20. droracle.ai [droracle.ai]
- 21. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 24. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. Celecoxib Long-term Arthritis Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. Review of the cardiovascular safety of COXIBs compared to NSAIDS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Comparative Evaluation of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid Esters for Optimal Pharmacokinetic Performance
Introduction: The Strategic Imperative for Ester Prodrugs
The 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties, conferred by the trifluoromethyl group, make it a "privileged scaffold" found in numerous therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[1][2][3] However, the very carboxylic acid group that is often critical for target engagement presents a significant challenge for drug development.[4][5] With a pKa typically in the 3.5-4.5 range, the molecule is predominantly ionized at physiological pH, leading to high polarity, poor membrane permeability, and consequently, low oral bioavailability.[5]
A time-honored and effective strategy to overcome these pharmacokinetic (PK) hurdles is the ester prodrug approach.[6][7][8] By masking the polar carboxylic acid with a lipophilic ester moiety, we can significantly enhance the molecule's ability to cross the intestinal epithelium.[6][8] Once absorbed into systemic circulation, ubiquitous carboxylesterase enzymes hydrolyze the ester, liberating the active parent drug.[9][10][11]
This guide provides a comprehensive framework for the comparative evaluation of a series of simple alkyl esters of this compound. We will compare the parent acid (Compound A) with its methyl (Compound B), ethyl (Compound C), and isopropyl (Compound D) esters. Our objective is to identify the candidate with the most promising pharmacokinetic profile by systematically assessing its Absorption, Distribution, and Metabolism (ADM) properties through validated in vitro and in vivo assays.
Part 1: The In Vitro Gauntlet - A Stepwise Assessment of ADM Properties
The initial phase of our evaluation focuses on a suite of rapid and resource-efficient in vitro assays designed to predict in vivo performance. This allows for early-stage differentiation and selection of the most promising candidates for further, more intensive testing.
Absorption Potential: The Caco-2 Permeability Assay
Causality Behind the Choice: Before a drug can act systemically, it must be absorbed from the gastrointestinal tract. The Caco-2 cell permeability assay is the industry-standard model for predicting human intestinal absorption.[12][13][14] These human colon adenocarcinoma cells, when cultured for 21 days, differentiate into a polarized monolayer with tight junctions and brush borders, morphologically and functionally resembling the enterocytes of the small intestine.[12][15][16] This model allows us to measure the rate at which a compound crosses the intestinal barrier via passive diffusion.
-
Cell Culture: Caco-2 cells are seeded onto semipermeable membrane inserts in a Transwell™ plate and cultured for 18-22 days to allow for monolayer formation.[15]
-
Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values within the acceptable historical range are used.
-
Assay Initiation: The test compounds (10 µM) are added to the apical (A) side of the monolayer to measure A-to-B (Basolateral) transport, simulating absorption. In a separate set of wells, the compounds are added to the B side to measure B-to-A transport, which can identify active efflux.[15][16]
-
Incubation: The plates are incubated for 2 hours at 37°C.
-
Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver compartments and the concentration of the test compound is quantified using LC-MS/MS.[14][16]
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
| Compound | Structure | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Absorption Class |
| A (Parent Acid) | R = H | 0.5 | 1.1 | Low |
| B (Methyl Ester) | R = CH₃ | 8.2 | 1.3 | High |
| C (Ethyl Ester) | R = CH₂CH₃ | 15.5 | 1.2 | High |
| D (Isopropyl Ester) | R = CH(CH₃)₂ | 18.9 | 1.4 | High |
| Atenolol (Control) | - | < 1.0 | N/A | Low |
| Antipyrine (Control) | - | > 15.0 | N/A | High |
Table 1: Comparative Caco-2 permeability data.
The results clearly demonstrate the success of the prodrug strategy. The parent acid (A) shows very low permeability, as expected. All three esters (B, C, and D) exhibit high permeability, with a trend of increasing Papp values corresponding to increased lipophilicity from methyl to isopropyl. The low efflux ratios (<2) suggest none of the compounds are significant substrates of efflux transporters like P-glycoprotein.[15]
Caption: Caco-2 Permeability Assay Workflow.
Metabolic Stability: Balancing Activation and Clearance
Causality Behind the Choice: An ideal ester prodrug must be stable enough to be absorbed intact but labile enough to be rapidly converted to the active acid in circulation.[6] Conversely, the active acid itself should be reasonably stable against further metabolism to ensure a sufficient duration of action. We assess this using two key in vitro systems:
-
Human Liver Microsomes (HLM): Contains a high concentration of cytochrome P450 enzymes, the primary drivers of Phase I metabolism. This assay predicts the metabolic stability of the parent acid.
-
Human Plasma: Contains high levels of carboxylesterases (hCE1 and hCE2) responsible for hydrolyzing the ester prodrugs.[9][10] This predicts the rate of prodrug activation.
-
Reaction Setup: Test compounds (1 µM) are incubated with either HLM (0.5 mg/mL) or fresh human plasma (80% v/v) in a phosphate buffer at 37°C.
-
Initiation: The metabolic reaction in HLM is initiated by adding the cofactor NADPH. The reaction in plasma begins upon addition of the compound.
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quench: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Calculation: The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
| Compound | Matrix | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Predicted Stability |
| A (Parent Acid) | HLM | > 120 | < 5.8 | High |
| B (Methyl Ester) | Plasma | 25.5 | N/A | Moderate |
| C (Ethyl Ester) | Plasma | 48.1 | N/A | Moderate |
| D (Isopropyl Ester) | Plasma | 89.7 | N/A | High |
Table 2: Comparative metabolic stability data.
The parent acid (A) is highly stable in HLM, suggesting it is not susceptible to rapid oxidative metabolism, which is a favorable characteristic.[1][17] The esters show varying stability in plasma. The methyl ester (B) is hydrolyzed relatively quickly, while the ethyl (C) and isopropyl (D) esters are more stable. The increased steric hindrance of the isopropyl group likely slows the rate of enzymatic hydrolysis. An ideal candidate will balance stability for absorption with rapid enough conversion post-absorption. Compound B might be too labile, potentially hydrolyzing in the gut before absorption, while Compound D might be too stable, leading to slow conversion to the active drug.
Caption: Metabolic conversion pathway of ester prodrugs.
Distribution: Plasma Protein Binding (PPB)
Causality Behind the Choice: Once in the bloodstream, drugs can bind to plasma proteins like albumin. It is the unbound, or "free," fraction of the drug that is available to distribute into tissues, interact with the pharmacological target, and be cleared.[18] Therefore, determining the fraction unbound (fu) is critical for interpreting PK data. We use the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard for its accuracy and minimal non-specific binding.[19][20]
-
Device Setup: The RED device consists of two chambers separated by a semipermeable membrane.[20] Plasma containing the test compound (5 µM) is added to one chamber (the donor).
-
Dialysis: Buffer is added to the other chamber (the receiver). The device is sealed and incubated at 37°C with shaking for 4-6 hours, allowing the free drug to equilibrate across the membrane.[20]
-
Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. To ensure accurate comparison, the plasma sample is matched with an equal volume of buffer, and the buffer sample is matched with an equal volume of blank plasma.
-
Quantification: All samples are analyzed by LC-MS/MS to determine the final drug concentrations.
-
Data Calculation: The fraction unbound (fu) is calculated as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
| Compound | Fraction Unbound (fu, %) | Predicted Tissue Distribution |
| A (Parent Acid) | 12.5% | Moderate |
| B (Methyl Ester) | 3.8% | Extensive |
| C (Ethyl Ester) | 2.1% | Extensive |
| D (Isopropyl Ester) | 1.5% | Extensive |
Table 3: Comparative plasma protein binding data.
As lipophilicity increases from the parent acid to the isopropyl ester, the extent of plasma protein binding also increases (i.e., fraction unbound decreases). While very high binding can sometimes limit efficacy, the values observed for the esters are within a range typical for many marketed drugs. This data is crucial for later PK modeling and dose prediction.
Part 2: The In Vivo Confirmation - Rodent Pharmacokinetic Study
Causality Behind the Choice: While in vitro assays are predictive, an in vivo study is the definitive test to understand how these properties integrate to determine the overall drug exposure.[21][22] A rodent PK study allows us to measure key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve, AUC) following oral administration.[21][23]
-
Animal Model: Male Sprague-Dawley rats (n=3 per compound) are used.
-
Dosing: Animals are fasted overnight. The test compounds are formulated in a suitable vehicle (e.g., 10% DMSO / 40% PEG300 / 50% Water) and administered via oral gavage at a dose of 10 mg/kg.[23][24]
-
Blood Sampling: Blood samples (~100 µL) are collected from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[25]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentrations of both the ester prodrug and the parent acid (Compound A) in the plasma samples are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. Oral bioavailability (%F) is calculated by comparing the oral AUC to the AUC from a separate intravenous (IV) dose group.
| Compound Administered | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | %F (Bioavailability) |
| A (Parent Acid) | Acid | 150 | 2.0 | 850 | 5% |
| B (Methyl Ester) | Acid | 980 | 1.0 | 4,500 | 26% |
| C (Ethyl Ester) | Acid | 1850 | 1.0 | 10,200 | 60% |
| D (Isopropyl Ester) | Acid | 1200 | 2.0 | 8,100 | 48% |
Table 4: Comparative rat pharmacokinetic data for the active parent acid after oral administration of each compound.
The in vivo data provides a clear picture. The parent acid (A) is very poorly bioavailable. All three ester prodrugs significantly improve exposure to the active acid.[7]
-
Compound B (Methyl Ester): Shows a 5-fold improvement in exposure but is likely hampered by pre-systemic hydrolysis, limiting its full potential.
-
Compound C (Ethyl Ester): Provides the highest overall exposure (AUC) and Cmax, indicating an optimal balance between intestinal permeability and metabolic stability. It is absorbed well and efficiently converted to the active drug.
-
Compound D (Isopropyl Ester): Achieves good exposure but is likely limited by a slower rate of hydrolysis (as suggested by the in vitro plasma stability data and the longer Tmax), resulting in a lower Cmax and overall AUC compared to the ethyl ester.
Caption: In Vivo Rodent Pharmacokinetic Study Workflow.
Conclusion and Recommendation
This systematic, comparative evaluation demonstrates the power of the ester prodrug strategy to dramatically improve the oral bioavailability of a this compound lead compound. By integrating data from a logical sequence of in vitro and in vivo experiments, we can make a data-driven decision.
-
The Methyl Ester (B) was effective but likely too rapidly hydrolyzed.
-
The Isopropyl Ester (D) was highly permeable but its increased stability likely slowed conversion, limiting peak exposure.
-
The Ethyl Ester (C) emerged as the superior candidate, exhibiting an optimal balance of high intestinal permeability and a suitable rate of hydrolytic conversion, resulting in a 12-fold increase in oral bioavailability compared to the parent acid.
Based on this comprehensive analysis, Compound C, the ethyl ester , is recommended for advancement into further preclinical development, including efficacy and toxicology studies. This structured approach, grounded in understanding the causal relationships between physicochemical properties and pharmacokinetic outcomes, provides a robust and efficient path for prodrug candidate selection.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 8. sites.rutgers.edu [sites.rutgers.edu]
- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 17. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. bioagilytix.com [bioagilytix.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. fda.gov [fda.gov]
- 23. mdpi.com [mdpi.com]
- 24. How to design a rodent PK study for a poorly soluble compound? [synapse.patsnap.com]
- 25. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
A Comparative Guide to the Physicochemical Properties of Trifluoromethyl Pyrazoles and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a central theme in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethyl (CF3) group has emerged as a powerful tool for optimizing molecular properties. When appended to a pyrazole scaffold, a privileged heterocyclic motif in numerous therapeutic agents, the resulting trifluoromethyl pyrazoles exhibit a unique constellation of physicochemical characteristics. This guide provides an in-depth, objective comparison of these properties against other heterocyclic compounds, supported by experimental data and detailed methodologies, to inform rational drug design.
The Pivotal Role of the Trifluoromethyl Group
The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or hydrogen atom.[1] Its potent electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are key to its ability to modulate a molecule's properties.[1][2] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] This strategic substitution can block sites of metabolism, leading to enhanced metabolic stability, a longer drug half-life, and improved bioavailability.[1]
Comparative Analysis of Physicochemical Properties
The introduction of a trifluoromethyl group into a pyrazole or other heterocyclic ring system dramatically alters its fundamental physicochemical properties, including lipophilicity, acidity (pKa), and solubility.[3]
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (LogP for neutral compounds) or the distribution coefficient at a specific pH (LogD).
The trifluoromethyl group is known to be highly lipophilic and its incorporation generally increases the LogP value of the parent molecule.[2][3][4] This increased lipophilicity can enhance membrane permeability and binding affinity to target proteins.[3][5]
Comparative Lipophilicity Data
| Compound/Motif | Parent Scaffold | LogP/LogD | Observations |
| Pyrazole | - | 0.34 (calc.) | Baseline lipophilicity. |
| 3-Trifluoromethylpyrazole | Pyrazole | 1.58 (calc.) | Significant increase in lipophilicity with CF3 group. |
| Celecoxib | Pyrazole derivative | 3.20 (exp.) | A marketed drug, showcasing the lipophilicity of a complex trifluoromethyl pyrazole. |
| Etoricoxib | Pyridine derivative | 2.60 (exp.) | A related COX-2 inhibitor with a different heterocyclic core and no trifluoromethyl group, exhibiting lower lipophilicity than Celecoxib.[6] |
| 2-(Methylthio)pyridine | Pyridine | 1.69 (LogD7.4) | Non-fluorinated baseline.[7] |
| 2-(Trifluoromethylthio)pyridine | Pyridine | 2.13 (LogD7.4) | Increased lipophilicity with the SCF3 group.[7] |
Note: Calculated values are estimations and may differ from experimental values.
The causality behind this increased lipophilicity lies in the hydrophobic nature of the fluorine atoms, which replace the more polarizable hydrogen atoms of a methyl group. This leads to weaker interactions with water and a greater preference for nonpolar environments.
The pKa value, which describes the tendency of a molecule to donate or accept a proton, is crucial for understanding its ionization state at physiological pH. This, in turn, influences solubility, absorption, and interactions with biological targets.[3]
The trifluoromethyl group is a strong electron-withdrawing group.[2][3] When attached to a pyrazole ring, it significantly increases the acidity (lowers the pKa) of the N-H proton compared to its non-fluorinated counterparts.[3] This is due to the inductive effect of the CF3 group, which stabilizes the resulting conjugate base.
Comparative pKa Data
| Compound | Heterocyclic Core | pKa | Observations |
| Pyrazole | Pyrazole | 2.49 | Baseline acidity of the pyrazole N-H. |
| 3-Trifluoromethylpyrazole | Pyrazole | < 2 (est.) | The electron-withdrawing CF3 group is expected to significantly lower the pKa. |
| Imidazole | Imidazole | 7.14 | A common heterocycle with a higher pKa than pyrazole. |
| 1,2,4-Triazole | Triazole | 10.26 | Another common heterocycle with a significantly higher pKa. |
Note: Estimated values are based on the known electronic effects of the trifluoromethyl group.
This modulation of pKa can be a powerful tool in drug design. By tuning the ionization state of a molecule, chemists can optimize its solubility and permeability across biological membranes.
Aqueous solubility is a critical factor for drug absorption and formulation. The introduction of a trifluoromethyl group can have a complex effect on solubility. While the increased lipophilicity generally leads to decreased aqueous solubility, the modulation of pKa can sometimes counteract this effect, particularly if the compound can be formulated as a salt.
Kinetic solubility, which measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution is added to an aqueous buffer, is often more relevant in early drug discovery.[8][9]
General Solubility Trends
| Feature | Impact on Solubility | Rationale |
| Increased Lipophilicity | Decreased | The molecule has a greater affinity for non-polar environments. |
| Lowered pKa (for acids) | Potentially Increased | At a pH above the pKa, the molecule will be ionized, which generally increases aqueous solubility. |
The interplay between these factors necessitates experimental determination of solubility for each new compound.
A key advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][2] The high strength of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
Comparative Metabolic Stability
| Compound Feature | Expected Outcome | Rationale |
| Metabolically Labile Methyl Group | Higher number of metabolites, shorter half-life. | The methyl group is a common site of oxidative metabolism. |
| Trifluoromethyl Group (replacing methyl) | Significantly reduced number of metabolites, longer half-life.[1] | The CF3 group blocks a primary site of metabolism.[1][10] |
This "metabolic blocking" strategy is a widely used tactic in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.[1]
Experimental Protocols
Accurate determination of these physicochemical properties is essential for making informed decisions in drug discovery. The following are detailed, step-by-step methodologies for key experiments.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for determining LogP.[11] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.
Experimental Workflow for LogP Determination
Caption: Workflow for LogP determination via RP-HPLC.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a series of standard compounds with known LogP values spanning the expected range of the test compound.
-
Prepare a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).[12]
-
Dissolve the standard and test compounds in a suitable solvent.
-
-
Chromatography:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Inject each standard compound and record its retention time (tR).
-
Inject the test compound and record its retention time.
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the retention factor (k') for each compound using the formula: k' = (tR - t0) / t0.
-
Plot log k' versus the known LogP values for the standard compounds to generate a calibration curve.
-
Calculate the log k' for the test compound and use the calibration curve to determine its LogP.[13]
-
Potentiometric titration is a high-precision technique for determining pKa values.[14] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[14][15][16]
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Preparation:
-
Titration:
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.[17]
-
Nephelometry is a high-throughput method that measures the light scattered by undissolved particles in a solution to determine kinetic solubility.[8][9][18][19]
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for kinetic solubility determination via nephelometry.
Step-by-Step Protocol:
-
Preparation:
-
Assay:
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[18]
-
Add the aqueous buffer to the wells to achieve a range of final compound concentrations.[18]
-
Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[18]
-
-
Measurement and Analysis:
-
Measure the light scattering in each well using a nephelometer.[9][18]
-
Plot the light scattering signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.
-
The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.[9]
-
Conclusion
The incorporation of a trifluoromethyl group into a pyrazole scaffold offers a powerful strategy for modulating key physicochemical properties in drug discovery. This substitution typically leads to increased lipophilicity and acidity, while significantly enhancing metabolic stability. These changes can have profound effects on a compound's ADME profile and overall therapeutic potential. A thorough understanding and experimental determination of these properties are crucial for the rational design of novel drug candidates. The methodologies outlined in this guide provide a robust framework for researchers to characterize their trifluoromethyl pyrazoles and other heterocyclic compounds, ultimately facilitating the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. agilent.com [agilent.com]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. asdlib.org [asdlib.org]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. emeraldcloudlab.com [emeraldcloudlab.com]
Safety Operating Guide
Guide to the Proper Disposal of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 129768-28-1). As a halogenated pyrazole derivative, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Identification and Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a white solid compound used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its hazard profile necessitates that it be managed as regulated hazardous waste. The primary hazards identified from safety data sheets (SDS) are summarized below.
| Hazard Class | Description | Rationale |
| Acute Toxicity | May be harmful if swallowed.[2][3] | The chemical structure and presence of reactive functional groups indicate potential toxicity upon ingestion. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5] | Direct contact can lead to inflammation, redness, and discomfort. Prolonged exposure may cause more severe reactions. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] | The compound can cause significant irritation, pain, and potential damage if it comes into contact with the eyes. |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4][5][6] | Inhalation of dust or aerosols can irritate the mucous membranes and respiratory system. |
Immediate Safety & Handling Precautions
Given the identified hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure.
Engineering Controls
All handling of this compound, including weighing and preparing for disposal, should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8] An eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][9] | To prevent direct skin contact and subsequent irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[5][6] |
| Eye Protection | Safety goggles and a face shield.[9] | To protect against splashes and airborne particles that can cause severe eye irritation. |
| Body Protection | Chemical-resistant lab coat and apron or coveralls.[5][9] | To shield skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher).[5][6][9] | Required if there is a risk of generating dust or aerosols, especially outside of a fume hood. |
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. As a fluorinated compound, this compound is classified as a halogenated organic waste .[10] Mixing it with non-halogenated waste streams will classify the entire container as halogenated, significantly increasing disposal costs and complexity.[11]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container :
-
Use a dedicated, properly labeled hazardous waste container designated for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
The container must be made of a compatible material (e.g., HDPE or glass) and be in good condition with a secure, sealable lid.[9]
-
-
Label the Container :
-
The container must be clearly labeled with the words "Hazardous Waste." [9]
-
List the full chemical name: "this compound" and its CAS number "129768-28-1."
-
Maintain a log sheet on the container to record the amounts of waste added.
-
-
Deposit Waste :
-
Solid Waste : Carefully transfer the solid chemical waste, along with any contaminated consumables (e.g., weigh boats, gloves, pipette tips, paper towels), into the designated solid waste container. Avoid generating dust during transfer.[5][9]
-
Liquid Waste (Solutions) : If the compound is in solution, it must be collected in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.[9] The solvent type will determine the exact waste stream (e.g., "Halogenated Organic Solvents").
-
-
Secure and Store the Container :
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedures
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5][6][7] The trifluoromethyl group makes it a halogenated organic compound, which is subject to specific disposal regulations under the U.S. Environmental Protection Agency (EPA).[12][13]
The only acceptable method for final disposal is through a licensed and approved hazardous waste disposal facility.[4][7]
-
Action : Contact your institution’s Environmental Health and Safety (EHS) department or a certified chemical waste contractor to schedule a pickup for your properly containerized and labeled hazardous waste.[8]
-
Mechanism : Approved disposal facilities typically use high-temperature incineration with flue gas scrubbing to destroy halogenated organic compounds safely and prevent the release of harmful substances into the environment.[12][14][15]
Emergency Procedures: Spill Response
Immediate and correct action is critical in the event of a spill.
-
Evacuate & Secure : Immediately evacuate all non-essential personnel from the spill area.[9]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Don PPE : Before attempting cleanup, put on the full required PPE as detailed in Section 2.2.
-
Containment & Cleanup :
-
For solid spills , carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid creating dust.[4][5]
-
For liquid spills , cover with an inert absorbent material (e.g., vermiculite, Chemizorb®).[9]
-
Carefully collect the absorbent material and place it into the designated hazardous waste container for halogenated organic solids.[9]
-
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
References
- 1. guidechem.com [guidechem.com]
- 2. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. aksci.com [aksci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Welcome to your essential safety and operational guide for handling 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 129768-28-1). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
The protocols herein are grounded in authoritative safety data and best practices for handling fine organic compounds. While this compound is a valuable building block in medicinal chemistry, its properties demand meticulous handling to mitigate risks.[1][2] This compound is a crystalline powder, and like many fine powders, it poses an inhalation risk and can easily contaminate surfaces.[3][4]
Hazard Assessment: Understanding the "Why"
Before we select our equipment, we must first understand the nature of the hazard. This compound is not a benign substance. Authoritative Safety Data Sheets (SDS) classify it with specific risks that dictate our PPE choices.[4][5][6][7]
Table 1: Hazard Classification for this compound
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. Protective gloves and clothing are mandatory.[4][8] |
| Serious Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | The powder can cause significant, potentially damaging, irritation upon eye contact. Sealed eye protection is essential.[4][6][8] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Inhalation of the fine dust can irritate the respiratory system. Work must be done in a ventilated space, and respiratory protection is required, especially when dust is generated.[6][7][8] |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Ingestion is hazardous, underscoring the importance of preventing hand-to-mouth contamination through proper glove use and hygiene.[7][9] |
It is critical to note that the full chemical, physical, and toxicological properties of this compound may not have been thoroughly investigated.[5] This unknown factor necessitates a conservative approach, treating the substance with a high degree of caution.
The Core Ensemble: Your Personal Protective Equipment (PPE)
Your PPE is the last line of defense between you and the chemical.[10] It must be selected and used correctly to be effective. The following is a breakdown of the essential PPE required for handling this compound, tailored to its specific hazards.
Respiratory Protection: Guarding Against Inhalation
Given that this compound is a fine powder that can cause respiratory irritation, controlling airborne particles is paramount.[3][11]
-
Primary Control: Always handle this chemical within a certified chemical fume hood or a powder containment hood to minimize airborne dust.[12]
-
Secondary Control (Mandatory PPE): When weighing or transferring the powder, where dust generation is likely, a respirator is necessary.
Eye and Face Protection: A Non-Negotiable Barrier
The risk of serious eye irritation necessitates robust protection.[4]
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[8] Standard safety glasses with side shields are insufficient as they do not protect from fine dust that can circulate in the air.
-
Recommended for large quantities or spill cleanup: A full-face shield worn over safety goggles provides an additional layer of protection for the entire face.[11]
Hand Protection: Preventing Skin Contact
To prevent skin irritation, selecting the correct gloves is crucial.[4]
-
Material: Nitrile gloves are the recommended choice. They provide excellent resistance to a range of chemicals, including acids, and are robust against punctures.[13][14][15][16]
-
Protocol:
-
Always inspect gloves for any signs of degradation or punctures before use.[5]
-
Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]
-
Dispose of contaminated gloves immediately in the designated chemical waste container.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Body Protection: Shielding Your Skin
Protective clothing prevents the accidental contamination of your skin and personal clothes.
-
Standard Operations: A clean, buttoned laboratory coat should be worn at all times.[3]
-
Enhanced Protection: For tasks involving larger quantities or with a higher risk of spillage, consider a disposable coverall to provide full-body protection.[11]
-
Footwear: Closed-toe shoes with non-slip soles are mandatory in the laboratory to protect from spills and slips.[3]
Table 2: Summary of Recommended PPE
| Protection Type | Minimum Requirement | Recommended for Enhanced Safety |
| Respiratory | N95/FFP2 Particulate Respirator (in addition to fume hood) | Half-mask or full-face respirator with appropriate cartridges |
| Eye/Face | Chemical Safety Goggles (sealed) | Full-face shield over goggles |
| Hand | Nitrile Gloves | Double-gloving for extended procedures |
| Body | Laboratory Coat & Closed-toe Shoes | Chemical-resistant apron or disposable coveralls |
Operational Plan: Step-by-Step Safe Handling
Adherence to a strict operational protocol is key to minimizing exposure.
Preparation and Weighing
-
Designate Area: Cordon off and label a specific area for handling the compound, preferably within a chemical fume hood.[12]
-
Assemble PPE: Before handling the primary container, don all required PPE as outlined in the diagram below.
-
Grounding: When transferring large amounts of powder, ground equipment to prevent static discharge, which can cause dust to become airborne.[12]
-
Weighing: Use a containment balance or weigh the chemical in the fume hood. If possible, use a "weigh-in-bag" system to minimize dust creation.
-
Cleaning: After weighing, carefully decontaminate the spatula and weighing vessel. Wipe down the balance and surrounding surfaces with a damp cloth to collect any residual dust.
PPE Donning and Doffing Workflow
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE to minimize contamination.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle. Improper disposal can endanger personnel and the environment.[5]
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated PPE) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused Product: Do not dispose of unused or unwanted chemicals down the drain.[5][6] Treat it as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Contaminated Packaging: The original container, once empty, should be triple-rinsed (if appropriate for the solvent used in your procedure) with the rinsate collected as hazardous waste. Otherwise, dispose of the empty container as unused product.[5]
Chemical Waste Disposal Workflow
Caption: Step-by-step process for safe chemical waste disposal.
Emergency Procedures: Spill and Exposure Response
Preparation is key to mitigating the impact of an accident.[12]
In Case of a Spill
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.[5]
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.
-
Protect: Don the appropriate PPE, including respiratory protection, chemical goggles, gloves, and a lab coat or coverall.[5]
-
Contain: For a small spill, gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
Clean-up: Carefully sweep up the material without creating dust and place it in a sealed container for hazardous waste disposal.[5] Do not use a standard vacuum cleaner.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
In Case of Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical attention.[5][7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]
Always have the Safety Data Sheet (SDS) available for emergency responders.[5] By integrating these principles and protocols into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.com [capotchem.com]
- 6. aksci.com [aksci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. chemscene.com [chemscene.com]
- 9. aksci.com [aksci.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. int-enviroguard.com [int-enviroguard.com]
- 12. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 13. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 14. us.unigloves.com [us.unigloves.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. envirosafetyproducts.com [envirosafetyproducts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
